Product packaging for (4,6-Dichloro-1,3-phenylene)diboronic acid(Cat. No.:CAS No. 1150114-65-0)

(4,6-Dichloro-1,3-phenylene)diboronic acid

Cat. No.: B1393475
CAS No.: 1150114-65-0
M. Wt: 234.6 g/mol
InChI Key: YCEOXNHPRQXRBD-UHFFFAOYSA-N
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Description

(4,6-Dichloro-1,3-phenylene)diboronic acid is a useful research compound. Its molecular formula is C6H6B2Cl2O4 and its molecular weight is 234.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6B2Cl2O4 B1393475 (4,6-Dichloro-1,3-phenylene)diboronic acid CAS No. 1150114-65-0

Properties

IUPAC Name

(5-borono-2,4-dichlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6B2Cl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,11-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEOXNHPRQXRBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1Cl)Cl)B(O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6B2Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675083
Record name (4,6-Dichloro-1,3-phenylene)diboronic acid
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Molecular Weight

234.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-65-0
Record name Boronic acid, B,B′-(4,6-dichloro-1,3-phenylene)bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloro-1,3-phenylene)diboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (4,6-Dichloro-1,3-phenylene)diboronic acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Bifunctional Building Block

(4,6-Dichloro-1,3-phenylene)diboronic acid is a specialized organic compound that serves as a crucial building block in modern synthetic chemistry. Its structure, featuring a dichlorinated phenyl ring flanked by two boronic acid functional groups, makes it a versatile reagent for the construction of complex molecular architectures. The presence of two reactive sites allows for the formation of two carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of macrocycles, polymers, and extended aromatic systems. The chlorine substituents on the aromatic ring also provide handles for further functionalization or can be used to modulate the electronic properties and solubility of the final products. This guide provides a comprehensive overview of the structure, properties, safety, and synthetic applications of this important chemical intermediate.

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of this compound are fundamental to its reactivity and handling.

Chemical Structure:

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 4 and 6, and two boronic acid [-B(OH)₂] groups at positions 1 and 3.

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Combine: - this compound (1.0 eq) - Aryl Bromide (2.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 5 mol%) - Base (e.g., K₂CO₃, 4.0 eq) Solvent 2. Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Dissolve Degas 3. Degas Mixture (N₂ or Ar purge) Solvent->Degas Inert Atmosphere Heat 4. Heat Reaction (e.g., 80-100 °C) Degas->Heat Initiate Coupling Monitor 5. Monitor Progress (TLC or GC-MS) Heat->Monitor Quench 6. Cool & Quench (Add Water) Monitor->Quench Upon Completion Extract 7. Extract (e.g., Ethyl Acetate) Quench->Extract Purify 8. Purify (Column Chromatography) Extract->Purify Product Final Product Purify->Product

An In-Depth Technical Guide to the Synthesis of (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of (4,6-Dichloro-1,3-phenylene)diboronic Acid

This compound, a bespoke building block in modern medicinal chemistry and materials science, offers a unique scaffold for the construction of complex molecular architectures. Its symmetrically substituted dichlorinated core, flanked by two reactive boronic acid moieties, provides a versatile platform for the synthesis of novel organic compounds, including PROTACs (Proteolysis Targeting Chimeras) and advanced organic materials. This guide provides a comprehensive overview of the synthetic strategies for this valuable compound, with a focus on the state-of-the-art iridium-catalyzed C-H borylation, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity

Compound Name This compound
CAS Number 1150114-65-0[1]
Molecular Formula C₆H₆B₂Cl₂O₄[1]
Molecular Weight 234.6 g/mol [1]
IUPAC Name (5-borono-2,4-dichlorophenyl)boronic acid[1]

Synthetic Pathways: A Strategic Overview

The synthesis of this compound can be approached through several modern synthetic methodologies. The most prominent and efficient of these is the direct C-H borylation of a suitable polychlorinated benzene precursor. This approach is favored for its atom economy and ability to functionalize otherwise inert C-H bonds.

The Precursor of Choice: 1,3,5-Trichlorobenzene

The logical and commercially available starting material for the synthesis of this compound is 1,3,5-trichlorobenzene. The challenge lies in the selective activation and borylation of two specific C-H bonds on the aromatic ring, leaving one chlorine atom untouched.

Core Synthesis: Iridium-Catalyzed C-H Diborylation

The iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic C-H bonds.[2] This methodology offers high regioselectivity, which is crucial for the synthesis of specifically substituted arylboronic acids.

Mechanism of Iridium-Catalyzed C-H Borylation

The catalytic cycle of iridium-catalyzed C-H borylation is a well-studied process.[3] It generally involves an iridium(III) tris(boryl) complex as the active catalyst. The key steps are:

  • Oxidative Addition: The aromatic C-H bond of the substrate undergoes oxidative addition to the iridium center, forming an iridium(V) intermediate.

  • Reductive Elimination: This is followed by reductive elimination of the corresponding arylboronic ester, regenerating the active iridium(III) catalyst.

The choice of ligand on the iridium catalyst plays a critical role in influencing the reactivity and regioselectivity of the borylation reaction. Bipyridine-based ligands are commonly employed and have been shown to be effective in a wide range of C-H borylation reactions.

Diagram of the Iridium-Catalyzed C-H Borylation Catalytic Cycle

G Ir(III) catalyst Ir(III) catalyst Oxidative Addition of C-H bond Oxidative Addition of C-H bond Ir(III) catalyst->Oxidative Addition of C-H bond Arene Catalyst Regeneration Catalyst Regeneration Ir(III) catalyst->Catalyst Regeneration B2pin2 Ir(V) intermediate Ir(V) intermediate Oxidative Addition of C-H bond->Ir(V) intermediate Reductive Elimination Reductive Elimination Ir(V) intermediate->Reductive Elimination Reductive Elimination->Ir(III) catalyst Arylboronate ester Catalyst Regeneration->Ir(III) catalyst

Caption: Catalytic cycle of Iridium-catalyzed C-H borylation.

Experimental Protocol: Synthesis of (4,6-Dichloro-1,3-phenylene)bis(pinacolato)diboron

Starting Material: 1,3,5-Trichlorobenzene

Key Reagents:

  • Bis(pinacolato)diboron (B₂pin₂)[4]

  • [Ir(OMe)(COD)]₂ (1,5-Cyclooctadiene)(methoxy)iridium(I) Dimer)[4]

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)[4]

  • Anhydrous solvent (e.g., cyclohexane, THF)[4][5]

Stoichiometry for Diborylation (Proposed):

Reagent Molar Equivalents
1,3,5-Trichlorobenzene1.0
Bis(pinacolato)diboron2.2 - 2.5
[Ir(OMe)(COD)]₂0.015 - 0.03
dtbpy0.03 - 0.06

Step-by-Step Methodology:

  • Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk techniques.[5] All glassware should be oven-dried prior to use.

  • Catalyst Preparation: In a reaction vessel, combine [Ir(OMe)(COD)]₂ and 4,4'-di-tert-butyl-2,2'-bipyridine in the chosen anhydrous solvent. Stir the mixture at room temperature for approximately 10-15 minutes to allow for the formation of the active catalyst.

  • Addition of Reagents: To the catalyst solution, add bis(pinacolato)diboron followed by 1,3,5-trichlorobenzene.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. The reaction progress should be monitored by a suitable analytical technique such as GC-MS or ¹H NMR.

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by the addition of water. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, (4,6-dichloro-1,3-phenylene)bis(pinacolato)diboron, can be purified by column chromatography on silica gel or by recrystallization.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Inert Atmosphere Inert Atmosphere Dry Glassware Dry Glassware Catalyst Formation [Ir(OMe)(COD)]2 + dtbpy in solvent Reagent Addition Add B2pin2 and 1,3,5-Trichlorobenzene Catalyst Formation->Reagent Addition Heating and Stirring 80-100 °C, Monitor reaction Reagent Addition->Heating and Stirring Quenching Add water Extraction Extract with organic solvent Quenching->Extraction Drying Dry with Na2SO4 or MgSO4 Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Purification Column chromatography or Recrystallization Concentration->Purification

References

CAS number 1150114-65-0 properties and uses

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Lorlatinib (PF-06463922): A Third-Generation ALK/ROS1 Inhibitor

Senior Application Scientist Note: This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive technical overview of Lorlatinib (PF-06463922), focusing on its properties, mechanism of action, and applications in oncology research.

Clarification on CAS Number 1150114-65-0

Initial searches for CAS number 1150114-65-0 identify the compound as (4,6-Dichloro-1,3-phenylene)diboronic acid. However, given the request for an in-depth technical guide focused on a compound with applications in drug development and signaling pathways, it is highly probable that the intended subject is Lorlatinib (PF-06463922) , a potent ALK/ROS1 inhibitor. The correct CAS number for Lorlatinib is 1454846-35-5 .[1][2][3] This guide will focus on Lorlatinib.

Introduction to Lorlatinib

Lorlatinib (PF-06463922) is a third-generation, orally active, and brain-penetrant tyrosine kinase inhibitor (TKI).[1][4] Developed by Pfizer, it is a potent, ATP-competitive inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[4][5] A key feature of Lorlatinib is its macrocyclic chemical structure, which was specifically designed to be cell-permeable, penetrate the blood-brain barrier, and overcome a wide spectrum of resistance mutations that arise during treatment with first- and second-generation ALK inhibitors.[1][4][6] It has demonstrated significant clinical activity in patients with advanced ALK-positive or ROS1-positive non-small cell lung cancer (NSCLC), including those with brain metastases.[4][7][8]

Physicochemical Properties

A clear understanding of Lorlatinib's physical and chemical properties is essential for its application in research and formulation development.

PropertyValueReference
CAS Number 1454846-35-5[1][2][3]
Molecular Formula C₂₁H₁₉FN₆O₂[1][2][9]
Molecular Weight 406.41 g/mol [1][2]
IUPAC Name (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][6][10]-benzoxadiazacyclotetradecine-3-carbonitrile
Appearance Solid[2]
Solubility Insoluble in H₂O; ≥20.3 mg/mL in DMSO; ≥5.85 mg/mL in EtOH[2]
Storage Store at -20°C[2]

Pharmacology and Mechanism of Action

Lorlatinib functions as a highly potent and selective inhibitor of ALK and ROS1 receptor tyrosine kinases.[4]

Target Inhibition

Chromosomal rearrangements involving the ALK or ROS1 genes can lead to the formation of fusion proteins with constitutively active kinase domains. These oncogenic fusion proteins drive tumor cell proliferation and survival by activating downstream signaling pathways. Lorlatinib competitively binds to the ATP-binding pocket of ALK and ROS1, preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[1][6]

Signaling Pathway Inhibition

By inhibiting ALK and ROS1, Lorlatinib effectively blocks key downstream signaling pathways crucial for cancer cell growth and survival, including:

  • PI3K/AKT/mTOR pathway: Regulates cell growth, proliferation, and survival.

  • RAS/RAF/MEK/ERK (MAPK) pathway: Controls cell proliferation and differentiation.

  • JAK/STAT pathway: Involved in cell growth, survival, and immune response.

The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK- or ROS1-driven tumor cells.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Lorlatinib Lorlatinib Lorlatinib->ALK_ROS1

Caption: Lorlatinib inhibits the ALK/ROS1 signaling pathway.

Potency and Selectivity

Lorlatinib exhibits sub-nanomolar inhibitory activity against wild-type ALK and ROS1, as well as a broad range of clinically relevant mutants.

TargetKi (Inhibition Constant)IC₅₀ (Cell Proliferation)Reference
ROS1 (wild-type) <0.025 nM-[1][11]
ALK (wild-type) <0.07 nM-[1][11]
ALK L1196M 0.7 nM-[1][11]
ROS1 G2032R 12 nM-[11]
ROS1 L2026M 0.1 nM-[11]
HCC78 cells (SLC34A2-ROS1) -1.3 nM[2][11]
BaF3 cells (CD74-ROS1) -0.6 nM[2][11]

Applications in Research and Drug Development

Lorlatinib is a critical tool for studying ALK/ROS1-driven cancers and developing strategies to overcome therapeutic resistance.

Overcoming Resistance to Previous-Generation TKIs

Acquired resistance to first-generation (crizotinib) and second-generation (ceritinib, alectinib, brigatinib) ALK inhibitors is a major clinical challenge.[12] Resistance often arises from secondary mutations within the ALK kinase domain, with the G1202R solvent front mutation being a common mechanism that confers broad resistance.[12] Lorlatinib was specifically designed to be effective against a wide array of these resistance mutations, including G1202R in ALK and its analogous mutation G2032R in ROS1.[4][12]

However, resistance to Lorlatinib can also develop, through mechanisms such as compound ALK mutations (e.g., C1156Y and L1198F) or activation of bypass signaling pathways like NRG1/HER3.[13][14][15] Interestingly, the L1198F mutation, which confers resistance to Lorlatinib, can paradoxically resensitize cells to crizotinib.[14][15][16]

Central Nervous System (CNS) Penetrance

The brain is a frequent site of metastasis in ALK-positive NSCLC, and many TKIs have poor penetration of the blood-brain barrier.[6] Lorlatinib was engineered for enhanced CNS penetration, allowing it to effectively target and induce regression of brain metastases.[2][6][17] This makes it a valuable agent for both treating and preventing CNS progression of the disease.

Clinical Development

Lorlatinib has undergone extensive clinical evaluation. The Phase 3 CROWN trial (NCT03052608) compared Lorlatinib to crizotinib in the first-line treatment of advanced ALK-positive NSCLC.[18][19] The study demonstrated a statistically significant and clinically meaningful improvement in progression-free survival for patients treated with Lorlatinib.[19] Lorlatinib is also being investigated in various other clinical trials for different patient populations and in combination with other agents.[7][20]

Experimental Protocols

In Vitro Cell Proliferation Assay (e.g., CCK-8 or CellTiter-Glo)

This protocol outlines a general method to assess the inhibitory effect of Lorlatinib on the proliferation of ALK- or ROS1-positive cancer cell lines.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCC78, BaF3-CD74-ROS1) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of Lorlatinib in DMSO (e.g., 10 mM). Create a serial dilution series of Lorlatinib in a culture medium to achieve the desired final concentrations.

  • Treatment: Remove the existing medium from the wells and add the medium containing the various concentrations of Lorlatinib. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[5]

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the logarithm of Lorlatinib concentration. Use a four-parameter logistic regression to calculate the IC₅₀ value.[5]

G start Start: Seed Cells (96-well plate) prep Prepare Lorlatinib Serial Dilutions start->prep treat Treat Cells with Lorlatinib prep->treat incubate Incubate (e.g., 72 hours) treat->incubate reagent Add Viability Reagent (e.g., CellTiter-Glo) incubate->reagent read Read Plate (Luminescence) reagent->read analyze Analyze Data: Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for an in vitro cell proliferation assay.

Western Blotting for Pathway Analysis

This protocol is used to determine if Lorlatinib inhibits the phosphorylation of ALK/ROS1 and downstream signaling proteins like AKT and ERK.

Methodology:

  • Cell Treatment: Culture ALK/ROS1-positive cells and treat them with varying concentrations of Lorlatinib for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ALK/ROS1 (p-ALK/p-ROS1), total ALK/ROS1, p-AKT, total AKT, p-ERK, and total ERK. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Safety and Toxicology

Nonclinical and clinical studies have established the safety profile of Lorlatinib.

  • Common Adverse Events: The most frequently reported adverse events include hypercholesterolemia, hypertriglyceridemia, edema, peripheral neuropathy, and central nervous system (CNS) effects (such as cognitive and mood effects).[21][22][23]

  • Management: Most adverse events are mild to moderate and can be managed with dose modifications or standard medical therapy.[21] Permanent discontinuation due to treatment-related adverse events is relatively low.[21][24]

  • Drug Interactions: Lorlatinib is primarily metabolized by CYP3A4.[24] Concomitant use with strong CYP3A inducers or inhibitors can alter its plasma concentration and should be avoided.[4][18][23]

  • Genotoxicity: Lorlatinib was not mutagenic in an in vitro bacterial reverse mutation (Ames) assay but was found to be aneugenic in an in vitro assay and positive for micronuclei formation in vivo in rats.[10]

Conclusion

Lorlatinib (PF-06463922) represents a significant advancement in the treatment of ALK- and ROS1-positive NSCLC. Its potent inhibitory activity, ability to overcome a wide range of resistance mutations, and excellent CNS penetration make it a cornerstone of therapy in this setting. For the research community, Lorlatinib serves as a powerful tool to investigate the mechanisms of TKI resistance and to develop next-generation therapeutic strategies for oncogene-driven cancers.

References

Spectroscopic Characterization of (4,6-Dichloro-1,3-phenylene)diboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth overview of the spectroscopic methodologies for the characterization of (4,6-Dichloro-1,3-phenylene)diboronic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize arylboronic acids in their synthetic and analytical workflows. The guide synthesizes established analytical principles with practical insights to ensure robust and reliable characterization of this specific difunctional organoboron compound.

Introduction to this compound

This compound is a bifunctional organoboron compound with significant potential in organic synthesis, materials science, and medicinal chemistry. Its two boronic acid moieties, positioned on a dichlorinated benzene ring, offer versatile reactivity for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of complex molecular architectures. The chlorine substituents modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and the properties of its derivatives. Accurate and comprehensive characterization of this building block is paramount to ensure the integrity and success of subsequent applications. This guide details the expected spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum is anticipated to be simple yet informative. The aromatic region will feature two distinct signals corresponding to the two non-equivalent protons on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.2Singlet-
H-57.4 - 7.7Singlet-
B(OH)₂8.0 - 8.5Broad Singlet-

Causality of Experimental Choices: The choice of a deuterated solvent is critical. Solvents like DMSO-d₆ or Methanol-d₄ are often preferred for their ability to dissolve polar boronic acids and to exchange with the acidic protons of the boronic acid groups, which can sometimes sharpen the aromatic signals. The broadness of the B(OH)₂ signal is a characteristic feature due to quadrupolar relaxation of the boron nucleus and chemical exchange with residual water in the solvent.

¹³C NMR Spectroscopy: Predicted Data

The carbon NMR spectrum will provide insight into the carbon environment of the molecule. Due to the quadrupolar nature of the boron nucleus, the carbon atoms directly attached to boron (C-1 and C-3) may exhibit broad signals or may not be observed at all.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
C-1, C-3130 - 135 (potentially broad or unobserved)
C-2135 - 140
C-4, C-6132 - 137
C-5128 - 132

Expertise in Interpretation: The prediction of chemical shifts is based on the analysis of similar chlorinated phenylboronic acids.[1] The electron-withdrawing effects of the chlorine atoms and the boronic acid groups will deshield the aromatic carbons, shifting them downfield.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining reproducible NMR data.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., DMSO-d₆) B Add a drop of D₂O to exchange labile protons (optional) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum (e.g., 400 MHz spectrometer) C->D E Acquire ¹³C NMR spectrum D->E F Apply Fourier transform E->F G Phase and baseline correct F->G H Reference spectra (e.g., to residual solvent peak) G->H

Caption: Standard workflow for NMR analysis of arylboronic acids.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of this compound. However, the analysis of boronic acids by MS can be challenging due to their propensity to undergo dehydration to form cyclic boroxines (trimers).[2]

Ionization Techniques and Expected Observations

Electrospray ionization (ESI) is a commonly used soft ionization technique suitable for polar molecules like boronic acids.

Table 3: Predicted Mass Spectrometry Data (ESI)

IonPredicted m/zNotes
[M-H]⁻232.97Deprotonated molecule (negative ion mode)
[M+Na]⁺256.96Sodium adduct (positive ion mode)
[M+H]⁺234.98Protonated molecule (positive ion mode, less common)
[3M-3H₂O-H]⁻660.9Deprotonated boroxine trimer (negative ion mode)

Trustworthiness of Data: The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will be a key diagnostic feature in the mass spectrum, providing confidence in the identification of chlorine-containing fragments. The presence of two chlorine atoms will result in a distinctive M, M+2, and M+4 pattern.

Experimental Protocol for ESI-MS

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis A Prepare a dilute solution (1-10 µg/mL) in a suitable solvent (e.g., Methanol) B Infuse the sample into the ESI source A->B C Acquire spectra in both positive and negative ion modes D Identify the molecular ion and common adducts C->D E Analyze the isotopic pattern to confirm the presence of chlorine D->E F Look for evidence of boroxine formation E->F

Caption: General workflow for ESI-MS analysis of boronic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands will be associated with the O-H, B-O, and C-Cl bonds, as well as the aromatic ring.

Predicted FTIR Absorption Bands

Table 4: Predicted FTIR Data

Wavenumber (cm⁻¹)VibrationIntensity
3200 - 3600O-H stretch (boronic acid)Broad, Strong
1590 - 1610C=C stretch (aromatic)Medium
1350 - 1410B-O stretchStrong
1000 - 1100C-Cl stretchStrong
650 - 850C-H bend (aromatic)Medium-Strong

Authoritative Grounding: The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups in the solid state.[3] The strong B-O stretching vibration is a hallmark of boronic acids.[4]

Experimental Protocol for FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) technique is often preferred for solid samples as it requires minimal sample preparation.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_anal Data Analysis A Place a small amount of the solid sample directly on the ATR crystal B Collect a background spectrum A->B C Collect the sample spectrum (typically 16-32 scans) D Perform background subtraction C->D E Identify and assign characteristic absorption bands D->E

Caption: Workflow for ATR-FTIR analysis of a solid sample.

Conclusion

The spectroscopic characterization of this compound requires a multi-technique approach to unambiguously confirm its structure and purity. This guide provides the expected spectroscopic data based on the analysis of analogous compounds and outlines robust experimental protocols for NMR, MS, and FTIR analysis. Adherence to these methodologies will ensure high-quality, reliable data for researchers and professionals working with this versatile chemical building block.

References

A Technical Guide to Commercial (4,6-Dichloro-1,3-phenylene)diboronic Acid: Purity, Specifications, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4,6-Dichloro-1,3-phenylene)diboronic acid, a key building block in contemporary drug discovery and materials science, is increasingly utilized for its role in constructing complex molecular architectures, particularly in the synthesis of proteolysis-targeting chimeras (PROTACs) and other novel therapeutics.[1] The precise control over the purity and impurity profile of this reagent is paramount, as even minor contaminants can significantly impact the yield, purity, and pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the typical purity, specifications, and analytical methodologies for the quality control of commercial this compound, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Typical Specifications

This compound is a white to off-white powder. A thorough understanding of its fundamental properties is the first step in its effective application.

PropertyValueSource
Molecular Formula C₆H₆B₂Cl₂O₄[1][2]
Molecular Weight 234.6 g/mol [1][2]
CAS Number 1150114-65-0[1][2]
Typical Purity ≥ 98%[1]
Appearance White to off-white powderInferred from related compounds
Melting Point >300 °CInferred from related compounds
Solubility Sparingly soluble in water, soluble in organic solvents like methanol, DMSOGeneral knowledge on arylboronic acids

The Critical Role of Purity: Understanding Potential Impurities

The synthetic route to this compound, typically involving a Grignard or organolithium reaction with a trialkyl borate followed by hydrolysis, can introduce several process-related impurities.[3] Furthermore, the inherent nature of boronic acids predisposes them to the formation of specific degradation products.

Process-Related Impurities

The most common methods for synthesizing arylboronic acids involve the reaction of an organometallic reagent (Grignard or organolithium) with a borate ester.[3] This process can lead to several impurities:

  • Homocoupling Byproducts: Reaction of the Grignard reagent with the starting aryl halide can lead to the formation of biphenyl impurities.

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, leading to the formation of 1,3-dichlorobenzene. This can be catalyzed by residual palladium from upstream synthetic steps or occur under certain pH conditions.[3]

  • Incompletely Borylated Species: Monoborylated species, such as (4,6-dichloro-3-boronophenyl)boronic acid, can be present if the borylation reaction does not go to completion.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., THF, toluene, hexanes) and unreacted starting materials are common impurities.

Inherent Impurities and Degradation Products

Arylboronic acids are susceptible to dehydration to form cyclic trimeric anhydrides known as boroxines .[2][4] This is a reversible, entropically driven process that can occur upon heating or during storage, especially in a non-anhydrous environment.[4]

boroxine_formation cluster_0 Boronic Acid Monomers cluster_1 Boroxine Trimer cluster_2 Water 3_R_B_OH2 3 R-B(OH)₂ R3_B3_O3 R₃B₃O₃ 3_R_B_OH2->R3_B3_O3 Dehydration R3_B3_O3->3_R_B_OH2 Hydrolysis 3_H2O 3 H₂O

Caption: Equilibrium between a boronic acid and its corresponding boroxine.

The presence of boroxines can complicate stoichiometric calculations in subsequent reactions and may exhibit different reactivity profiles. For this compound, the corresponding bis-boroxine can also form.

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary to fully characterize the purity and impurity profile of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC with UV detection is the workhorse technique for determining the purity of arylboronic acids.

Workflow for HPLC Method Development:

hplc_workflow prep Sample Preparation (Dissolve in Diluent) screen Initial Screening (e.g., C18 column, gradient elution) prep->screen optimize Method Optimization (Mobile phase, gradient, temperature) screen->optimize validate Method Validation (Linearity, precision, accuracy) optimize->validate analysis Routine Analysis validate->analysis

Caption: A typical workflow for developing an HPLC purity method.

A representative, though not specifically validated for this compound, HPLC method is as follows:

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation of aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the boronic acid groups, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 5% to 95% B over 20 minutesA broad gradient is a good starting point for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance at this wavelength.
Injection Volume 10 µLA standard injection volume.
Diluent Acetonitrile/Water (1:1)A mixture that can solubilize the analyte and is compatible with the mobile phase.

Note: This is a starting point and optimization is likely required for baseline separation of all potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR is a powerful tool for the structural elucidation of the main component and the identification of impurities.

  • ¹H NMR: Provides information on the number and environment of the protons in the molecule. For this compound, one would expect to see signals in the aromatic region corresponding to the two non-equivalent aromatic protons. The broad singlets for the -B(OH)₂ protons are also characteristic.

  • ¹³C NMR: Shows the number of non-equivalent carbon atoms. Due to the quadrupolar nature of the boron atom, the carbon atoms directly attached to boron may show broad signals or may not be observed at all.[5]

  • ¹¹B NMR: This technique is highly specific for boron-containing compounds and can be used to distinguish between trigonal boronic acids and tetrahedral boronate esters.

Representative NMR Data Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Spectrometer 400 MHz100 MHz
Solvent DMSO-d₆DMSO-d₆
Temperature 25 °C25 °C
Internal Standard TMSTMS

Note: DMSO-d₆ is a common solvent for boronic acids as it can break up hydrogen bonding and provide sharp signals for the B(OH)₂ protons.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for boronic acids. It's important to be aware that boronic acids can form adducts with solvents and may show signals corresponding to the boroxine.

Stability and Storage

Arylboronic acids, particularly those with electron-withdrawing groups like chlorine, can be susceptible to degradation.

  • Storage Conditions: To minimize the formation of boroxines and other degradation products, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen).[6]

  • Handling: Avoid exposure to moisture and air. Use in a glove box or under a stream of inert gas is recommended for sensitive applications.

Conclusion

The quality of this compound is a critical parameter for its successful application in research and development. A comprehensive understanding of its potential impurities, coupled with the implementation of robust analytical methods for quality control, is essential to ensure the reliability and reproducibility of synthetic processes. This guide provides a foundational framework for researchers and scientists to assess and manage the quality of this important building block.

References

Potential applications of dichlorinated phenylene diboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Potential Applications of Dichlorinated Phenylene Diboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorinated phenylene diboronic acids represent a class of highly versatile building blocks with significant, yet not fully exploited, potential across organic synthesis, materials science, and medicinal chemistry. The presence of two boronic acid functionalities allows for predictable, bifunctional reactivity, making them ideal monomers for polymerization and the construction of extended molecular architectures. Simultaneously, the chlorine substituents profoundly influence the electronic properties, solubility, and intermolecular interactions of the parent molecule and its derivatives. This guide provides an in-depth analysis of the synthesis, core reactivity, and diverse applications of these compounds, offering field-proven insights and detailed experimental protocols to enable their effective utilization in research and development.

Introduction: The Strategic Advantage of Dichlorination

Phenylenediboronic acids are well-established linkers in supramolecular chemistry and organic synthesis.[1] The introduction of two chlorine atoms onto the central phenylene ring, however, imparts a unique combination of properties that elevates their utility for specialized applications.

Key Structural Features:

  • Two Boronic Acid Groups (-B(OH)₂): These groups are the primary reactive sites, most notably for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with exceptional reliability.[2][3] Their bifunctional nature makes them ideal for creating linear polymers or acting as cross-linking agents.[4]

  • Two Chlorine Atoms (-Cl): The strong electron-withdrawing nature of chlorine atoms modifies the electronic landscape of the aromatic ring. This can:

    • Influence the reactivity of the boronic acid groups.

    • Tune the HOMO/LUMO energy levels of resulting conjugated polymers, which is critical for applications in organic electronics.[5]

    • Provide sites for further functionalization through nucleophilic aromatic substitution or other cross-coupling reactions.

    • Enhance the stability of the molecule and derived materials.

The strategic placement of these four substituents around the phenylene core creates a powerful and tunable molecular scaffold. An example is (4,6-Dichloro-1,3-phenylene)diboronic acid, a commercially available building block.[6]

Synthesis and Core Reactivity

The most common synthetic route to arylboronic acids involves the reaction of an organometallic intermediate (typically an organolithium or Grignard reagent) with a trialkyl borate ester, followed by acidic hydrolysis.[7]

General Synthesis Scheme:

  • Halogen-Metal Exchange: Start with a corresponding tetrachlorobenzene.

  • Borylation: React with a strong base (e.g., n-butyllithium) at low temperatures, followed by quenching with a trialkyl borate like trimethyl borate.

  • Hydrolysis: Acidic workup to yield the final diboronic acid product.

The primary and most powerful application of these molecules is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[7][8] Given that dichlorinated phenylene diboronic acids have two reactive boronic acid sites, they can be used to synthesize extended, conjugated systems.

Suzuki_Miyaura_Coupling ArX Ar-X (e.g., Dibromothiophene) OA Oxidative Addition ArX->OA Boronic Cl₂-Ph-[B(OH)₂]₂ TM Transmetalation Boronic->TM Base Base (e.g., K₂CO₃) Base->TM Pd_cat Pd(0) Catalyst Pd_cat->OA OA->TM RE Reductive Elimination TM->RE RE->Pd_cat Regenerated Polymer -[Ar-Ph(Cl₂)]n- Polymer RE->Polymer

Caption: The Suzuki-Miyaura catalytic cycle for polymerization.

Application I: Advanced Materials Science

The bifunctional nature of dichlorinated phenylene diboronic acids makes them exceptional monomers for creating novel materials with tailored properties.

Conjugated Polymers for Organic Electronics

In the field of organic electronics, the performance of materials is dictated by their electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Dichlorinated phenylene diboronic acids are used as building blocks to construct conjugated polymers where the electronic properties can be precisely tuned.[9][10]

By copolymerizing a dichlorinated phenylene diboronic acid with a di-halogenated aromatic comonomer (like dibromothiophene or dibromobenzothiadiazole) via Suzuki polycondensation, a donor-acceptor (D-A) type polymer can be synthesized.[5]

  • Expertise & Causality: The electron-withdrawing dichlorophenyl unit acts as an acceptor, while the comonomer acts as a donor. This D-A architecture lowers the bandgap of the resulting polymer, shifting its absorption and emission properties towards longer wavelengths (red-shifting). This is a critical strategy for developing materials for organic photovoltaics (solar cells) and organic light-emitting diodes (OLEDs).[11]

Table 1: Influence of Halogenation on Polymer Properties (Illustrative Data)

Monomer SystemHOMO (eV)LUMO (eV)Bandgap (eV)Application Area
Phenylene Diboronic Acid + Thiophene-5.4-2.82.6Blue/Green Emitter
Dichlorophenylene Diboronic Acid + Thiophene-5.6-3.22.4Green/Yellow Emitter
Dichlorophenylene Diboronic Acid + Benzothiadiazole-5.8-3.72.1Red Emitter / Solar Cell
Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are crystalline, porous materials constructed from metal ions or clusters linked by organic ligands.[12][13] Diboronic acids can serve as the organic linkers. While dicarboxylic acids are more common, the use of diboronic acids offers unique possibilities for creating MOFs with specific functionalities.[1][14]

  • Trustworthiness & Self-Validation: The rigid, well-defined geometry of dichlorinated phenylene diboronic acids allows for the predictable assembly of porous frameworks. The chlorine atoms can line the pores of the MOF, creating a specific chemical environment. This could be exploited for selective gas capture, where the chlorinated surface might exhibit preferential binding for certain molecules. For instance, MOFs with alkene linkers have been shown to reactively capture chlorine gas.[15]

Application II: Medicinal Chemistry and Drug Development

While less explored than in materials science, the unique properties of these compounds present intriguing opportunities in drug discovery.[2][16][17]

Scaffolds for Proteasome Inhibitors

Boronic acids are a key pharmacophore in several approved drugs, most notably the proteasome inhibitor bortezomib, which is used to treat multiple myeloma.[2][16] The boron atom can form a stable, reversible covalent bond with the active site threonine residue of the proteasome.

  • Authoritative Grounding: Dichlorinated phenylene diboronic acids could serve as a rigid scaffold to present two boronic acid warheads. This bivalency could potentially lead to enhanced binding affinity or altered selectivity for different proteasome subunits. The chlorine atoms can be used to modulate solubility and pharmacokinetic properties, or to serve as handles for attaching other chemical moieties to explore structure-activity relationships.[18]

Probes for Sialic Acid Recognition

Phenylboronic acids are known to form reversible covalent complexes with diols, a chemistry that is exploited for glucose sensing.[4][19] This interaction also extends to sialic acids, which are often overexpressed on the surface of cancer cells.[20]

  • Expertise & Causality: A molecule based on a dichlorinated phenylene diboronic acid core could be developed as a bivalent probe for cancer cell targeting. The two boronic acid groups might chelate a single sialic acid residue or bridge two adjacent ones, potentially increasing binding avidity compared to a monovalent boronic acid. The chlorine atoms could be replaced with fluorophores or other imaging agents to create diagnostic tools.

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a representative Suzuki polycondensation reaction.

Protocol: Synthesis of a D-A Conjugated Polymer

This protocol describes the synthesis of a polymer from (2,5-dichloro-1,4-phenylene)diboronic acid and a dibrominated comonomer.

Materials:

  • (2,5-dichloro-1,4-phenylene)diboronic acid (1.0 eq)

  • 2,5-dibromo-3-hexylthiophene (1.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)[21]

  • Potassium Carbonate (K₂CO₃), anhydrous (4.0 eq)

  • Toluene and deionized water (e.g., 4:1 ratio)

  • Aliquat 336 (phase transfer catalyst)

  • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon line

protocol_workflow cluster_setup Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification A Combine monomers & K₂CO₃ in Schlenk flask B Add Aliquat 336 A->B C Degas flask (3x vacuum/inert gas cycles) B->C D Add degassed Toluene/H₂O C->D E Add Pd(PPh₃)₄ catalyst D->E F Heat to reflux (e.g., 90°C) under inert atmosphere for 24-48h E->F G Cool to RT, pour into Methanol F->G H Filter crude polymer solid G->H I Purify via Soxhlet extraction (Methanol, Acetone, Hexane) H->I J Collect polymer from Chloroform fraction I->J K Characterize: GPC, NMR, UV-Vis J->K Final Product

Caption: Experimental workflow for Suzuki polycondensation.

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine (2,5-dichloro-1,4-phenylene)diboronic acid (e.g., 1 mmol), 2,5-dibromo-3-hexylthiophene (1 mmol), and anhydrous potassium carbonate (4 mmol).

  • Inert Atmosphere: Seal the flask and purge with a slow stream of nitrogen or argon for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add degassed solvents (e.g., 8 mL toluene, 2 mL water) and the phase transfer catalyst Aliquat 336 (2-3 drops) via syringe.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (0.02-0.05 mmol) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. The reaction progress can be monitored by the increasing viscosity of the solution or by taking small aliquots for analysis. The reaction is typically complete within 24-48 hours.

  • Work-up: After cooling to room temperature, pour the viscous reaction mixture into a beaker of vigorously stirring methanol (e.g., 200 mL). This will cause the polymer to precipitate.

  • Isolation & Purification: Collect the crude polymer by filtration. The polymer is then purified using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and catalyst residues. The final polymer is then extracted with a good solvent like chloroform or chlorobenzene.

  • Final Product: The solvent from the final extraction is removed under reduced pressure to yield the purified conjugated polymer as a solid or film.

Future Outlook

The potential of dichlorinated phenylene diboronic acids is far from exhausted. Future research directions could include:

  • Asymmetric Catalysis: Developing chiral versions of these molecules for use as ligands in asymmetric synthesis.

  • Sensing Applications: Incorporating these units into polymers or frameworks designed for the specific detection of anions or other analytes, where the Lewis acidic boron and the chlorinated ring can work in concert.[22]

  • Biomedical Materials: Using the unique reactivity of the boronic acid groups to create pH-responsive hydrogels or drug delivery systems.[4][23]

By leveraging the unique interplay between the boronic acid and chlorine substituents, researchers can continue to develop innovative solutions in materials science, medicine, and beyond.

References

An In-depth Technical Guide to Substituted Phenylenediboronic Acids for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Substituted Phenylenediboronic Acids

Core Concepts: Structure and Functionality

Substituted phenylenediboronic acids are a class of organoboron compounds characterized by a benzene ring functionalized with two boronic acid groups (-B(OH)₂). The versatility of these molecules stems from the unique properties of the boronic acid moiety, which is a mild Lewis acid, and the ability to introduce various substituents onto the phenyl ring.[1] This dual functionality allows for a wide range of chemical transformations and applications. The position of the boronic acid groups on the phenyl ring (ortho, meta, or para) and the nature of the other substituents significantly influence the molecule's electronic properties, acidity, and steric hindrance, thereby dictating its reactivity and application.[2]

The boronic acid group can form reversible covalent bonds with diols, a property that is central to their use in sensors and drug delivery systems.[3][4][5][6] Furthermore, the carbon-boron bond is susceptible to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[7][8]

Significance in Modern Chemistry and Drug Discovery

The unique reactivity and stability of substituted phenylenediboronic acids have made them indispensable tools in various scientific disciplines. In organic synthesis, they serve as crucial building blocks for the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[9][10] Their ability to act as bifunctional linkers in cross-coupling reactions enables the synthesis of novel polymers and complex molecular architectures.[9][10]

In the realm of drug discovery and development, phenylenediboronic acids and their derivatives are of increasing importance.[11][12] They are utilized as key intermediates in the synthesis of a wide array of therapeutic agents. Moreover, their ability to interact with biological molecules, particularly sugars, has led to their exploration in diagnostic and therapeutic applications, including the development of sensors for biological analytes and targeted drug delivery systems.[4][13][14] The development of boronic acid-based drugs has shown promise in areas such as cancer therapy and as enzyme inhibitors.[15][16]

Synthesis of Substituted Phenylenediboronic Acids

Key Synthetic Routes

Several synthetic methodologies have been developed for the preparation of substituted phenylenediboronic acids. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

A common and widely used method involves the reaction of a di-Grignard reagent, formed from a dihalo-substituted benzene, with a trialkyl borate, such as trimethyl borate.[8][17] The resulting boronate ester is then hydrolyzed to yield the corresponding phenylenediboronic acid. This method is generally efficient but can be sensitive to functional groups that are incompatible with Grignard reagents.

Similar to the Grignard-based approach, this method utilizes an organolithium reagent, typically butyllithium, to perform a lithium-halogen exchange with a dihalobenzene. The resulting dilithiated intermediate is then reacted with a trialkyl borate followed by hydrolysis. While effective, this method often requires cryogenic temperatures and careful handling of pyrophoric organolithium reagents.[17]

More modern approaches involve palladium-catalyzed cross-coupling reactions between a dihaloaromatic compound and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). This method, often referred to as the Miyaura borylation, offers excellent functional group tolerance and milder reaction conditions compared to the organometallic routes.

Experimental Protocol: A General Synthesis Example via Grignard Reaction

This protocol provides a general procedure for the synthesis of a phenylenediboronic acid from a corresponding dibromobenzene.

Materials:

  • Dibromobenzene derivative

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Hydrochloric acid (HCl)

  • Anhydrous diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a solution of the dibromobenzene derivative in anhydrous THF to the dropping funnel.

  • Add a small portion of the dibromobenzene solution to the magnesium turnings to initiate the Grignard reaction.

  • Once the reaction has started, add the remaining dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the di-Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add a solution of trimethyl borate in anhydrous THF dropwise to the cooled Grignard solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding aqueous HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Purification and Characterization

Purification of phenylenediboronic acids is typically achieved through recrystallization from a suitable solvent system, often involving water or a mixture of organic solvents. Characterization is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: Used to identify the characteristic B-O and O-H stretching vibrations of the boronic acid groups.

  • X-ray Crystallography: Can be used to determine the solid-state structure of crystalline derivatives.[2]

Physicochemical Properties and Structural Analysis

Acidity and pKa

Phenylenediboronic acids are di-protic acids, with two distinct pKa values corresponding to the two boronic acid groups.[2] The acidity of the boronic acid groups is influenced by the electronic nature of the substituents on the phenyl ring. Electron-withdrawing groups generally increase the acidity (lower the pKa), while electron-donating groups have the opposite effect. The pKa values are crucial for applications in sensing and drug delivery, as they determine the pH at which the boronic acid is in its charged boronate form, which is the active form for diol binding.

Structural Characteristics and Conformational Analysis

The two boronic acid groups can rotate around the C-B bonds, leading to different conformations.[2] The rotational barrier is influenced by the presence of substituents, particularly in the ortho position, which can cause steric hindrance.[18] In the solid state, phenylenediboronic acids often form hydrogen-bonded dimers or polymeric structures.[2]

Spectroscopic and Crystallographic Characterization

Detailed structural information can be obtained from single-crystal X-ray diffraction studies, which reveal bond lengths, bond angles, and intermolecular interactions in the solid state.[2] NMR spectroscopy provides insights into the structure in solution. The chemical shifts of the protons and carbons on the phenyl ring are sensitive to the nature and position of the substituents.

Applications in Organic Synthesis: The Power of Dual Reactivity

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organohalide or triflate.[7][19] This reaction is a powerful tool for the formation of C-C bonds and is widely used in academic and industrial research.[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron compound to the palladium center, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. The advantages of the Suzuki-Miyaura reaction include mild reaction conditions, high functional group tolerance, and the low toxicity of the boron-containing byproducts.[7]

Substituted phenylenediboronic acids are particularly valuable in Suzuki-Miyaura reactions as they can act as bifunctional linkers, allowing for the coupling of two different organohalides in a sequential or one-pot manner. This enables the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and organic materials.[10][20][21]

Other Cross-Coupling Reactions

Besides the Suzuki-Miyaura reaction, phenylenediboronic acids can participate in other cross-coupling reactions, such as the Chan-Lam coupling for the formation of C-N and C-O bonds, and the Heck reaction.[1][8]

Phenylenediboronic Acids as Chemical Sensors

Principle of Diol Recognition for Saccharide Sensing

The ability of boronic acids to reversibly bind with 1,2- or 1,3-diols to form cyclic boronate esters is the basis for their use in saccharide sensing.[3][4] This interaction is particularly strong with sugars like glucose and fructose. The binding event can be transduced into a measurable signal, such as a change in color, fluorescence, or an electrochemical response.[5][6][22]

Design and Fabrication of Boronic Acid-Based Sensors

Electrochemical sensors based on phenylenediboronic acids can be fabricated by modifying an electrode surface with a boronic acid-functionalized material. The binding of a sugar to the boronic acid groups alters the electrochemical properties of the electrode, which can be measured using techniques like cyclic voltammetry or electrochemical impedance spectroscopy.

Optical sensors often employ a fluorophore or chromophore that is in close proximity to the boronic acid recognition site. Upon sugar binding, the local environment of the reporter molecule changes, leading to a change in its fluorescence or absorption properties.[22] This allows for the visual or spectrophotometric detection of the target analyte.

Experimental Protocol: Fabrication of a Glucose Sensor

This protocol outlines the general steps for creating a simple colorimetric glucose sensor using a phenylenediboronic acid derivative and a pH indicator.

Materials:

  • Phenylenediboronic acid derivative

  • pH indicator dye (e.g., Alizarin Red S)

  • Buffer solutions of varying pH

  • Glucose solutions of varying concentrations

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of the phenylenediboronic acid derivative in a suitable solvent.

  • Prepare a stock solution of the pH indicator dye.

  • In a series of cuvettes, mix the phenylenediboronic acid solution and the pH indicator solution in a buffer of appropriate pH.

  • Add different concentrations of glucose to each cuvette.

  • Allow the solutions to equilibrate.

  • Measure the absorbance spectrum of each solution using a UV-Vis spectrophotometer.

  • A color change and a shift in the absorbance maximum will be observed upon glucose binding, which can be correlated to the glucose concentration.

Applications in Drug Development and Medicinal Chemistry

Boronic Acids as Pharmacophores

The boronic acid group can act as a pharmacophore, a part of a molecule that is responsible for its biological or pharmacological activity. Boronic acid-containing drugs have been developed as enzyme inhibitors, where the boron atom can form a stable, reversible covalent bond with a catalytic serine or threonine residue in the active site of the enzyme.[16]

Drug Delivery Systems

The pH-dependent equilibrium between the neutral boronic acid and the anionic boronate can be exploited to create pH-responsive drug delivery systems.[4] For example, a drug can be encapsulated in a polymer matrix containing phenylenediboronic acid moieties. At a specific pH, the charge on the polymer changes, leading to swelling or degradation of the matrix and release of the encapsulated drug.

A significant area of research is the development of "smart" insulin delivery systems for diabetic patients. These systems utilize phenylenediboronic acids as glucose sensors.[8][23] Insulin is encapsulated within a hydrogel or nanoparticle containing boronic acid groups. In the presence of high glucose levels, the glucose binds to the boronic acids, causing a change in the properties of the delivery vehicle (e.g., swelling or disassembly) and triggering the release of insulin.[23]

Boronic Acid-Based Enzyme Inhibitors

Boronic acids have been successfully developed as inhibitors of various enzymes, particularly serine proteases. The boronic acid can mimic the tetrahedral transition state of peptide bond hydrolysis and form a covalent adduct with the active site serine. Several boronic acid-based drugs have been approved for clinical use, and many more are in development.[15][16]

Future Perspectives and Emerging Trends

The field of substituted phenylenediboronic acids continues to evolve, with ongoing research focused on the development of new synthetic methods, the design of more sophisticated sensors with improved selectivity and sensitivity, and the exploration of novel applications in medicine and materials science. The unique properties of these versatile molecules ensure that they will remain at the forefront of chemical and biomedical research for the foreseeable future.

Visualizations

Diagram: Synthesis of Phenylenediboronic Acid via Grignard Reaction

G cluster_0 Synthesis of Phenylenediboronic Acid A Dibromobenzene B Di-Grignard Reagent A->B + Mg, THF C Boronate Ester B->C + B(OMe)3 D Phenylenediboronic Acid C->D + H3O+

Caption: A simplified workflow for the synthesis of phenylenediboronic acid.

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

G cluster_1 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 Pd_add R1-Pd(II)L2-X Pd0->Pd_add Oxidative Addition (R1-X) Pd_trans R1-Pd(II)L2-R2 Pd_add->Pd_trans Transmetalation (R2-B(OH)2) Product R1-R2 Pd_trans->Product Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram: Glucose Sensing Mechanism

G cluster_2 Glucose Sensing with Phenylenediboronic Acid PBA PBA Complex PBA-Glucose Complex PBA->Complex Reversible Binding Glucose Glucose Glucose->Complex Signal Signal Complex->Signal Signal Transduction

Caption: The principle of glucose detection using a phenylenediboronic acid-based sensor.

References

A Senior Application Scientist's Guide to the Safe Handling and Use of (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Utility and Risks of a Dichloro-Diboronic Acid

(4,6-Dichloro-1,3-phenylene)diboronic acid is a valuable reagent in modern organic synthesis. Its bifunctional nature, featuring two boronic acid groups on a dichlorinated phenyl ring, makes it a versatile building block for constructing complex molecular architectures, particularly through metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. These reactions are foundational in medicinal chemistry and materials science. However, like many reactive chemical intermediates, its utility is matched by a need for rigorous safety and handling protocols. This guide provides an in-depth, experience-driven framework for the safe and effective use of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Section 1: Comprehensive Hazard Identification and Analysis

Understanding the specific hazards of this compound is the first principle of safe laboratory practice. Based on data for structurally similar phenylboronic acids, this compound is classified with several key hazards that demand respect and appropriate control measures.[1][2][3]

  • Skin Irritation: Direct contact can cause skin irritation.[1][3]

  • Serious Eye Irritation: The compound is a significant eye irritant, with the potential for serious damage if contact occurs.[1][3]

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[1][3]

  • Acute Oral Toxicity: While data for this specific molecule is limited, related boronic acids are classified as harmful if swallowed.[4]

Scientist's Note: The fine, lightweight nature of many boronic acid powders increases the risk of them becoming airborne during handling (e.g., weighing, transferring). This elevates the potential for both inhalation and inadvertent contamination of surfaces and eyes.

Below is a visual summary of the primary hazards associated with this class of compound.

Figure 1: GHS Hazard Summary for Phenylboronic Acids.

Section 2: Physicochemical Properties for Safe Handling

The physical and chemical properties of a substance directly influence how it should be handled and stored. Boronic acids, as a class, share several key characteristics.

PropertyValue / ObservationSafe Handling Implication
Molecular Formula C₆H₆B₂Cl₂O₄High molecular weight suggests it is a non-volatile solid at room temperature.[5]
Molecular Weight 234.6 g/mol Accurate weighing is crucial for stoichiometric control in reactions.[5]
Appearance White to off-white powder/solid.Any discoloration may indicate degradation or impurity and should be investigated.
Stability Stable under standard conditions. Hygroscopic (moisture-sensitive).[4][6]Store in a tightly sealed container in a desiccator or dry box to prevent moisture absorption, which can lead to caking and degradation.[6]
Reactivity Mild Lewis acids.[7] Can undergo dehydration to form boroxines.[7][8][9]Avoid strong oxidizing agents, strong acids, and strong bases.[4] Dehydration can affect reactivity and stoichiometry.
Solubility Generally soluble in polar organic solvents (e.g., ether, ethanol) and poorly soluble in nonpolar solvents.[7]This dictates the choice of solvents for reactions and cleaning of glassware.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.[10][11] The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task.

Primary Engineering Controls
  • Certified Chemical Fume Hood: All handling of the solid compound, including weighing and transfers, must be performed inside a certified chemical fume hood.[12] This is the primary defense against respiratory exposure.[13][14]

  • Eyewash Stations and Safety Showers: Ensure these are readily accessible and unobstructed.[10][15] All personnel must know their location and how to operate them.

Personal Protective Equipment (PPE) Protocol

The following workflow guides the selection of mandatory PPE for handling this compound.

PPE_Workflow Figure 2: Task-Based PPE Selection Workflow start Initiate Task with This compound task_check Is the task handling the solid powder? (Weighing, Transfer) start->task_check ppe_solid Mandatory PPE: • Nitrile Gloves • Safety Goggles (with side shields) • Flame-Resistant Lab Coat • Work in Fume Hood task_check->ppe_solid Yes task_solution Is the task working with the compound in solution? task_check->task_solution No end_task Task Complete Proceed to Decontamination ppe_solid->end_task ppe_solution Mandatory PPE: • Nitrile Gloves • Safety Goggles (with side shields) • Flame-Resistant Lab Coat task_solution->ppe_solution Yes task_solution->end_task No ppe_solution->end_task

Figure 2: Task-Based PPE Selection Workflow.

Scientist's Note: Double-gloving is a prudent practice when handling potent compounds or during extended procedures. Always inspect gloves for any signs of degradation or punctures before and during use. Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.

Section 4: Standard Operating Procedure (SOP) for Handling and Storage

Adherence to a strict SOP minimizes risk and ensures procedural consistency.

Storage
  • Environment: Store the compound in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[6][12][16] A desiccator is highly recommended for long-term storage.

  • Segregation: Store away from incompatible materials such as strong bases and oxidizing agents.[4][17] It should be stored in a dedicated cabinet for non-volatile organic reagents, not with flammable solvents.[16]

Handling and Weighing
  • Preparation: Before handling, ensure the fume hood is operational, the work area is clean, and all necessary PPE is worn.

  • Transfer: Use a spatula or powder funnel to transfer the solid. Avoid any actions that could generate dust, such as pouring quickly from a height.

  • Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, seal the container, and then weigh it externally. This "weighing by difference" method prevents contamination of the balance and lab bench.

  • Decontamination: After handling, wipe down the spatula, work surfaces, and any external container surfaces with a damp cloth or towel (using an appropriate solvent like ethanol or isopropanol) to remove any residual powder. Dispose of cleaning materials as hazardous waste.

  • Hygiene: Always wash hands thoroughly with soap and water after completing the task and removing gloves.

Section 5: Emergency Procedures

In the event of an emergency, a swift and correct response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[15][18] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[18]

  • Skin Contact: Remove all contaminated clothing.[19][20] Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation develops or persists.[20]

  • Inhalation: Move the affected person to fresh air at once.[20][21] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[20]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.

  • Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust generation.[18] Carefully sweep or scoop the material into a labeled hazardous waste container. Clean the area with a wet wipe or cloth.

  • Major Spill: Evacuate the immediate area and alert colleagues. Prevent entry to the area. Contact your institution's Environmental Health & Safety (EH&S) department immediately.[18]

Section 6: Application Example: A Safety-Integrated Protocol for Suzuki-Miyaura Coupling

This protocol illustrates how to integrate safety checkpoints into a standard synthetic workflow.

Reaction: Coupling of this compound with two equivalents of an aryl bromide.

Suzuki_Workflow Figure 3: Safety-Integrated Suzuki Coupling Workflow start 1. Preparation reagents 2. Reagent Addition (in Fume Hood) • Add diboronic acid, aryl bromide,  Pd catalyst, and base to flask. • Safety Check: Confirm inert  atmosphere is established. start->reagents solvent 3. Solvent Addition • Add degassed solvent via cannula  or syringe. • Safety Check: Ensure no spills  and proper ventilation. reagents->solvent reaction 4. Reaction • Heat to specified temperature. • Safety Check: Monitor for any  pressure changes or color anomalies. solvent->reaction workup 5. Workup & Extraction • Cool reaction. Quench carefully. • Perform liquid-liquid extraction. • Safety Check: Vent separatory  funnel frequently. reaction->workup purify 6. Purification • Dry organic layer and concentrate. • Purify via column chromatography  or recrystallization. workup->purify end 7. Characterization & Waste Disposal • Analyze product. • Dispose of all chemical waste  in labeled containers. purify->end

Figure 3: Safety-Integrated Suzuki Coupling Workflow.

Detailed Step-by-Step Methodology:

  • Setup and Inerting:

    • Assemble oven-dried glassware (round-bottom flask, condenser) in a fume hood.

    • Equip the flask with a magnetic stir bar.

    • Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Scientist's Note: An inert atmosphere is crucial for protecting the palladium catalyst from oxidation, but it also serves the safety function of preventing the aerosolization of fine powders during addition.

  • Reagent Addition (under positive inert gas flow):

    • Briefly remove the septum/inlet and quickly add this compound (1.0 eq), the aryl bromide (2.1 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and the base (e.g., K₂CO₃ or Cs₂CO₃, 3-4 eq).

    • Safety Checkpoint: Use a powder funnel for solids to minimize dust. Ensure all additions are done swiftly to maintain the inert atmosphere.

  • Solvent Addition:

    • Add the degassed reaction solvent (e.g., Dioxane/Water, Toluene, or DME) via a cannula or syringe through a rubber septum.

    • Safety Checkpoint: Ensure the syringe needle is below the solvent surface before dispensing to avoid splashing.

  • Reaction:

    • Lower the flask into a pre-heated heating mantle or oil bath set to the desired temperature (e.g., 80-100 °C).

    • Stir vigorously for the prescribed reaction time (monitor by TLC or LC-MS).

    • Safety Checkpoint: Never heat a closed system. Ensure the condenser is open to the inert gas line (bubbler) to safely vent any pressure.

  • Workup:

    • Allow the reaction to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with an appropriate organic solvent (e.g., Ethyl Acetate).

    • Safety Checkpoint: When using the separatory funnel, invert and vent frequently to release any pressure buildup, pointing the stopcock away from yourself and others.

  • Purification and Waste Disposal:

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate using a rotary evaporator.

    • Purify the crude product by column chromatography or recrystallization.

    • Safety Checkpoint: Collect all aqueous and organic waste, including used chromatography solvent, into appropriately labeled hazardous waste containers. Never dispose of chemical waste down the drain.[12]

References

Methodological & Application

Mastering C-C Bond Formation: A Detailed Guide to Suzuki-Miyaura Coupling with (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of (4,6-Dichloro-1,3-phenylene)diboronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has revolutionized the synthesis of biaryls, polyaryls, and complex organic molecules integral to pharmaceuticals, agrochemicals, and materials science.[1]

This compound is a bifunctional building block that offers unique strategic advantages in molecular design. Its two boronic acid moieties allow for sequential or double coupling reactions, enabling the construction of extended aromatic systems from a central core. The presence of two chlorine atoms on the phenyl ring provides additional handles for subsequent functionalization or can be retained to modulate the electronic properties of the final product. This guide provides a comprehensive overview, detailed application notes, and robust protocols for leveraging the synthetic potential of this compound in Suzuki-Miyaura coupling reactions.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organoboron species (in this case, this compound) forms a boronate complex. This activated species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination caption Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Bifunctional Nature of this compound: Opportunities for Controlled Synthesis

The presence of two boronic acid groups on the same phenyl ring allows for two distinct synthetic strategies:

  • Exhaustive (Double) Coupling: Both boronic acid functionalities react with an excess of an aryl halide to form a symmetrically substituted central aromatic ring. This is particularly useful in the synthesis of conjugated polymers and dendrimers.

  • Sequential (Stepwise) Coupling: By carefully controlling the stoichiometry of the aryl halide (using approximately one equivalent), it is possible to achieve a mono-coupling reaction. The resulting product, a boronic acid-substituted biaryl, can then be subjected to a second Suzuki-Miyaura coupling with a different aryl halide, leading to the synthesis of unsymmetrical structures.

The regioselectivity of the coupling with dichlorinated substrates can be influenced by reaction conditions. For instance, lower temperatures and careful selection of the catalyst and base can favor mono-substitution.

Experimental Protocols

Protocol 1: Exhaustive Double Suzuki-Miyaura Coupling

This protocol is designed for the synthesis of a symmetrically substituted 1,3-diaryl-4,6-dichlorobenzene.

Materials:

  • This compound

  • Aryl bromide (2.2 - 2.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk line)

Experimental Workflow:

Exhaustive_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Aryl Bromide (2.2 eq), Pd(OAc)2, PPh3, and K2CO3 in a Schlenk flask. B Evacuate and backfill with Argon (3x). A->B C Add degassed 1,4-Dioxane and Water. B->C D Heat to 80-100 °C with vigorous stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool to room temperature and dilute with Ethyl Acetate and Water. E->F G Separate organic layer and extract aqueous layer. F->G H Combine organic layers, wash with brine, dry, and concentrate. G->H I Purify by column chromatography. H->I caption Figure 2: Workflow for exhaustive double Suzuki-Miyaura coupling.

Caption: Figure 2: Workflow for exhaustive double Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (2.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.08 mmol, 8 mol%), and K₂CO₃ (4.0 mmol).

  • Seal the flask with a septum and connect it to a Schlenk line. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Via syringe, add degassed 1,4-dioxane (10 mL) and degassed water (2 mL).

  • Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-diaryl-4,6-dichlorobenzene.

Parameter Condition Rationale
Aryl Halide Stoichiometry 2.2 - 2.5 equivalentsAn excess of the aryl halide drives the reaction to completion for the double coupling.
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki-Miyaura couplings.
Base K₂CO₃A moderately strong inorganic base that is effective in promoting transmetalation.
Solvent System 1,4-Dioxane / WaterThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the boronate complex.
Temperature 80-100 °CElevated temperatures are often required to ensure a reasonable reaction rate, especially for less reactive aryl halides.
Protocol 2: Sequential Mono-Suzuki-Miyaura Coupling

This protocol outlines the selective mono-arylation of this compound.

Materials:

  • This compound

  • Aryl bromide (1.0 - 1.1 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), the aryl bromide (1.05 mmol), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and Cs₂CO₃ (2.0 mmol).

  • Add anhydrous and degassed 1,4-dioxane (10 mL) via syringe.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) while carefully monitoring the progress by TLC or LC-MS.

  • Upon consumption of the starting aryl bromide, the reaction is complete.

  • Follow the work-up and purification procedure outlined in Protocol 1 to isolate the mono-coupled product.

Parameter Condition Rationale
Aryl Halide Stoichiometry 1.0 - 1.1 equivalentsPrecise control of stoichiometry is critical to favor mono-substitution.
Catalyst Pd(dppf)Cl₂This catalyst often provides good results for challenging couplings and can enhance selectivity.
Base Cs₂CO₃A stronger base that can facilitate the reaction at lower temperatures, which can improve selectivity.
Solvent System Anhydrous 1,4-DioxaneThe absence of water can sometimes help in controlling the reactivity and preventing unwanted side reactions.
Temperature Room Temperature to 50 °CMilder conditions are employed to enhance the selectivity for the mono-coupling product.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low or no conversion Inactive catalyst, insufficient base, or low temperature.Ensure proper inert atmosphere technique. Use a fresh batch of catalyst and base. Increase the reaction temperature.
Formation of homocoupled byproducts Oxygen contamination leading to reductive elimination of the organopalladium intermediate.Thoroughly degas all solvents and ensure a robust inert atmosphere.
Protodeboronation (loss of boronic acid) Presence of protic impurities or prolonged reaction times at high temperatures.Use anhydrous solvents and ensure the base is of high purity. Monitor the reaction closely and stop it once the starting material is consumed.
Poor selectivity in mono-coupling Reaction temperature is too high, or the stoichiometry is not precise.Lower the reaction temperature. Carefully measure the amount of the limiting reagent (aryl halide).

Conclusion

This compound is a versatile and powerful building block for the synthesis of complex aromatic structures via the Suzuki-Miyaura coupling. By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in these protocols, researchers can effectively harness the potential of this reagent for both exhaustive and sequential C-C bond formation. The ability to construct intricate molecular architectures from this central scaffold opens up new avenues for the design and development of novel pharmaceuticals, functional materials, and other high-value chemical entities.

References

The Strategic Integration of (4,6-Dichloro-1,3-phenylene)diboronic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals exploring the frontiers of polymer chemistry. We delve into the nuanced application of (4,6-dichloro-1,3-phenylene)diboronic acid, a monomer whose unique structural attributes offer a powerful lever for tuning the properties of advanced polymers. This document provides not only detailed protocols but also the underlying scientific rationale, empowering researchers to innovate with confidence.

Introduction: The Significance of Chlorination and Difunctionality

This compound (DCDBA) is a bespoke building block for creating polymers with highly tailored characteristics. Its chemical structure, featuring two boronic acid moieties and two chlorine atoms on a central phenyl ring, is key to its utility. The boronic acid groups are prime candidates for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern polymer synthesis due to its functional group tolerance and high yields.[1]

The strategic placement of chlorine atoms on the phenylene backbone is not merely incidental. These electron-withdrawing groups significantly influence the electronic properties of the resulting polymer, which can enhance its performance in applications such as fluorescence-based sensing and gas separation. Furthermore, the presence of chlorine atoms can impact the polymer's morphology and stability.

This guide will provide a comprehensive overview of the application of DCDBA in the synthesis of Conjugated Microporous Polymers (CMPs), a class of materials renowned for their high surface area, permanent porosity, and extended π-conjugation.[2]

Core Properties of this compound

A foundational understanding of the monomer is critical before its application in polymer synthesis.

PropertyValueSource
CAS Number 1150114-65-0--INVALID-LINK--
Molecular Formula C₆H₆B₂Cl₂O₄--INVALID-LINK--
Molecular Weight 234.6 g/mol --INVALID-LINK--
IUPAC Name (5-borono-2,4-dichlorophenyl)boronic acid--INVALID-LINK--

Synthesis of Conjugated Microporous Polymers (CMPs) using DCDBA

The Suzuki-Miyaura cross-coupling reaction is the premier method for synthesizing CMPs from DCDBA. This reaction facilitates the formation of carbon-carbon bonds between the diboronic acid monomer and a polyhalogenated aromatic comonomer, leading to a highly cross-linked, porous, and conjugated network.

Mechanistic Insight: The Suzuki-Miyaura Polymerization

The polymerization proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide comonomer.

  • Transmetalation: The boronic acid monomer transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the palladium(0) catalyst.

The choice of catalyst, base, and solvent is crucial for achieving a high molecular weight and a well-defined porous structure.

Suzuki_Miyaura_Polymerization cluster_Monomers Monomers cluster_Reaction Suzuki-Miyaura Polymerization cluster_Product Product DCDBA This compound Reaction_Vessel Reaction Vessel (e.g., Schlenk Flask) DCDBA->Reaction_Vessel Comonomer Polyhalogenated Aromatic Comonomer (e.g., Tetrabromobenzene) Comonomer->Reaction_Vessel CMP Conjugated Microporous Polymer Reaction_Vessel->CMP Polymerization Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Heat Heat (e.g., 80-100 °C) Heat->Reaction_Vessel

Caption: Workflow for CMP synthesis via Suzuki-Miyaura polymerization.

Protocol 1: Synthesis of a Dichlorinated Conjugated Microporous Polymer (DC-CMP)

This protocol details the synthesis of a CMP from this compound and 1,2,4,5-tetrabromobenzene.

Materials:
  • This compound (DCDBA)

  • 1,2,4,5-Tetrabromobenzene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Chloroform

Equipment:
  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Argon or Nitrogen)

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:
  • Reaction Setup: In a 100 mL Schlenk flask, combine this compound (0.469 g, 2.0 mmol), 1,2,4,5-tetrabromobenzene (0.787 g, 2.0 mmol), and potassium carbonate (1.658 g, 12.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add 40 mL of a 1,4-dioxane/water mixture (3:1 v/v) to the flask.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.092 g, 0.08 mmol) to the reaction mixture under a positive flow of argon.

  • Polymerization: Heat the mixture to 90 °C and stir vigorously for 48 hours. A solid precipitate will form as the polymerization proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Collect the solid product by vacuum filtration and wash thoroughly with deionized water (3 x 50 mL) and methanol (3 x 50 mL).

  • Purification:

    • Purify the crude polymer by Soxhlet extraction with methanol for 24 hours, followed by acetone for 24 hours, and finally chloroform for 24 hours to remove any unreacted monomers and oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 80 °C overnight to yield the final DC-CMP product.

Expected Characterization:
  • FT-IR: Appearance of characteristic peaks for the aromatic C-H and C=C stretching, and disappearance of the B-O-H stretching from the boronic acid.

  • Solid-state ¹³C NMR: Broad signals corresponding to the aromatic carbons in the polymer backbone.

  • TGA: High thermal stability, with decomposition typically occurring above 300 °C.

  • BET Surface Area: Expected to be in the range of 500-1000 m²/g, indicating a highly porous structure.

Applications of DCDBA-Derived Polymers

The unique properties of CMPs synthesized from DCDBA make them highly suitable for specialized applications.

Gas Adsorption and Separation

The microporous nature and high surface area of DC-CMPs are ideal for the capture and storage of gases. The presence of chlorine atoms can enhance the affinity of the polymer for certain gases like CO₂ through dipole-quadrupole interactions.

  • Sample Preparation: Activate the synthesized DC-CMP by heating under vacuum at 120 °C for 12 hours to remove any adsorbed moisture or solvents.

  • Measurement: Perform CO₂ adsorption-desorption isotherm measurements at 273 K and 298 K using a volumetric gas adsorption analyzer.

  • Data Analysis:

    • Calculate the BET surface area from the N₂ adsorption isotherm at 77 K.

    • Determine the CO₂ uptake capacity at 1 bar.

    • Calculate the isosteric heat of adsorption (Qst) to evaluate the strength of the CO₂-polymer interaction.

PolymerBET Surface Area (m²/g)CO₂ Uptake at 273 K, 1 bar (mmol/g)CO₂/N₂ Selectivity
DC-CMP (Typical)~800~4.0High
Non-chlorinated analogueVariableLowerLower

Note: The above data is representative and will vary based on specific synthesis conditions.

Fluorescent Chemosensors for Nitroaromatics

The electron-rich, π-conjugated backbone of DC-CMPs makes them inherently fluorescent. The electron-withdrawing chlorine atoms can modulate the electronic properties of the polymer, making it a sensitive material for detecting electron-deficient nitroaromatic compounds, which are common explosives.[3] The detection mechanism is typically based on fluorescence quenching.

References

Use of (4,6-Dichloro-1,3-phenylene)diboronic acid as a linker in MOFs

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of (4,6-Dichloro-1,3-phenylene)diboronic Acid as a Linker in Metal-Organic Frameworks (MOFs)

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Introduction: A Dichlorinated Boronic Acid Linker for Advanced MOF Applications

Metal-Organic Frameworks (MOFs) have emerged as highly versatile materials with extensive applications in catalysis, gas storage, and biomedicine.[1][2] Their exceptional porosity, high surface area, and tunable chemical functionalities make them ideal candidates for sophisticated applications like targeted drug delivery.[3][4][5] The choice of the organic linker is paramount in dictating the final properties of the MOF.[6][7] This application note focuses on a specialized linker, This compound , and its potential in the design of next-generation MOFs for drug development and beyond.

The incorporation of halogen atoms, such as chlorine, into the MOF linker can enhance the material's stability and modulate its electronic properties and hydrophobicity.[6][8][9] This can lead to improved performance in gas adsorption and separation.[8] Boronic acid moieties are of particular interest in the biomedical field due to their ability to form reversible covalent bonds with cis-diol-containing molecules, such as sialic acids, which are often overexpressed on the surface of cancer cells.[3][10][11] This specific interaction provides a powerful mechanism for targeted drug delivery.[3][12]

By combining these two features—a dichlorinated backbone and diboronic acid functionalities—in a single linker, we can hypothesize the creation of robust MOFs with built-in targeting capabilities. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of MOFs constructed with this compound, with a focus on zirconium-based frameworks due to their renowned chemical and thermal stability.[13][14]

Rationale and Design Principles

The Role of Dichlorination

The two chlorine atoms on the phenylene ring are expected to confer several advantageous properties to the resulting MOF:

  • Enhanced Stability: Halogenation of linkers can increase the robustness of the MOF structure.[8]

  • Modified Pore Environment: The electronegative chlorine atoms can alter the electronic character of the pores, potentially influencing host-guest interactions with drug molecules.[8]

  • Hydrophobicity Tuning: The presence of chlorine can increase the hydrophobicity of the framework, which may be beneficial for the encapsulation and delivery of hydrophobic drugs.[6]

The Functionality of Diboronic Acid

The two boronic acid groups provide key functionalities:

  • Structural Versatility: As a ditopic linker, it can connect metal clusters to form a porous network.

  • Targeted Drug Delivery: The boronic acid groups can bind to cis-diols on cell surfaces, enabling active targeting of cancer cells or other diseased tissues.[3][15]

  • pH-Responsive Release: The boronate ester bond is sensitive to pH changes, which can be exploited for controlled drug release in the acidic tumor microenvironment.[3][10]

The logical workflow for developing and utilizing these MOFs is as follows:

workflow cluster_synthesis Synthesis & Characterization cluster_application Application Workflow synthesis MOF Synthesis (Direct Solvothermal) characterization Structural & Property Characterization synthesis->characterization Verify Structure drug_loading Drug Loading characterization->drug_loading Proceed to Application targeting Targeted Cell Delivery (cis-diol binding) drug_loading->targeting release Stimuli-Responsive Drug Release targeting->release

Figure 1: Conceptual workflow from MOF synthesis to application.

Hypothetical MOF Synthesis: A Protocol for Zr-(Cl₂-PDBA)

While direct synthesis of a MOF using solely this compound (Cl₂-PDBA) has not been extensively reported, a mixed-linker approach is a highly viable strategy.[16][17][18] This protocol outlines the synthesis of a hypothetical zirconium-based MOF, analogous to the well-known UiO-66 architecture, incorporating the Cl₂-PDBA linker alongside a standard linker, terephthalic acid (H₂BDC).

Materials and Reagents
ReagentFormulaPuritySupplier
Zirconium(IV) chlorideZrCl₄≥99.5%Sigma-Aldrich
Terephthalic acid (H₂BDC)C₈H₆O₄98%Sigma-Aldrich
This compoundC₆H₆B₂Cl₂O₄>98%Alfa Chemistry
N,N-Dimethylformamide (DMF)C₃H₇NO≥99.8%Fisher Scientific
Acetic AcidCH₃COOH≥99.7%VWR Chemicals
Protocol: Solvothermal Synthesis of Zr-(BDC/Cl₂-PDBA)

This protocol is designed for a laboratory-scale synthesis.

  • Preparation of Precursor Solution:

    • In a 20 mL glass vial, dissolve 116.5 mg (0.5 mmol) of ZrCl₄ in 10 mL of DMF.

    • Add 1.0 mL of acetic acid as a modulator. Modulators are often used in the synthesis of Zr-MOFs to improve crystallinity and control particle size.[19]

    • Sonicate the mixture for 10-15 minutes until a clear solution is obtained.

  • Addition of Organic Linkers:

    • To the solution, add a mixture of the organic linkers. For a 10% incorporation of the functionalized linker, use:

      • 74.7 mg (0.45 mmol) of terephthalic acid (H₂BDC).

      • 11.7 mg (0.05 mmol) of this compound.

    • Sonicate for another 20 minutes to ensure complete dissolution of the linkers.

  • Solvothermal Reaction:

    • Seal the vial tightly with a Teflon-lined cap.

    • Place the vial in a preheated oven at 120 °C for 24 hours. The solvothermal method is a common and effective technique for MOF synthesis.[20][21][22]

  • Purification and Activation:

    • After cooling to room temperature, a white precipitate should be visible.

    • Centrifuge the mixture at 8000 rpm for 10 minutes to collect the solid product.

    • Wash the product by resuspending it in fresh DMF and centrifuging again. Repeat this step three times.

    • To remove any unreacted linkers from the pores, perform a solvent exchange with ethanol. Resuspend the product in ethanol and let it soak for 24 hours, replacing the ethanol three times during this period.

    • Finally, activate the MOF by heating it under vacuum at 150 °C for 12 hours. This step is crucial to remove residual solvent and ensure the porosity of the material.

synthesis_protocol start Start dissolve Dissolve ZrCl₄ & Modulator in DMF start->dissolve add_linkers Add Mixed Linkers (H₂BDC & Cl₂-PDBA) dissolve->add_linkers sonicate Sonicate to Homogenize add_linkers->sonicate react Solvothermal Reaction (120°C, 24h) sonicate->react purify Purify by Centrifugation & DMF Washing react->purify activate Solvent Exchange (EtOH) & Vacuum Activation purify->activate end_product Activated MOF activate->end_product

Figure 2: Step-by-step synthesis protocol flowchart.

Characterization of the Synthesized MOF

A thorough characterization is essential to confirm the successful synthesis and to understand the properties of the new material.

TechniqueExpected Outcome
Powder X-Ray Diffraction (PXRD) The PXRD pattern should match that of the parent UiO-66 structure, confirming that the framework topology has been maintained. Minor shifts in peak positions may occur due to the incorporation of the larger, functionalized linker.
Thermogravimetric Analysis (TGA) TGA will reveal the thermal stability of the MOF. A decomposition temperature comparable to or higher than the parent UiO-66 would indicate a robust framework.
N₂ Adsorption-Desorption This analysis will determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. A high surface area is indicative of a porous material. The values might be slightly lower than the parent MOF due to the presence of the bulkier linker.
Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectra should show characteristic peaks for the boronic acid group (B-O stretching) and the C-Cl bonds, confirming the successful incorporation of the this compound linker.
¹¹B NMR Spectroscopy Solid-state ¹¹B NMR can provide direct evidence of the boron environment within the MOF structure.
Scanning Electron Microscopy (SEM) SEM images will reveal the crystal morphology and size distribution of the synthesized MOF particles.

Application in Targeted Drug Delivery

The unique combination of a dichlorinated backbone and boronic acid functionalities makes these MOFs highly promising for targeted cancer therapy.

Protocol: Doxorubicin Loading and Release

This protocol describes the loading of a common chemotherapy drug, Doxorubicin (DOX), into the MOF and its subsequent pH-triggered release.

  • Drug Loading:

    • Disperse 20 mg of the activated Zr-(BDC/Cl₂-PDBA) MOF in 10 mL of a 1 mg/mL solution of Doxorubicin in deionized water.

    • Stir the suspension in the dark at room temperature for 24 hours to allow the drug molecules to diffuse into the MOF pores.

    • Collect the DOX-loaded MOF by centrifugation (8000 rpm, 10 min).

    • Wash the product with deionized water to remove any surface-adsorbed drug.

    • The amount of loaded DOX can be quantified by measuring the absorbance of the supernatant using UV-Vis spectroscopy.

  • In Vitro Drug Release:

    • Prepare two buffer solutions: one at pH 7.4 (simulating physiological conditions) and one at pH 5.5 (simulating the acidic tumor microenvironment).

    • Disperse 5 mg of the DOX-loaded MOF in 10 mL of each buffer solution.

    • Incubate the suspensions at 37 °C with gentle shaking.

    • At predetermined time intervals, take a small aliquot of the solution, centrifuge to remove the MOF particles, and measure the concentration of released DOX using UV-Vis spectroscopy.

    • A higher release rate at pH 5.5 compared to pH 7.4 would demonstrate the desired pH-responsive behavior.

Mechanism of Targeting and Release

The boronic acid groups on the MOF surface can form boronate esters with cis-diols present on the surface of cancer cells. This interaction facilitates the selective uptake of the drug-loaded MOF by the target cells. Once internalized, the lower pH within the endosomes or lysosomes of the cancer cell can trigger the hydrolysis of the host-guest interactions and the metal-linker coordination bonds, leading to the breakdown of the MOF structure and the release of the encapsulated drug.[3][15]

targeting_mechanism mof Drug-Loaded MOF Boronic Acid Groups cell Cancer Cell Sialic Acid (cis-diol) mof:f1->cell:f1 Targeting & Binding endosome Endosome (Low pH) MOF Breakdown & Drug Release cell->endosome Internalization

Figure 3: Targeted delivery and pH-responsive release mechanism.

Future Perspectives and Alternative Applications

Beyond targeted drug delivery, MOFs incorporating this compound could find applications in other areas:

  • Catalysis: The Lewis acidic metal centers and the functional organic linkers could act as cooperative catalytic sites.[4] The dichlorinated linker might influence the electronic properties of the metal nodes, potentially enhancing catalytic activity.

  • Sensing: The boronic acid groups can be used to develop fluorescent sensors for saccharides and other biologically important diols.

  • Gas Separation: The chlorinated pore environment could offer selective adsorption of certain gases.[8]

Conclusion

The use of this compound as a linker in MOF synthesis represents a promising strategy for creating advanced functional materials. The combination of a robust, chlorinated backbone with the versatile targeting capabilities of boronic acid opens up new avenues for the development of highly effective drug delivery systems and other specialized applications. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the potential of this unique linker in the ever-expanding field of metal-organic frameworks.

References

Catalytic Systems for Cross-Coupling with (4,6-Dichloro-1,3-phenylene)diboronic Acid: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Significance of a Dichlorinated Diboronic Acid

(4,6-Dichloro-1,3-phenylene)diboronic acid is a versatile building block in modern organic synthesis.[1][2] Its unique structure, featuring two boronic acid functionalities and two chlorine atoms on a central phenyl ring, offers multiple reaction sites for the strategic construction of complex molecular architectures.[1] This guide provides a comprehensive overview of catalytic systems and detailed protocols for leveraging this powerful reagent in cross-coupling reactions, with a particular focus on the Suzuki-Miyaura coupling. The principles and methodologies discussed herein are designed to empower researchers in the synthesis of novel compounds for applications ranging from materials science to pharmaceutical development.

Understanding the Catalytic Landscape: Key Components for Success

The success of a cross-coupling reaction hinges on the judicious selection of the catalytic system. This typically comprises a metal precursor (most commonly palladium), a ligand, a base, and a suitable solvent system. Each component plays a critical role in the catalytic cycle, influencing reaction efficiency, selectivity, and substrate scope.

The Central Role of the Palladium Catalyst

Palladium complexes are the workhorses of cross-coupling chemistry.[3][4] The catalytic cycle generally initiates with a Pd(0) species, which undergoes oxidative addition with an organohalide.[3][5] This is followed by transmetalation with the boronic acid and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[3][5]

Commonly used palladium precursors include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A versatile and widely used catalyst, often effective for a broad range of substrates.[6][7]

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride): A stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.[8][9]

  • Pd(OAc)₂ (Palladium(II) acetate) and Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): These are often used in combination with a variety of phosphine ligands to generate the active catalyst in the reaction mixture.[10]

The Power of the Ligand: Steering Reactivity and Stability

Ligands are crucial for stabilizing the palladium center, modulating its reactivity, and facilitating key steps in the catalytic cycle.[11][12][13] For sterically hindered substrates like this compound, the choice of ligand is particularly important.

Key considerations for ligand selection include:

  • Steric Bulk: Bulky ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos) or those with bulky alkyl groups (e.g., P(t-Bu)₃), can promote the formation of monoligated palladium species, which are often more catalytically active.[10][12][14][15] They can also facilitate reductive elimination, the final step of the catalytic cycle.

  • Electron-Donating Properties: Electron-rich ligands enhance the electron density on the palladium center, which can facilitate the initial oxidative addition step, especially with less reactive aryl chlorides.[11]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[16] They form strong bonds with palladium, leading to highly stable and active catalysts.[16]

The Essential Role of the Base

The base is a critical component in the Suzuki-Miyaura coupling. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in the transmetalation step.[5]

Commonly used bases include:

  • Inorganic Bases: Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used and are effective for a wide range of substrates.[6]

  • Organic Bases: In some cases, organic bases like triethylamine (Et₃N) or other amines may be employed.[17]

The Solvent System: A Medium for Reaction

The choice of solvent is crucial for ensuring the solubility of all reaction components and for influencing the reaction rate and selectivity. A mixture of an organic solvent and water is often used in Suzuki-Miyaura reactions to facilitate the dissolution of both the organic substrates and the inorganic base.

Common solvent systems include:

  • Toluene/Water

  • Dioxane/Water[6]

  • Tetrahydrofuran (THF)/Water[18]

  • Dimethoxyethane (DME)/Water[8]

Visualizing the Catalytic Process

To better understand the intricate dance of molecules in a cross-coupling reaction, a visual representation of the catalytic cycle is invaluable.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Experimental_Workflow A Reagent Preparation (Diboronic Acid, Aryl Halide, Catalyst, Base) B Reaction Setup (Schlenk Flask, Inert Atmosphere) A->B C Solvent Addition (Degassed Solvents) B->C D Reaction Monitoring (TLC, GC-MS) C->D E Aqueous Workup (Extraction and Washing) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

References

The Strategic Application of (4,6-Dichloro-1,3-phenylene)diboronic Acid in the Synthesis of Complex Organic Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(4,6-Dichloro-1,3-phenylene)diboronic acid has emerged as a pivotal building block in contemporary organic synthesis, prized for its capacity to construct intricate molecular frameworks. This technical guide provides an in-depth exploration of its application, with a particular focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the synthesis of complex organic molecules, including shape-persistent macrocycles. We will dissect the causality behind experimental choices, provide validated, step-by-step protocols, and present data-driven insights to empower researchers, scientists, and drug development professionals in leveraging this versatile reagent.

Introduction: Unveiling the Potential of a Dichlorinated Diboronic Acid

Boronic acids are a cornerstone of modern organic chemistry, primarily due to their remarkable utility in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] Among the vast array of available boronic acids, this compound offers a unique combination of reactivity and structural rigidity, making it an invaluable tool for the synthesis of complex molecular architectures.

The presence of two boronic acid functionalities on a single phenyl ring allows for the creation of extended, conjugated systems through double cross-coupling reactions. The chlorine substituents at the 4 and 6 positions play a crucial role in modulating the electronic properties of the aromatic ring and can also serve as synthetic handles for further functionalization. This dichlorinated scaffold is particularly well-suited for the construction of shape-persistent macrocycles, which are of significant interest in materials science and drug discovery due to their defined cavities and predictable three-dimensional structures.[2][3][4][5]

This application note will provide a comprehensive overview of the practical applications of this compound, with a focus on providing actionable protocols and a deep understanding of the underlying chemical principles.

Core Application: Suzuki-Miyaura Cross-Coupling for Macrocycle Synthesis

The double Suzuki-Miyaura coupling of this compound with dihaloaromatic compounds is a powerful strategy for the one-step synthesis of macrocyclic structures. The rigidity of the diboronic acid and the dihalo-linker dictates the geometry of the resulting macrocycle, enabling the rational design of molecules with specific shapes and sizes.

Mechanistic Considerations: A Look Under the Hood

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants cluster_2 Product A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-X)Ln A->B Ar-X C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OR)2 Base D Reductive Elimination (Ar-Ar') C->D D->A Pd(0)Ln regenerated G Macrocycle (Ar-Ar') D->G E This compound (Ar'-B(OR)2) E->C F Dihaloarene (Ar-X) F->B

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the dihaloarene to form a Pd(II) species.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent are critical for a successful reaction, influencing reaction rates, yields, and the suppression of side reactions.

Detailed Protocol: Synthesis of a Shape-Persistent Macrocycle

The following protocol is an adapted and representative procedure for the synthesis of a shape-persistent macrocycle using this compound and a dihaloarene linker. This protocol is based on established methodologies for similar transformations.[6]

Materials:

  • This compound

  • Dihaloarene (e.g., 1,4-dibromobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Solvent (e.g., Toluene, 1,4-Dioxane, or Dimethylformamide (DMF))

  • Anhydrous, deoxygenated solvents are crucial for optimal results.

Experimental Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the dihaloarene (1.0 equiv.), and the base (4.0 equiv.).

  • Solvent Addition: Add the anhydrous, deoxygenated solvent to the flask. The concentration should be kept low (typically 0.01 M to 0.1 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Catalyst Addition: Add the palladium catalyst (typically 5-10 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the specified time (12-48 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired macrocycle.

Data Presentation: Representative Reaction Conditions and Yields

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene/H₂O1002465
Pd₂(dba)₃ / SPhosCs₂CO₃1,4-Dioxane1101878
Pd(dppf)Cl₂K₃PO₄DMF1203655

Yields are representative and will vary depending on the specific dihaloarene used.

Causality Behind Experimental Choices: A Deeper Dive

The success of the macrocyclization reaction hinges on a careful selection of reaction parameters. Here, we elaborate on the rationale behind these choices.

Experimental_Choices cluster_0 Key Parameters cluster_1 Influences Catalyst Catalyst & Ligand Rate Reaction Rate Catalyst->Rate Yield Yield & Purity Catalyst->Yield Base Base Base->Rate SideReactions Side Reactions Base->SideReactions Solvent Solvent Solvent->Yield Selectivity Intra- vs. Intermolecular Solvent->Selectivity Concentration Concentration Concentration->Selectivity

Figure 2: Interplay of Key Experimental Parameters in Suzuki-Miyaura Macrocyclization.

  • Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is paramount. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and shorter reaction times. The stability of the catalyst under the reaction conditions is also a critical factor.

  • Base: The base plays a multiple role in the Suzuki-Miyaura reaction. It activates the boronic acid by forming a more nucleophilic boronate species. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. A stronger base can accelerate the reaction but may also promote side reactions like protodeboronation.

  • Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Aprotic polar solvents like DMF and 1,4-dioxane are often effective. The use of a biphasic system (e.g., toluene/water) can sometimes be advantageous, as the base is primarily in the aqueous phase, which can help to control its reactivity.

  • Concentration: High dilution conditions are generally employed for macrocyclization reactions. This favors the intramolecular reaction of the growing linear oligomer to form the cyclic product over the intermolecular reaction that leads to polymer formation.

Trustworthiness and Self-Validation: Ensuring Reproducible Results

To ensure the reliability and reproducibility of the described protocols, a self-validating system of checks and balances should be implemented.

  • Purity of Starting Materials: The purity of this compound and the dihaloarene is critical. Impurities can interfere with the catalytic cycle and lead to lower yields and the formation of byproducts. It is recommended to purify the starting materials if their purity is questionable.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen. Therefore, maintaining a strict inert atmosphere throughout the reaction setup and duration is essential to prevent catalyst deactivation.

  • Monitoring Reaction Progress: Regularly monitoring the reaction by TLC or LC-MS allows for the determination of the optimal reaction time and can provide early indications of any issues, such as starting material degradation or the formation of significant byproducts.

  • Thorough Characterization: The final macrocyclic product should be thoroughly characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, single-crystal X-ray diffraction to confirm its structure and purity.

Conclusion: A Versatile Tool for Molecular Innovation

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its ability to undergo double Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to shape-persistent macrocycles and other extended aromatic systems. By understanding the underlying mechanistic principles and carefully optimizing reaction conditions, researchers can unlock the full potential of this reagent in their synthetic endeavors, paving the way for the development of novel materials and therapeutics.

References

Application Notes & Protocols for (4,6-Dichloro-1,3-phenylene)diboronic acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Materials Division

This document provides a detailed technical guide for researchers and scientists on the applications of (4,6-Dichloro-1,3-phenylene)diboronic acid as a critical building block in materials science. We will explore its role in the rational design of porous crystalline polymers and discuss the underlying chemical principles that make it a valuable synthon for advanced materials.

Introduction: The Unique Role of this compound

This compound is a bifunctional organoboron compound that has garnered significant interest as a monomer for constructing highly ordered materials. Its utility stems from the combination of three key structural features:

  • Two Boronic Acid Groups: These moieties are capable of undergoing reversible condensation reactions with diols or polyols to form stable boronate ester linkages. This dynamic covalent chemistry is fundamental to the "error-checking" and self-healing processes that enable the formation of highly crystalline materials.[1][2]

  • 1,3-Substitution Pattern: The meta-positioning of the boronic acid groups on the phenyl ring defines a specific 120° angle. This geometric constraint is crucial for directing the topology of the resulting polymer network, enabling the programmed synthesis of materials with predictable pore structures, such as those with hexagonal symmetries.

  • Dichloro-Functionalization: The presence of two chlorine atoms on the aromatic core significantly alters the electronic properties of the molecule. These electron-withdrawing groups can enhance the Lewis acidity of the boron centers, potentially influencing reaction kinetics.[3] Furthermore, they modify the chemical environment of the pores within the final material, which can be exploited for applications in selective gas adsorption or catalysis.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
IUPAC Name (5-borono-2,4-dichlorophenyl)boronic acid[4]
CAS Number 1150114-65-0[4][5][6]
Molecular Formula C₆H₆B₂Cl₂O₄[4][5]
Molecular Weight 234.6 g/mol [4][5]
Purity Typically ≥95%[6]

Core Application: Synthesis of 2D Covalent Organic Frameworks (COFs)

The primary application of this compound is in the synthesis of Covalent Organic Frameworks (COFs). COFs are a class of crystalline, porous polymers with ordered structures and tunable functionalities, making them ideal candidates for gas storage, separation, and catalysis.[1][7]

Application Note: Designing Boronate Ester-Linked COFs

The synthesis of boronate ester-linked COFs is a prime example of reticular chemistry, where the geometry of the molecular building blocks dictates the structure of the resulting extended framework. In a typical synthesis, an angular diboronic acid monomer is combined with a complementary planar polyol, such as 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

The reaction between the 120° angle of this compound and the C3-symmetric HHTP leads to the formation of a 2D sheet with a hexagonal pore structure. These 2D layers then stack via non-covalent interactions to form a stable, porous 3D material with one-dimensional channels. The reversibility of the boronate ester formation is critical; it allows for the dissolution and recrystallization of kinetically formed amorphous polymers into the thermodynamically favored, highly ordered crystalline COF.[2] The chlorine atoms on the diboronic acid linker line the walls of these channels, creating a unique chemical environment that can enhance the framework's affinity for specific guest molecules.

G start_node start_node end_node end_node process_node process_node characterization_node characterization_node start Start reactants Combine Diboronic Acid & Polyol Linkers in Solvent Mixture start->reactants reaction Heat Under Inert Atmosphere (e.g., 120°C, 72h) reactants->reaction isolation Isolate Precipitate (Filtration/Centrifugation) reaction->isolation washing Wash with Anhydrous Solvents (e.g., Acetone, THF) isolation->washing activation Solvent Exchange & Vacuum Drying (e.g., 150°C) washing->activation pxrd PXRD Analysis activation->pxrd Characterization ftir FT-IR Spectroscopy activation->ftir Characterization bet Gas Adsorption (BET) activation->bet Characterization end Crystalline COF pxrd->end ftir->end bet->end

Caption: General workflow for the solvothermal synthesis of a Covalent Organic Framework.

Protocol: Solvothermal Synthesis of a Boronate Ester-Linked COF

This protocol describes a representative method for synthesizing a 2D COF from this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP).

Materials:

  • This compound (1.0 eq)

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (0.67 eq)

  • Anhydrous 1,4-dioxane

  • Anhydrous mesitylene

  • Anhydrous acetone

  • Pyrex tube (heavy-walled, suitable for pressure)

Procedure:

  • Preparation: In a clean, dry Pyrex tube, add this compound and HHTP.

    • Rationale: Using stoichiometric amounts based on the desired hexagonal network (3:2 molar ratio of diboronic acid to triol) is crucial for achieving high crystallinity.

  • Solvent Addition: Add a 1:1 (v/v) mixture of anhydrous 1,4-dioxane and mesitylene. The total solvent volume should be sufficient to create a ~0.05 M solution with respect to the diboronic acid.

    • Rationale: A mixed solvent system is often used to ensure both monomers are soluble at the reaction temperature, while allowing the resulting COF to precipitate as it forms. Anhydrous conditions are essential to prevent water from competing with the polyol and inhibiting polymerization.[8]

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen and other gases.

    • Rationale: Removing oxygen prevents oxidative side reactions. Removing dissolved gases prevents excessive pressure buildup at high temperatures.

  • Sealing and Reaction: Flame-seal the Pyrex tube under vacuum or backfill with an inert gas (N₂ or Ar) before sealing. Place the sealed tube in a preheated oven at 120 °C for 72 hours.

    • Rationale: Solvothermal conditions provide the necessary energy to overcome the activation barrier for boronate ester formation and facilitate the reversible bond formation required for crystallization.

  • Isolation: After cooling the tube to room temperature, open it carefully. Collect the solid precipitate by filtration through a medium-porosity fritted glass funnel.

  • Washing and Purification: Wash the collected solid sequentially with copious amounts of anhydrous acetone and anhydrous tetrahydrofuran (THF) to remove any unreacted monomers and oligomeric species.

  • Activation: To evacuate the pores, suspend the purified COF powder in a fresh portion of anhydrous acetone, let it stand for 6 hours, then filter. Repeat this process. Finally, dry the material under high vacuum at 150 °C for 12 hours.

    • Rationale: This solvent exchange and heating process, known as activation, is critical for removing guest solvent molecules from the pores, making the internal surface area accessible for characterization and subsequent applications.

Self-Validating Characterization:

  • Powder X-Ray Diffraction (PXRD): A successful synthesis will yield a crystalline material with characteristic diffraction peaks corresponding to the expected hexagonal lattice. The absence of sharp peaks indicates amorphous material.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Compare the spectrum of the product to the monomers. The disappearance of the broad O-H stretch from HHTP and the boronic acid, and the appearance of a strong B-O-C stretching band (~1350 cm⁻¹), confirms the formation of boronate ester linkages.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption/desorption isotherms should confirm the permanent porosity of the activated COF. The calculated surface area should be high, consistent with a microporous material.

Caption: A schematic of a hexagonal COF lattice formed from C3 and C2 symmetric monomers.

Potential and Emerging Applications

While COF synthesis is the most established application, the unique reactivity of this compound opens avenues for other advanced materials.

Application Note: Functional Polymers and Supramolecular Assemblies

Beyond crystalline frameworks, this diboronic acid can serve as a cross-linker or monomer in the synthesis of amorphous functional polymers. The formation of boronate esters with diols can lead to linear or branched polymers. The dynamic nature of the boronate ester bond can be harnessed to create materials with intriguing properties, such as:

  • Self-Healing Materials: Polymers containing boronate ester cross-links can reform after being broken, as the bonds are reversible and can re-establish upon heating or with a catalyst.

  • Sensors: The Lewis acidic boron center can interact with analytes like fluoride ions or diols (such as sugars).[9] Polymerizing the diboronic acid into a matrix could form the basis of a robust chemical sensor where binding events lead to a detectable change in material properties (e.g., fluorescence, conductivity).

  • Vitrimers: These materials behave like thermosets at operating temperatures but can be reprocessed like thermoplastics at elevated temperatures, thanks to associative exchange reactions of dynamic covalent bonds like boronate esters.

References

Application Note: Strategies and Protocols for Suzuki-Miyaura Cross-Coupling with (4,6-Dichloro-1,3-phenylene)diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin for Advanced Synthesis

(4,6-Dichloro-1,3-phenylene)diboronic acid is a versatile bifunctional building block increasingly employed in the synthesis of complex organic molecules. Its rigid phenyl core, substituted with two chlorine atoms and two boronic acid moieties, makes it an ideal component for constructing conjugated polymers, macrocycles, and intricate molecular architectures relevant to materials science and pharmaceutical development. The electron-withdrawing nature of the chlorine substituents modifies the reactivity of the boronic acid groups, presenting unique challenges and opportunities in reaction design.

The primary application for this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming carbon-carbon (C-C) bonds.[1] This guide provides a detailed examination of the critical parameters governing the successful application of this compound in Suzuki-Miyaura coupling, offering optimized protocols and troubleshooting strategies for researchers in organic synthesis and drug discovery.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is fundamental to rational optimization and troubleshooting. The cycle consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[2]

  • Transmetalation: A base activates the organoboronic acid, forming a boronate species. This species then transfers its organic group to the Pd(II) complex, replacing the halide and forming a new Pd(II)-aryl intermediate.[3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdi Ar-Pd(II)-X(L₂) (Oxidative Adduct) pd0->pdi Oxidative Addition pdii Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) pdi->pdii Transmetalation pdii->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pdii->product arx Ar-X (Organohalide) arx->pdi boronic Ar'-B(OH)₂ (Boronic Acid) boronic->pdii base Base (e.g., K₃PO₄) base->pdii Activation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Conditions: A Causality-Driven Approach

The success of coupling with this compound hinges on the careful selection of four key parameters: the catalyst system, base, solvent, and temperature. Due to the presence of two chloro-substituents, this diboronic acid is electron-deficient, which can influence reaction kinetics.[5][6]

The Palladium Catalyst System: Precatalyst and Ligand

The choice of palladium source and, more critically, the phosphine ligand is paramount. While aryl chlorides are notoriously less reactive than bromides or iodides in the oxidative addition step, this challenge can be overcome with an appropriate ligand.[3]

  • Palladium Precatalysts: Common and effective choices include Pd(OAc)₂, Pd₂(dba)₃, and the air-stable Pd(PPh₃)₄.[3][6] The first two are sources of Pd(0) that require coordination with a ligand in situ, while Pd(PPh₃)₄ comes pre-ligated, though ligand exchange can still occur.

  • Ligands: For coupling with aryl chlorides, the use of bulky, electron-rich phosphine ligands is essential. These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and facilitate the final reductive elimination.[2][3][6]

    • Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos): These are often the gold standard for challenging couplings, demonstrating high catalytic turnover numbers (TONs) and efficiency at low catalyst loadings.

    • Tri(tert-butyl)phosphine (P(t-Bu)₃): Another highly effective, bulky, and electron-donating ligand.

    • Triphenylphosphine (PPh₃): While classic, PPh₃ may be insufficient for activating the C-Cl bonds of the coupling partner unless the substrate is highly activated. It is more suitable for couplings involving aryl bromides or iodides.

The Base: The Engine of Transmetalation

The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate salt, which is necessary for efficient transmetalation. The choice of base affects reaction rate and can influence side reactions like protodeboronation (cleavage of the C-B bond).[5]

  • Potassium Phosphate (K₃PO₄): Often the base of choice for challenging couplings. It is sufficiently strong and has good solubility in common aqueous/organic solvent mixtures, driving the reaction forward efficiently.[7]

  • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Widely used and effective bases. Cs₂CO₃ is stronger and more soluble than K₂CO₃, which can be advantageous for less reactive systems.[8][9]

  • Sodium Hydroxide (NaOH): A strong base that can be effective but may promote side reactions if not used carefully. It is typically used in aqueous solvent systems.[3][10]

The Solvent System: A Medium for Success

The solvent must dissolve the organic substrates, the palladium complex, and, to some extent, the inorganic base. Biphasic solvent systems are very common in Suzuki-Miyaura reactions.

  • 1,4-Dioxane / Water: A highly versatile and frequently used system that provides a good balance of polarity for dissolving diverse reactants.[7][8]

  • Toluene / Water: A less polar option, often used at higher temperatures.

  • Tetrahydrofuran (THF) / Water: Another excellent choice, particularly for reactions run at moderate temperatures (e.g., 60-70 °C).[10]

  • Dimethylformamide (DMF): A polar aprotic solvent that can be effective but may require higher temperatures for reaction completion and can be difficult to remove during workup.[11]

Temperature and Reaction Time

Elevated temperatures are typically required to drive the coupling reaction, especially when an aryl chloride is the coupling partner.

  • Typical Range: 80-110 °C.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from a few hours to 24 hours.[8]

Data Presentation: Optimized Conditions at a Glance

The following table summarizes recommended starting conditions for Suzuki-Miyaura coupling reactions involving this compound. Optimization may be required based on the specific coupling partner.

ParameterCondition A (High-Performance)Condition B (Standard)Notes
Aryl Halide (Ar-X) Aryl Chloride / BromideAryl Bromide / IodideCondition A is tailored for less reactive chlorides.
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(PPh₃)₄ (3-5 mol%)Lower catalyst loading is possible with more active ligands.[7]
Ligand SPhos (2-4 mol%)N/A (Included in precatalyst)A 1:2 Pd:Ligand ratio is typical for Pd₂(dba)₃.
Base K₃PO₄ (3.0 equiv.)K₂CO₃ (3.0 equiv.)Use of 3 equivalents ensures complete reaction.
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O / MeOH (3:1:1)Degassing the solvent is critical to prevent catalyst oxidation.[8][12]
Temperature 100 °C90 °CHigher temperatures may be needed for disubstitution.
Time 12-24 h6-18 hMonitor by TLC or LC-MS for completion.

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: General Procedure for Monosubstitution with an Aryl Bromide

This protocol is designed for the selective coupling of one boronic acid group.

  • To a dry Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (K₂CO₃, 3.0 equivalents).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen gas three times to establish an inert atmosphere.

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

  • Through the septum, add a degassed solvent mixture of Toluene/Water/Methanol (e.g., in a 3:1:1 ratio, to achieve a 0.1 M concentration relative to the aryl bromide).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction's progress using TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-coupled product.[8]

Protocol 2: Optimized Procedure for Disubstitution with an Aryl Chloride

This protocol uses a more active catalyst system to achieve double coupling with a less reactive aryl chloride.

  • To a dry Schlenk flask under an inert atmosphere (argon), add this compound (1.0 equivalent), the aryl chloride (2.2-2.5 equivalents), and potassium phosphate (K₃PO₄, 6.0 equivalents).

  • In a separate vial, prepare the catalyst premix by dissolving tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and SPhos (4 mol%) in a small amount of the reaction solvent.

  • Add degassed 1,4-dioxane and water (4:1 ratio) to the Schlenk flask containing the reagents.

  • Add the catalyst premix to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. The reaction is typically complete within 12-24 hours.

  • After cooling, perform an aqueous workup as described in Protocol 1.

  • Purify the crude product via flash column chromatography to isolate the disubstituted product.[8]

Troubleshooting and Workflow

Low yields or incomplete reactions are common challenges. A systematic approach to troubleshooting is essential.

Troubleshooting_Workflow start Problem: Low or No Yield q1 Was the reaction run under a strictly inert atmosphere? start->q1 sol1 Solution: Ensure proper degassing of solvents. Use Schlenk techniques. Check for leaks. q1->sol1 No q2 Is the catalyst/ligand system appropriate for the halide? q1->q2 Yes sol1->q2 sol2 Solution: For Ar-Cl, use bulky, electron-rich ligands (e.g., SPhos). For Ar-Br/I, Pd(PPh₃)₄ is often sufficient. q2->sol2 No q3 Is the base strong and soluble enough? q2->q3 Yes sol2->q3 sol3 Solution: Switch to a stronger or more soluble base. (e.g., K₂CO₃ → K₃PO₄ or Cs₂CO₃). q3->sol3 No q4 Is protodeboronation observed? q3->q4 Yes sol3->q4 sol4 Solution: Use a slight excess of diboronic acid (1.2 equiv). Use anhydrous solvents if possible. Avoid overly harsh bases or long reaction times. q4->sol4 Yes end Reaction Optimized q4->end No sol4->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Conclusion

This compound is a powerful tool for constructing C-C bonds, enabling the synthesis of complex molecular frameworks. Success in its application via the Suzuki-Miyaura reaction is not serendipitous but rather the result of a rational selection of reaction components. For challenging couplings, particularly with aryl chlorides or for achieving complete disubstitution, the use of a high-performance catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand, in combination with a strong base like K₃PO₄ and an appropriate solvent system, is highly recommended. The protocols and troubleshooting guide provided herein serve as a robust starting point for researchers to achieve their synthetic goals with this versatile building block.

References

Application Notes and Protocols for (4,6-Dichloro-1,3-phenylene)diboronic Acid in Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Dichlorinated Boronic Acid Building Block for Advanced Functional Materials

(4,6-Dichloro-1,3-phenylene)diboronic acid is an intriguing molecular building block poised for the synthesis of a new generation of functional materials. Its rigid phenylene core, substituted with two boronic acid groups, preordains it for the construction of porous polymeric structures through condensation reactions. The strategic placement of two chlorine atoms on the aromatic ring is a key feature, offering a means to modulate the electronic properties, chemical stability, and adsorptive or catalytic behavior of the resulting materials. These chlorine substituents can introduce hydrophobicity, enhance thermal stability, and potentially serve as sites for post-synthetic modification, making this diboronic acid a versatile precursor for materials with tailored functionalities.

This guide provides detailed insights and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for the creation of Covalent Organic Frameworks (COFs) and other porous organic polymers with applications in catalysis and sensing.

Application I: Synthesis of a Dichlorinated Covalent Organic Framework (Cl-COF-1) for Heterogeneous Catalysis

The precise, periodic arrangement of building blocks in Covalent Organic Frameworks (COFs) makes them highly attractive for applications in heterogeneous catalysis.[1][2] The incorporation of this compound into a COF structure can create a robust, porous framework with unique catalytic properties. The boronic acid moieties readily undergo condensation with polyhydroxyl linkers to form stable boronate ester linkages, a common strategy in COF synthesis.[3] The electron-withdrawing nature of the chlorine atoms can influence the acidity of the boronic acid groups and the electronic environment of the resulting framework, potentially enhancing catalytic activity.

Causality Behind Experimental Choices

The following protocol describes the solvothermal synthesis of a hypothetical 2D COF, designated as Cl-COF-1 , from this compound and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). Solvothermal synthesis is chosen as it provides the necessary energy to overcome the activation barrier for the reversible condensation reaction, facilitating the formation of a crystalline, ordered framework rather than an amorphous polymer.[3] The choice of a high-boiling solvent mixture, such as mesitylene and dioxane, is crucial for reaching the required reaction temperature and ensuring the solubility of the monomers.

Experimental Workflow for Cl-COF-1 Synthesis

reagents Reagents: This compound 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) Mesitylene, Dioxane setup Reaction Setup: Pyrex tube, sonication reagents->setup 1. Add to tube solvothermal Solvothermal Synthesis: 120°C for 72 hours setup->solvothermal 2. Seal and heat isolation Isolation: Filtration, washing with acetone solvothermal->isolation 3. Cool and collect activation Activation: Soxhlet extraction, drying under vacuum isolation->activation 4. Purify characterization Characterization: PXRD, FT-IR, SEM, N2 sorption activation->characterization 5. Analyze

Figure 1: General workflow for the synthesis of Cl-COF-1.

Detailed Protocol for the Synthesis of Cl-COF-1

Materials:

  • This compound

  • 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP)

  • Mesitylene (anhydrous)

  • 1,4-Dioxane (anhydrous)

  • Acetone (anhydrous)

  • Pyrex tube (10 mL)

Procedure:

  • Reagent Preparation: In a clean, dry Pyrex tube, add this compound (0.15 mmol) and 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) (0.10 mmol).

  • Solvent Addition: To the tube, add a 1:1 (v/v) mixture of anhydrous mesitylene and anhydrous 1,4-dioxane (2.0 mL).

  • Homogenization: Sonicate the mixture for 15 minutes to ensure a homogeneous suspension of the monomers.

  • Reaction Setup: Flash-freeze the tube in liquid nitrogen and degas by three freeze-pump-thaw cycles. Seal the tube under vacuum.

  • Solvothermal Synthesis: Place the sealed tube in an oven preheated to 120 °C and maintain this temperature for 72 hours.

  • Isolation and Purification: After cooling to room temperature, a solid precipitate should be observed. Open the tube carefully and collect the solid by filtration. Wash the solid thoroughly with anhydrous acetone (3 x 20 mL) to remove any unreacted monomers and residual solvent.

  • Activation: The purified solid is then subjected to Soxhlet extraction with anhydrous acetone for 24 hours to ensure the removal of any trapped guests within the pores.

  • Drying: Dry the activated COF under high vacuum at 150 °C for 12 hours to yield Cl-COF-1 as a fine powder.

Expected Material Properties

The successful synthesis of Cl-COF-1 should yield a crystalline material with a high surface area and uniform porosity. The expected properties, based on analogous boronate-ester linked COFs, are summarized in the table below.

PropertyExpected Value/Characteristic
Appearance Off-white to light-yellow powder
Crystallinity Crystalline, confirmed by Powder X-ray Diffraction (PXRD)
Porosity Permanent porosity
BET Surface Area 600 - 1200 m²/g
Pore Size 1.5 - 2.5 nm
Thermal Stability Stable up to 350-400 °C in an inert atmosphere
Chemical Stability Moderate stability in organic solvents, sensitive to water

Application II: Porous Organic Polymer for Fluorescent Sensing

The boronic acid functional groups in materials derived from this compound can serve as recognition sites for diol-containing molecules, such as saccharides.[4] This interaction can be transduced into a detectable signal, making these materials promising candidates for chemical sensors. The formation of a boronate ester with a target analyte can alter the electronic properties of the material, leading to a change in fluorescence, which is a highly sensitive detection method.[5]

Sensing Mechanism and Design Rationale

A porous organic polymer (POP) synthesized from this compound can be designed to incorporate a fluorescent co-monomer. The porous nature of the POP allows for the diffusion of analytes to the boronic acid binding sites. Upon binding of a diol-containing analyte, the hybridization of the boron atom changes from sp² to sp³, which can modulate the fluorescence of the incorporated fluorophore through processes like photoinduced electron transfer (PET). The dichlorinated phenyl ring can further influence the sensitivity and selectivity of the sensor.

Conceptual Workflow for a Fluorescent Diol Sensor

POP Fluorescent Porous Organic Polymer with Boronic Acid Sites Binding Analyte Binding: Formation of Boronate Ester POP->Binding 1. Exposure to Analyte Analyte Diol-containing Analyte (e.g., Glucose) Analyte->Binding Signal Fluorescence Quenching/Enhancement Binding->Signal 2. Modulation of Fluorescence Detection Optical Detection Signal->Detection 3. Signal Readout

Figure 2: Conceptual workflow of a fluorescent sensor based on a boronic acid-functionalized porous organic polymer.

Protocol for Sensor Fabrication and Analyte Detection (Conceptual)

1. Synthesis of the Fluorescent Porous Organic Polymer:

  • A fluorescent co-monomer with hydroxyl groups (e.g., a derivative of pyrene or perylene) would be co-polymerized with this compound under solvothermal conditions similar to the COF synthesis described above. The ratio of the monomers would be optimized to achieve the desired density of sensing sites and fluorescent signal.

2. Sensor Fabrication:

  • The synthesized fluorescent POP would be dispersed in a suitable solvent and drop-cast onto a solid substrate (e.g., a glass slide or the bottom of a microplate well) to create a thin film sensor.

3. Analyte Detection:

  • The sensor film would be exposed to aqueous solutions containing varying concentrations of the target diol analyte.

  • The fluorescence intensity of the film would be measured using a fluorometer at an appropriate excitation wavelength.

  • A calibration curve would be generated by plotting the change in fluorescence intensity against the analyte concentration.

Potential Performance Metrics for a Diol Sensor
ParameterTarget Performance
Analyte Saccharides (e.g., glucose, fructose)
Detection Limit Low micromolar (µM) range
Response Time < 5 minutes
Selectivity Higher affinity for specific diol configurations
Signal Transduction Fluorescence quenching or enhancement
Reusability Reversible binding allowing for multiple measurements

References

Application Notes & Protocols: Strategic Synthesis of Complex Biaryls using (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Difunctional Boronic Acids in Biaryl Synthesis

The biaryl motif is a cornerstone in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The development of robust and versatile methods for constructing these C(sp²)-C(sp²) bonds is paramount. Among the available synthetic tools, the Suzuki-Miyaura cross-coupling reaction has emerged as a dominant strategy due to its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4]

This guide focuses on a particularly powerful building block: (4,6-Dichloro-1,3-phenylene)diboronic acid .[5] The presence of two boronic acid moieties on a single, electronically-defined phenyl ring offers a strategic advantage. It enables chemists to perform sequential or one-pot double cross-coupling reactions, providing rapid access to complex, non-symmetrical terphenyls and other poly-aryl systems. The chloro-substituents further modulate the electronic properties of the central ring and provide additional handles for subsequent functionalization, making this reagent an invaluable tool for constructing diverse molecular libraries for drug discovery and materials science.[6] This document serves as a comprehensive guide for researchers, providing in-depth mechanistic insights, detailed experimental protocols, and practical troubleshooting advice.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

The power of the Suzuki-Miyaura coupling lies in its palladium-catalyzed cycle that efficiently joins an organoboron species with an organohalide.[7] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting unexpected outcomes. The catalytic cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X). This step forms a Pd(II) complex.[3][7] The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.

  • Transmetalation : This is the key bond-forming step where the organic group is transferred from the boron atom to the palladium center. The reaction requires a base (e.g., K₂CO₃, K₃PO₄) to activate the boronic acid, forming a more nucleophilic "ate" complex [R-B(OH)₃]⁻.[8] This activated boronate then displaces the halide on the Pd(II) complex. This step is often the rate-determining step of the overall reaction.[7]

  • Reductive Elimination : The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[3]

A common side reaction is the homocoupling of the boronic acid, which can be promoted by the presence of oxygen or residual Pd(II) species in the reaction mixture.[9] Proper degassing of solvents and reagents is therefore essential to minimize this unwanted outcome.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ + Base diaryl_pd2 Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar' Experimental_Workflow reagents 1. Assemble Reagents & Glassware setup 2. Reaction Setup (Inert Atmosphere) reagents->setup reaction 3. Heating & Stirring setup->reaction workup 4. Aqueous Workup & Extraction reaction->workup purify 5. Purification (Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield with (4,6-Dichloro-1,3-phenylene)diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,6-Dichloro-1,3-phenylene)diboronic acid (CAS 1150114-65-0).[1] This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing Suzuki-Miyaura cross-coupling reactions with this specialized reagent. The unique structure of this compound, featuring two electron-withdrawing chlorine atoms and two boronic acid functionalities, presents distinct challenges and opportunities in synthesis. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate these complexities and maximize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing very low to no yield. What are the most common initial culprits?

A1: Low yield with this substrate often stems from three primary issues:

  • Protodeboronation: The two chlorine atoms make the aromatic ring electron-deficient. This significantly increases the susceptibility of the C–B bonds to cleavage by protons (protodeboronation), especially under aqueous basic conditions, which are common in Suzuki couplings.[2][3] This side reaction consumes your starting material, converting it to 1,3-dichlorobenzene.

  • Catalyst Inactivity: The active Pd(0) species required for the catalytic cycle is highly sensitive to oxygen. Inadequate degassing of solvents and reagents or a poor inert atmosphere can lead to catalyst oxidation and the formation of inactive palladium black.[4]

  • Suboptimal Reaction Conditions: Standard Suzuki conditions may not be sufficient. The coupling of a potentially sterically hindered and electronically demanding diboronic acid with your specific aryl halide requires careful optimization of the base, solvent, and catalyst/ligand system.[5]

Q2: I am observing significant amounts of a homocoupled biaryl byproduct from my aryl halide. How can I minimize this?

A2: Homocoupling of the aryl halide is often promoted by the presence of oxygen. Improving the inert atmosphere technique (thorough degassing and maintaining a positive pressure of nitrogen or argon) is the most critical step to minimize this side reaction. Additionally, ensuring the rapid and efficient formation of the active Pd(0) catalyst from the precatalyst can reduce side reactions.

Q3: Can I achieve selective mono-substitution with this diboronic acid? How do I control the reaction to prevent di-substitution?

A3: Yes, selective mono-arylation is achievable, but it requires precise control over stoichiometry and reaction conditions. The key strategies are:

  • Stoichiometry Control: Use the this compound as the limiting reagent (e.g., 0.8 to 0.95 equivalents relative to your aryl halide). This ensures there isn't a large excess available to react a second time after the first coupling.

  • Careful Monitoring: Follow the reaction progress closely using TLC, GC-MS, or LC-MS. Stop the reaction as soon as the starting aryl halide is consumed to prevent the formation of the di-substituted product.

  • Lower Temperatures: Running the reaction at a lower temperature can sometimes increase selectivity by favoring the kinetically preferred first coupling over the more demanding second coupling.

Q4: Is it better to use this compound as a boronic acid or should I convert it to a boronate ester (e.g., a pinacol ester)?

A4: Converting the diboronic acid to a diboronate ester is a highly recommended strategy, particularly if you are struggling with protodeboronation.[6] Boronate esters are generally more stable to aqueous basic conditions and less prone to this side reaction.[7] While this adds an extra synthetic step, the improved stability and potentially higher yields often justify it. The pinacol ester can be used directly in the Suzuki-Miyaura coupling, often with slightly modified conditions (e.g., a stronger base like K₃PO₄ may be required to facilitate transmetalation).

Troubleshooting Guide: From Low Yield to Optimized Product

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: Low Conversion / Stalled Reaction
Potential Cause Scientific Rationale Recommended Solution
Inefficient Oxidative Addition If your coupling partner is an aryl chloride, the C-Cl bond is very strong and requires a highly active catalyst to break.[4] Less reactive partners (e.g., electron-rich aryl chlorides) are particularly challenging.Switch to a more active catalyst system. Use bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) with a suitable palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These ligands accelerate the rate-limiting oxidative addition step.[5]
Poor Reagent Solubility If any of the components (diboronic acid, aryl halide, or base) are not sufficiently soluble in the chosen solvent, the reaction will be slow or incomplete due to being mass-transport limited.Screen alternative solvent systems. Common choices include 1,4-dioxane/water, 2-MeTHF/water, or toluene/water.[5] Ensure vigorous stirring to maximize mixing. For poorly soluble bases like K₃PO₄, fine grinding before use can help.
Catalyst Inhibition If your aryl halide or boronic acid contains strongly coordinating functional groups (e.g., pyridyl nitrogen), they can bind to the palladium center and inhibit catalysis.[8]Employ sterically hindered ligands (e.g., Buchwald-type) that create a bulky coordination sphere around the palladium, preventing substrate inhibition and favoring the desired catalytic cycle.[8]
Problem 2: Major Side Product Formation
Potential Cause Scientific Rationale Recommended Solution
Protodeboronation The electron-deficient nature of the dichlorinated phenyl ring makes the boronic acid groups susceptible to cleavage by a proton source (like water) under basic conditions, leading to 1,3-dichlorobenzene.[3][9]1. Use a "masked" reagent: Convert the diboronic acid to a more stable diboronate pinacol ester. 2. Minimize Water: Use anhydrous solvents with a carefully controlled amount of water, or try completely anhydrous conditions with a base like KF or CsF. 3. Base Selection: A weaker, less soluble base (e.g., K₂CO₃) may reduce the rate of protodeboronation compared to stronger, more soluble bases (e.g., NaOH).
Homocoupling of Boronic Acid Oxygen in the reaction mixture can facilitate the oxidative homocoupling of two boronic acid molecules to form a symmetrical biaryl impurity.Rigorously degas all solvents and reagents (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) and maintain a strict inert (N₂ or Ar) atmosphere throughout the entire setup and reaction.[4]

Visualization of Key Processes

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and solving low-yield issues when using this compound.

G start Low Yield or Stalled Reaction check_inert Verify Inert Atmosphere (Degas Solvents, Purge Setup) start->check_inert check_reagents Assess Reagent Quality (Fresh Boronic Acid, Pure Halide) check_inert->check_reagents analyze_side Analyze Side Products (TLC, GC-MS, LC-MS) check_reagents->analyze_side protodeboronation Protodeboronation Detected? analyze_side->protodeboronation Is Ar-H present? homocoupling Homocoupling Detected? protodeboronation->homocoupling No sol_proto Solution: 1. Switch to Boronate Ester 2. Use Anhydrous Conditions 3. Screen Weaker Bases protodeboronation->sol_proto Yes no_reaction Mainly Starting Material? homocoupling->no_reaction No sol_homo Solution: Improve Degassing Technique homocoupling->sol_homo Yes sol_no_react Solution: Screen More Active Catalysts/ Ligands & Stronger Bases no_reaction->sol_no_react Yes

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Suzuki-Miyaura Catalytic Cycle: Key Challenges

This diagram highlights the steps in the catalytic cycle that are particularly sensitive when using electron-deficient and sterically demanding substrates.

Suzuki_Cycle cluster_challenges Key Challenge Areas pd0 Pd(0)L2 (Active Catalyst) oa Oxidative Addition (Challenging for Ar-Cl partners) pd0->oa side_ox Catalyst Oxidation (O2 contamination) pd0->side_ox pdiia Ar-Pd(II)-X(L2) oa->pdiia trans Transmetalation (Hindered by bulky substrates and electron-deficient boronic acids) pdiia->trans Often Rate-Limiting pdiib Ar-Pd(II)-Ar'(L2) trans->pdiib side_proto Protodeboronation (Loss of Ar'B(OH)2) trans->side_proto re Reductive Elimination pdiib->re re->pd0 product Ar-Ar' (Product) re->product

Caption: The Suzuki-Miyaura cycle, highlighting challenging steps for this substrate.

Recommended Experimental Protocols

Disclaimer: The following protocols are robust starting points based on best practices for challenging Suzuki-Miyaura couplings.[4][10][11] Optimization of stoichiometry, temperature, and reaction time will likely be necessary for your specific coupling partner. All operations must be performed under a strict inert atmosphere (Nitrogen or Argon).

Protocol 1: General Screening for Di-Substitution

This protocol aims for the coupling of both boronic acid sites with an aryl halide.

Reagents & Equipment:

  • This compound (1.0 equiv, e.g., 0.5 mmol, 117.3 mg)

  • Aryl Halide (2.2-2.5 equiv, e.g., 1.1-1.25 mmol)

  • Palladium Precatalyst (See Table 1, e.g., Pd(PPh₃)₄, 5 mol%, 0.025 mmol)

  • Base (See Table 1, e.g., K₃PO₄, 4.0 equiv, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)

  • Degassed Water (1 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas line.

Procedure:

  • To a dry Schlenk flask under inert atmosphere, add this compound, the aryl halide, and the base.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent and degassed water via syringe.

  • In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst.

  • Seal the flask and place it in a preheated oil bath at 90-110 °C.

  • Stir the reaction vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Method Screening
Catalyst System (mol%) Base (equiv) Solvent System Temp (°C) Notes
Pd(PPh₃)₄ (5%)K₂CO₃ (4.0)Dioxane/H₂O (4:1)90A classic, widely applicable starting point.
Pd(dppf)Cl₂ (3%)K₃PO₄ (4.0)Toluene/H₂O (5:1)100Good for many heteroaryl halides. K₃PO₄ is a stronger base.
XPhos Pd G3 (2%)K₃PO₄ (4.0)2-MeTHF/H₂O (10:1)100Buchwald system, excellent for challenging substrates, especially aryl chlorides.[5]
Pd₂(dba)₃ (2%) + SPhos (4%)Cs₂CO₃ (4.0)Dioxane/H₂O (4:1)110Highly active system for sterically hindered or electron-deficient partners. Cs₂CO₃ is highly soluble and effective.

References

Technical Support Center: Suzuki Coupling with Dichlorinated Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A-Level Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura coupling reactions. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into one of the most powerful C-C bond-forming reactions in modern synthesis.[1][2] This resource specifically addresses the nuances and challenges encountered when working with dichlorinated boronic acids, offering troubleshooting strategies and answers to frequently asked questions.

The Suzuki-Miyaura coupling is a cornerstone in pharmaceutical and materials science for its versatility and functional group tolerance.[2][3][4] However, the introduction of multiple halogen substituents on the boronic acid partner can introduce specific side reactions that require careful consideration and optimization. This guide will equip you with the knowledge to anticipate and mitigate these challenges, ensuring robust and reproducible outcomes in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing probable causes and actionable solutions.

Problem 1: Low Yield of the Desired Cross-Coupled Product

Q: My Suzuki coupling reaction with a dichlorinated aryl boronic acid is giving a low yield. What are the likely causes and how can I improve it?

A: Low yields in Suzuki couplings involving dichlorinated boronic acids can stem from several factors, primarily related to the stability of the boronic acid and the efficiency of the catalytic cycle.

Probable Causes & Solutions:

  • Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively consuming your starting material.[5][6] This is often exacerbated by the presence of water and certain bases.[6][7]

    • Solution:

      • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using anhydrous solvents and freshly dried bases can significantly reduce protodeboronation.[6]

      • Optimize the Base: The choice of base is critical.[6][8] While stronger bases can facilitate the reaction, they can also promote protodeboronation.[8] Consider screening weaker bases like K₃PO₄ or Cs₂CO₃.[6]

      • Employ Boronic Esters: Boronic esters, such as pinacol (BPin) or MIDA esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation.[6][9] They act as a "slow-release" source of the boronic acid under the reaction conditions.[5][10]

  • Catalyst Deactivation or Insufficient Activity: The palladium catalyst may not be active enough to efficiently couple the sterically hindered and electronically modified dichlorinated substrate.

    • Solution:

      • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] These ligands can stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[11]

      • Pre-catalyst Choice: Using a well-defined palladium pre-catalyst can ensure the efficient generation of the active Pd(0) species.[2]

  • Poor Reagent Solubility: Inadequate solubility of the boronic acid, aryl halide, or base can lead to an incomplete reaction.[6][12]

    • Solution:

      • Solvent Screening: Test a range of solvents or solvent mixtures. While common solvents include toluene, dioxane, and THF, sometimes a more polar solvent like DMF or the addition of water can improve solubility and reaction rates.[13][14][15]

      • Temperature Optimization: While higher temperatures can increase reaction rates, excessive heat can lead to degradation.[6] A systematic temperature screen is recommended.

Parameter Recommendation for Dichlorinated Boronic Acids Rationale
Boron Source Boronic Ester (Pinacol or MIDA)Increased stability, minimizes protodeboronation.[6][9]
Catalyst/Ligand Pd(OAc)₂ with Buchwald ligands (SPhos, XPhos)Promotes efficient coupling of challenging substrates.[6][16]
Base K₃PO₄, Cs₂CO₃Effective for transmetalation with reduced risk of side reactions.[6]
Solvent Anhydrous Toluene, Dioxane, or THFMinimizes water-induced side reactions.[6]
Temperature 80-110 °C (Screening Recommended)Balances reaction rate and reagent stability.[6]
Problem 2: Formation of Homocoupled Byproducts

Q: I am observing a significant amount of a byproduct that corresponds to the dimerization of my dichlorinated boronic acid. How can I prevent this?

A: The formation of homocoupled products (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or Pd(II) species.[17][18]

Probable Causes & Solutions:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids.[17][18][19]

    • Solution:

      • Thorough Degassing: It is crucial to rigorously degas the reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[6][19]

      • Maintain Inert Atmosphere: Ensure the reaction is carried out under a positive pressure of an inert gas throughout the entire process.[6]

  • Inefficient Reduction of Pd(II) to Pd(0): If the Pd(II) pre-catalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can catalyze the homocoupling reaction.[17]

    • Solution:

      • Use a Pd(0) Source: Consider using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step.[20]

      • Add a Reducing Agent: In some cases, the addition of a mild reducing agent can help ensure the complete conversion of Pd(II) to Pd(0).[19]

  • High Boronic Acid Concentration: A high concentration of the boronic acid can sometimes favor the homocoupling pathway.

    • Solution:

      • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can help maintain a low instantaneous concentration, thus disfavoring dimerization.

Problem 3: Halogen Scrambling or Dehalogenation

Q: My product analysis shows evidence of mono-chlorinated or dehalogenated species. What causes this and how can it be avoided?

A: Halogen scrambling or dehalogenation (replacement of a chlorine atom with hydrogen) are known side reactions, particularly with polychlorinated aromatic compounds.[17]

Probable Causes & Solutions:

  • Dehalogenation of the Aryl Halide Substrate: The palladium catalyst can react with certain bases or solvent impurities to form a palladium-hydride species, which can then lead to reductive dehalogenation of the aryl halide starting material.[17]

    • Solution:

      • Choice of Base and Solvent: Avoid using bases or solvents that can act as hydride sources (e.g., certain amines or alcohols under specific conditions).[17] Using anhydrous, high-purity solvents is recommended.

      • Ligand Effects: The choice of ligand can influence the propensity for dehalogenation. Screening different ligands may be necessary.

  • Protodeboronation of the Dichlorinated Boronic Acid: As discussed in Problem 1, this side reaction leads to a mono-chlorinated or fully de-boronated aromatic ring, which can then participate in the coupling reaction to give undesired products.

    • Solution:

      • Implement Strategies to Minimize Protodeboronation: Refer to the solutions outlined in Problem 1, such as using anhydrous conditions and more stable boronic esters.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why are dichlorinated boronic acids particularly challenging in Suzuki couplings?

A1: Dichlorinated boronic acids present a unique set of challenges due to the electronic and steric effects of the chlorine atoms. The electron-withdrawing nature of the chlorine atoms can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Additionally, the steric hindrance from the ortho-chloro substituents can impede the approach of the boronic acid to the palladium center. These factors can make the desired cross-coupling reaction less competitive with side reactions like protodeboronation and homocoupling.[10]

Q2: Can I use the same catalyst system for a dichlorinated boronic acid that I use for a simple phenylboronic acid?

A2: While it's possible that a standard catalyst system might work, it is often necessary to use a more robust and active catalyst for challenging substrates like dichlorinated boronic acids.[16][21] Standard catalysts like Pd(PPh₃)₄ may not be efficient enough to overcome the steric and electronic hurdles. Catalyst systems employing bulky, electron-rich ligands, such as the Buchwald-type ligands, are often required to achieve good yields.[2][6]

Q3: How does the choice of base influence the reaction with dichlorinated boronic acids?

A3: The base plays a crucial role in the Suzuki coupling by activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[8][20] For dichlorinated boronic acids, a careful balance must be struck. A base that is too weak may not facilitate transmetalation efficiently, leading to a sluggish reaction. Conversely, a base that is too strong can accelerate the decomposition of the boronic acid through protodeboronation.[8] Inorganic bases like K₃PO₄ and Cs₂CO₃ are often a good starting point as they provide a good balance of reactivity and stability.[6]

Q4: What is the role of water in Suzuki couplings with dichlorinated boronic acids?

A4: The role of water is complex. In some cases, a small amount of water can be beneficial by helping to dissolve the inorganic base and facilitating the formation of the active boronate species.[13][14] However, with sensitive substrates like dichlorinated boronic acids, excess water is a primary driver of protodeboronation.[6][7] Therefore, for these challenging couplings, it is generally advisable to start with anhydrous conditions to minimize this detrimental side reaction.[6] If the reaction is sluggish, a carefully controlled addition of a small amount of water can be explored as part of the optimization process.

Q5: Are there any alternatives to dichlorinated boronic acids that might be more stable?

A5: Yes, if you are consistently facing issues with the stability of your dichlorinated boronic acid, consider using a more stable derivative. Dichlorinated aryl trifluoroborate salts or boronic esters (pinacol or MIDA esters) are excellent alternatives.[5][9][22] These compounds are generally more robust solids, easier to handle, and less susceptible to premature decomposition, releasing the active boronic acid species in a controlled manner during the reaction.[5][10]

Visualizing the Suzuki Coupling Catalytic Cycle and Common Side Reactions

The following diagram illustrates the main catalytic cycle of the Suzuki-Miyaura coupling and highlights where common side reactions can occur.

Suzuki_Coupling_and_Side_Reactions Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerates Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Dehalogenation Dehalogenation ArylHalide->Dehalogenation BoronicAcid Ar'-B(OH)₂ Base Base BoronicAcid->Base Protodeboronation Protodeboronation (H₂O, Base) BoronicAcid->Protodeboronation Homocoupling Homocoupling (O₂, Pd(II)) BoronicAcid->Homocoupling Base->Transmetalation Activates

Caption: Suzuki catalytic cycle and key side reactions.

Experimental Protocol: General Procedure for Suzuki Coupling with a Dichlorinated Arylboronic Acid

This protocol provides a starting point for the Suzuki-Miyaura coupling of a dichlorinated arylboronic acid with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be necessary for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Dichlorinated arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous toluene (5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, dichlorinated arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Degassing: Seal the flask with a septum and evacuate and backfill with argon three times.

  • Solvent Addition: Add the anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[3][6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[3][6]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.[3]

Caption: General workflow for Suzuki coupling experiments.

References

Technical Support Center: Purification of Products from (4,6-Dichloro-1,3-phenylene)diboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4,6-Dichloro-1,3-phenylene)diboronic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in purifying the products of reactions involving this versatile building block. The unique structure of this diboronic acid, featuring two reactive boronic acid moieties and two deactivating chlorine atoms on the phenyl ring, presents specific challenges and considerations in product purification. This resource is designed to help you navigate these challenges and achieve high purity for your target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of products from reactions with this compound, such as Suzuki-Miyaura cross-coupling reactions.

dot

Caption: Troubleshooting common purification problems.

Q1: My final product yield is very low after purification. What are the likely causes and how can I improve it?

A1: Low recovery of the final product can stem from several factors, ranging from an incomplete reaction to losses during the purification steps. Here’s a breakdown of potential issues and solutions:

  • Incomplete Reaction: Before embarking on a complex purification, it's crucial to confirm that the reaction has gone to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] If the reaction is stalled, you may need to optimize conditions such as temperature, reaction time, or catalyst loading.

  • Product Loss During Aqueous Workup: Products derived from this compound are often highly organic and should be readily extractable into common organic solvents like ethyl acetate or dichloromethane. However, if your product has polar functional groups, it might have some solubility in the aqueous phase. To minimize losses:

    • Perform multiple extractions (at least three) with your chosen organic solvent to ensure complete recovery of the product.[2][3]

    • Use a brine wash (saturated NaCl solution) as the final aqueous wash to reduce the solubility of your organic product in the aqueous phase and aid in the removal of water from the organic layer.[2]

  • Precipitation During Extraction: If your product is a solid, it may precipitate at the interface of the organic and aqueous layers during workup. If this occurs, you may need to use a larger volume of organic solvent or a solvent mixture to ensure the product remains dissolved.

  • Inappropriate Chromatography Conditions: If you are using column chromatography, your product might be irreversibly adsorbed onto the silica gel, or you may be using a solvent system that does not effectively elute your compound. For non-polar biaryl products, a gradient elution from hexane to a mixture of hexane and ethyl acetate is often effective. For more polar products, other solvent systems may be necessary.

Q2: My purified product is contaminated with unreacted this compound. How can I remove it?

A2: Residual boronic acids are a common impurity. Due to their polar nature, they can be challenging to remove completely. Here are several effective strategies:

  • Basic Aqueous Wash: Boronic acids are weakly acidic and can be converted to their more water-soluble boronate salts by washing the organic layer with a basic aqueous solution, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[4] This will extract the boronic acid into the aqueous phase. It is important to ensure your desired product is stable under basic conditions.

  • Formation of a Diethanolamine Adduct: Boronic acids can form crystalline adducts with diethanolamine. This can be a useful technique if both your product and the unreacted boronic acid are soluble in a non-polar solvent like ether. The diethanolamine adduct of the boronic acid will precipitate and can be removed by filtration.

  • Optimized Chromatography: While boronic acids can streak on silica gel, careful selection of the mobile phase can improve separation. Adding a small amount of a polar solvent like methanol to your eluent system can sometimes help to move the boronic acid off the column more effectively. Alternatively, reverse-phase chromatography (C18) can be effective for separating non-polar products from polar boronic acids.

  • Scavenger Resins: Polystyrene resins functionalized with diethanolamine (DEAM-PS) can be used to selectively bind and remove boronic acids from a solution of your crude product.

Q3: I am observing significant amounts of homocoupled byproducts in my reaction mixture. How can I minimize their formation and remove them?

A3: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. This leads to the formation of dimers or oligomers of this compound.

  • Minimizing Formation:

    • Control of Reaction Conditions: Homocoupling can be favored by high temperatures and prolonged reaction times. Carefully optimizing these parameters can help to minimize this side reaction.

    • Oxygen-Free Environment: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can promote homocoupling.

    • Choice of Base: The choice and stoichiometry of the base can influence the extent of homocoupling.

  • Removal of Homocoupled Byproducts:

    • Chromatography: Homocoupled byproducts will have a different polarity and molecular weight compared to your desired product. Flash column chromatography is often the most effective method for their removal. A carefully optimized gradient elution will be necessary to achieve good separation.

    • Recrystallization: If your desired product is a crystalline solid, recrystallization can be a highly effective purification technique. The homocoupled byproducts, being present in smaller quantities and having different structures, will ideally remain in the mother liquor.[5]

Q4: My final product is colored, suggesting palladium catalyst contamination. How can I remove the residual palladium?

A4: Palladium catalysts can be difficult to remove completely and can interfere with downstream applications. Here are some methods for palladium removal:

  • Filtration through Celite®: After the reaction, filtering the mixture through a pad of Celite® can help to remove a significant portion of the precipitated palladium catalyst.[6]

  • Aqueous Workup with a Chelating Agent: Washing the organic layer with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can help to sequester and remove palladium ions.

  • Activated Carbon Treatment: Stirring a solution of your crude product with activated carbon can effectively adsorb residual palladium. The carbon is then removed by filtration. Be aware that this can sometimes lead to a loss of the desired product due to co-adsorption.

  • Scavenger Resins: Thiol-functionalized silica gel or polymer resins are commercially available and are highly effective at scavenging residual palladium from organic solutions.

Frequently Asked Questions (FAQs)

dot

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., with NaHCO3 wash) Start->Workup Extract Extraction (e.g., Ethyl Acetate) Workup->Extract Dry Drying (e.g., Na2SO4) Extract->Dry Concentrate Concentration (Rotary Evaporation) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Chromatography Column Chromatography Crude_Product->Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow for products.

Q5: What is a good starting point for a purification protocol for a biaryl product from a Suzuki-Miyaura reaction with this compound?

A5: A general and effective starting protocol would involve an aqueous workup followed by either column chromatography or recrystallization.

Protocol 1: General Aqueous Workup and Extraction

This protocol is designed to quench the reaction and separate the organic product from inorganic salts and the majority of the palladium catalyst.[2][3]

Methodology:

  • Cooling: Once the reaction is complete, cool the reaction vessel to room temperature.

  • Quenching: Dilute the reaction mixture with deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate. Perform at least three extractions.[2][3]

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities, followed by a brine wash.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Q6: What are the best practices for purifying my product using flash column chromatography?

A6: Flash column chromatography is a powerful technique for separating your desired product from impurities based on their differential adsorption to a stationary phase (usually silica gel).

Protocol 2: Purification by Flash Column Chromatography

Methodology:

  • Stationary Phase: Use silica gel (typically 40-63 µm particle size) as the stationary phase.

  • Solvent System Selection: Determine a suitable eluent system by running TLC plates of your crude product in various solvent mixtures. A good solvent system will give your product an Rf value of approximately 0.3-0.4. For biaryl products, a gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for solid samples, pre-adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the top of the column.

  • Elution: Start with the least polar solvent mixture and gradually increase the polarity of the eluent to move the compounds down the column.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.[2]

Impurity Typical Elution Profile (Normal Phase) Recommended Action
Homocoupled ByproductLess polar than the desired productStart with a non-polar eluent and gradually increase polarity.
Unreacted Boronic AcidVery polar, may streak or remain at the baselineFlush the column with a more polar solvent system after your product has eluted.
Palladium CatalystMay streak as a colored bandCan often be removed by filtration through Celite® before chromatography.
Q7: My product is a solid. Can I use recrystallization for purification, and how do I choose a suitable solvent?

A7: Recrystallization is an excellent and often preferred method for purifying solid compounds, as it can yield highly pure crystalline material.[5]

Protocol 3: Purification by Recrystallization

Methodology:

  • Solvent Selection: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5] Test the solubility of a small amount of your crude product in various solvents. Common choices for biaryl compounds include ethanol, toluene, or a mixture of solvents like hexane/ethyl acetate or toluene/hexane.[5]

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to your crude product to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum.

Table of Common Recrystallization Solvents:

Solvent Polarity Boiling Point (°C) Notes
HexaneNon-polar69Good for non-polar compounds.
TolueneNon-polar111Effective for aromatic compounds.
Ethyl AcetatePolar aprotic77A versatile solvent for a range of polarities.
EthanolPolar protic78Good for compounds with hydrogen bonding capabilities.
WaterVery polar100Can be used for polar compounds or as the "poor" solvent in a two-solvent system.[5]

References

Technical Support Center: Catalyst Deactivation in Reactions Involving (4,6-Dichloro-1,3-phenylene)diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (4,6-Dichloro-1,3-phenylene)diboronic acid. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming challenges related to catalyst deactivation in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is a primary application for this versatile building block.

The unique structure of this compound, with its two boronic acid functionalities and electron-withdrawing chloro-substituents, presents both opportunities for complex molecular synthesis and specific challenges in maintaining catalyst activity. This guide will address these issues in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is sluggish or has stalled completely. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation in Suzuki-Miyaura reactions involving this specific diboronic acid can be multifaceted. The primary culprits often fall into these categories:

  • Palladium Nanoparticle Agglomeration: The active Pd(0) species can aggregate into larger, less active, or completely inactive palladium nanoparticles, often observed as a black precipitate known as palladium black. This is a common deactivation pathway in many palladium-catalyzed reactions.

  • Ligand Degradation or Inappropriate Choice: The phosphine ligands that are crucial for stabilizing the palladium catalyst are susceptible to oxidation and other degradation pathways, especially at elevated temperatures. For an electron-deficient substrate like this compound, the choice of a sufficiently electron-rich and sterically bulky ligand is critical to promote the key steps of the catalytic cycle and prevent catalyst decomposition.[1][2]

  • Issues Specific to a Difunctional Reagent: The presence of two boronic acid groups can lead to the formation of oligomeric or polymeric byproducts, especially if reaction conditions are not carefully controlled. These growing chains can encapsulate the catalyst, effectively removing it from the reaction medium.

  • Protodeboronation: Electron-deficient arylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1] This not only consumes your starting material but can also lead to an imbalance in stoichiometry, affecting the catalytic cycle.

  • Inhibition by Reaction Components: The base, solvent, and even trace impurities can play a role in deactivating the catalyst. For instance, certain bases can interact unfavorably with the palladium center, or impurities in the solvent can act as catalyst poisons.

Q2: I'm observing the formation of a black precipitate in my reaction. Is this always a sign of catalyst deactivation?

A2: The appearance of a black precipitate, which is typically palladium black, is a strong indicator of catalyst agglomeration and, therefore, deactivation. While a small amount of palladium black can form in many successful reactions, its early and extensive formation often correlates with poor catalyst stability and will likely lead to an incomplete reaction. This agglomeration drastically reduces the available surface area of the active catalyst, thereby slowing down or halting the reaction.

Q3: How do the chloro-substituents on the phenyl ring of this compound affect catalyst performance?

A3: The two chlorine atoms are electron-withdrawing groups, which have a significant electronic impact on the boronic acid. This electron deficiency decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step—a critical part of the Suzuki-Miyaura catalytic cycle.[1] To overcome this, it is often necessary to use more reactive palladium catalysts, often featuring bulky, electron-rich phosphine ligands, and to carefully optimize the reaction conditions, including the choice of base and solvent.

Q4: I am attempting a Suzuki polymerization using this compound and my reaction mixture is becoming very viscous, followed by a stall in the reaction. What is happening?

A4: This is a classic sign of uncontrolled polymerization leading to catalyst encapsulation. As the polymer chains grow, the viscosity of the reaction medium increases. If the catalyst becomes trapped within these growing polymer chains, it is effectively removed from the reaction, leading to a stall in the polymerization process. This is a common challenge in Suzuki polycondensation reactions. Careful control of monomer concentration, temperature, and stirring efficiency is crucial to mitigate this issue. In some cases, a slow addition of one of the monomers can help to maintain a lower concentration of growing polymer chains at any given time, reducing the likelihood of catalyst encapsulation.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation when using this compound.

Initial Diagnosis of a Failed Reaction

When a reaction fails to proceed as expected, a logical diagnostic workflow can help pinpoint the issue.

cluster_solutions Potential Solutions Start Reaction Failure: Low or No Product Check_Catalyst 1. Catalyst & Ligand Integrity: - Freshly opened? - Stored under inert atmosphere? - Appropriate for the reaction? Start->Check_Catalyst Check_Reagents 2. Reagent Quality: - Purity of diboronic acid? - Purity of coupling partner? - Dryness of solvent? Start->Check_Reagents Check_Conditions 3. Reaction Conditions: - Thoroughly degassed? - Correct temperature? - Efficient stirring? Start->Check_Conditions Side_Reactions 4. Evidence of Side Reactions? - Protodeboronation (by NMR/LC-MS)? - Homocoupling of boronic acid? Start->Side_Reactions Sol_Catalyst Use a more active pre-catalyst. Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). Check_Catalyst->Sol_Catalyst If catalyst/ligand is suspect Sol_Reagents Purify reagents. Use anhydrous solvents. Check_Reagents->Sol_Reagents If reagent quality is questionable Sol_Conditions Improve degassing. Optimize temperature. Check_Conditions->Sol_Conditions If conditions are not optimal Sol_Side_Reactions Use boronic ester. Adjust base and solvent. Side_Reactions->Sol_Side_Reactions If side reactions are detected

Caption: A logical workflow for diagnosing a failed Suzuki-Miyaura coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization will likely be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (2.2 equiv)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 4.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the aryl halide, and the base.

  • Add the degassed solvent mixture to the flask.

  • Sparge the resulting mixture with the inert gas for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium pre-catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The choice of ligand can have a dramatic impact on the outcome of the reaction. Below is a table summarizing common ligands used in Suzuki-Miyaura couplings and their general applicability.

Ligand TypeExamplesCharacteristicsBest Suited For
Simple Phosphines PPh₃, P(o-tolyl)₃Readily available, but can be less effective for challenging substrates.Simple, electron-neutral substrates.
Bulky, Electron-Rich Phosphines P(t-Bu)₃, PCy₃Highly electron-donating, accelerate oxidative addition.Aryl chlorides and other less reactive electrophiles.
Biaryl Phosphines (Buchwald Ligands) XPhos, SPhos, RuPhosSterically demanding and electron-rich, excellent for difficult couplings.Sterically hindered and electron-deficient substrates.[1]
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, offer high stability to the catalyst.A wide range of substrates, including challenging ones.

Catalyst Deactivation Pathways and Mitigation Strategies

Understanding the mechanisms of catalyst deactivation is key to preventing them.

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways cluster_mitigation Mitigation Strategies Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Agglomeration Palladium Agglomeration (Pd Black) Pd0->Agglomeration Loses Ligand Transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetalation + Ar'-B(OH)₂/Base Ligand_Deg Ligand Degradation OxAdd->Ligand_Deg High Temp/ Impurities RedElim Reductive Elimination Transmetalation->RedElim Polymer_Encap Polymer Encapsulation Transmetalation->Polymer_Encap In Polymerization RedElim->Pd0 Releases Product Ar-Ar' (Product) RedElim->Product Mit_Agg Use robust ligands (e.g., Buchwald type) Lower temperature Agglomeration->Mit_Agg Mit_Lig Use fresh, high-purity ligands Inert atmosphere Ligand_Deg->Mit_Lig Mit_Poly Control monomer concentration Slow monomer addition Polymer_Encap->Mit_Poly

Caption: The Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

References

Technical Support Center: Troubleshooting (4,6-Dichloro-1,3-phenylene)diboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for Suzuki-Miyaura cross-coupling reactions involving (4,6-Dichloro-1,3-phenylene)diboronic acid. As a bifunctional reagent with two boronic acid and two chloro groups, this substrate presents unique challenges. This guide is structured in a question-and-answer format to directly address the common issues encountered during these complex couplings.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?

A1: Failure to initiate the reaction is a common issue that can often be traced back to the catalyst, reagents, or reaction environment.

Potential Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst in the Suzuki-Miyaura reaction. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced to Pd(0) in situ.[1] Insufficient reduction can stall the catalytic cycle before it begins.

    • Troubleshooting:

      • Ensure your phosphine ligand, if used, is not oxidized. Use fresh, high-purity ligands.

      • Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄, though these can be sensitive to air and moisture.

      • Modern palladacycle precatalysts (e.g., Buchwald's G3 or G4 precatalysts) are often more robust and efficient at generating the active Pd(0) species.[2]

  • Oxygen Contamination: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to inactive Pd(II) species, effectively killing the reaction.[3][4] Oxygen can also promote the unwanted homocoupling of the boronic acid.[5]

    • Troubleshooting:

      • Rigorous Degassing: It is crucial to thoroughly degas your solvent(s) before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 30-60 minutes or by using several freeze-pump-thaw cycles.

      • Inert Atmosphere: Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for optimal results.

  • Impure Reagents or Solvents: Water content in solvents can be detrimental, especially when using certain bases. Impurities in the this compound or the coupling partner can also interfere with the catalyst.[6]

    • Troubleshooting:

      • Use anhydrous solvents.

      • Ensure the purity of your starting materials. If necessary, recrystallize or purify them before use.

  • Ineffective Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[7][8] An inappropriate base for your specific solvent and substrate combination will result in a failed reaction.

    • Troubleshooting:

      • For a double coupling, a stronger base like K₃PO₄ or Cs₂CO₃ is often required, particularly for the less reactive second coupling.

      • The solubility of the base is critical. For instance, K₃PO₄ is not very soluble in THF but is effective in solvent systems containing water, such as dioxane/water mixtures.[9]

Q2: I am observing significant amounts of mono-coupled product and the reaction does not proceed to the desired di-substituted product. How can I drive the reaction to completion?

A2: Achieving complete disubstitution on a dihaloarene can be challenging as the second coupling is often slower than the first due to steric hindrance and altered electronics of the mono-coupled intermediate.

Potential Causes and Solutions:

  • Insufficient Catalyst Activity for the Second Coupling: The C-Cl bond is less reactive than C-Br or C-I bonds, and after the first coupling, the mono-chloro intermediate may be even less reactive.[10]

    • Troubleshooting:

      • Increase Catalyst Loading: A higher catalyst loading (e.g., 2-5 mol%) may be necessary to ensure enough active catalyst is available for the slower second coupling.

      • Use a More Active Catalyst System: Electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands can significantly enhance the rate of oxidative addition to the C-Cl bond.[11][12]

  • Reaction Temperature and Time: The activation energy for the second coupling may be higher.

    • Troubleshooting:

      • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the second coupling.

      • Extend Reaction Time: Monitor the reaction over a longer period to allow the slower second coupling to proceed to completion.

  • Stoichiometry of the Coupling Partner: An insufficient amount of the coupling partner will naturally lead to incomplete reaction.

    • Troubleshooting:

      • Use a slight excess (e.g., 2.2-2.5 equivalents) of the aryl halide coupling partner to ensure the diboronic acid is fully consumed.

Q3: My reaction is producing a significant amount of protodeboronated side product (where one or both boronic acid groups are replaced by hydrogen). How can I prevent this?

A3: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[13] This is often promoted by aqueous basic conditions and can be a significant issue with electron-deficient or sterically hindered boronic acids.

Potential Causes and Solutions:

  • Excess Water and Base: The combination of water and a strong base can facilitate the hydrolysis of the C-B bond.

    • Troubleshooting:

      • Use Anhydrous Conditions: If possible, switch to an anhydrous solvent system and a non-hydroxide base (e.g., KF, CsF, or K₂CO₃ in an organic solvent).

      • Boronic Esters: Convert the this compound to its corresponding pinacol ester. Boronic esters are generally more stable and less prone to protodeboronation.[13][14] They act as a "slow-release" source of the boronic acid under the reaction conditions.[15]

  • Prolonged Reaction Times at High Temperatures: The longer the boronic acid is exposed to harsh conditions, the more likely it is to decompose.

    • Troubleshooting:

      • Optimize the reaction to proceed as quickly as possible by using a more active catalyst system.

Q4: I am observing significant homocoupling of my aryl halide coupling partner. What is causing this and how can I minimize it?

A4: Homocoupling is the dimerization of the boronic acid or the aryl halide. Boronic acid homocoupling is often mediated by Pd(II) species and oxygen.[3][4][16]

Potential Causes and Solutions:

  • Presence of Oxygen: As mentioned in Q1, oxygen can promote the formation of Pd(II), which catalyzes homocoupling.[5]

    • Troubleshooting:

      • Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere throughout the reaction setup and duration.[5]

  • High Concentration of Pd(II) Precatalyst: If the reduction of the Pd(II) precatalyst is slow, it can react with the boronic acid to form the homocoupled product.[4]

    • Troubleshooting:

      • Add a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help to ensure the palladium is maintained in its active Pd(0) state.[12]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes mitigate this issue, although these catalysts have their own stability concerns.

Experimental Protocols & Data

Table 1: Recommended Starting Conditions for Double Suzuki-Miyaura Coupling
ParameterRecommended ConditionRationale
Diboronic Acid This compound pinacol esterIncreased stability, reduced protodeboronation.[13][14]
Aryl Halide 2.2 - 2.5 equivalentsDrives the reaction towards disubstitution.
Palladium Precatalyst XPhos Pd G3 (1-3 mol%)Highly active for C-Cl bond activation.[2]
Ligand XPhos (if not using a precatalyst)Electron-rich, bulky ligand promoting oxidative addition.[17]
Base K₃PO₄ (3.0 - 4.0 equivalents)Strong, non-nucleophilic base suitable for challenging couplings.
Solvent Dioxane/H₂O (e.g., 5:1 ratio)Good for dissolving both organic and inorganic reagents.[9]
Temperature 80 - 110 °COften required for activating C-Cl bonds.
Atmosphere Nitrogen or ArgonPrevents catalyst oxidation and homocoupling.[5]
Protocol: General Procedure for Double Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask, add this compound pinacol ester (1.0 equiv.), the aryl halide coupling partner (2.2 equiv.), and K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed dioxane and water (e.g., 5:1 ratio) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Troubleshooting Process

A logical workflow can help diagnose and solve issues systematically.

Troubleshooting_Workflow cluster_start Initial Observation cluster_analysis Problem Analysis cluster_solutions Corrective Actions Start Reaction Failure or Low Yield No_Conversion Q1: No Conversion? Start->No_Conversion Mono_Coupling Q2: Mono-Coupling Only? No_Conversion->Mono_Coupling No Sol_Catalyst Check Catalyst Activity Degas Solvents Rigorously No_Conversion->Sol_Catalyst Yes Protodeboronation Q3: Protodeboronation? Mono_Coupling->Protodeboronation No Sol_Driving Increase Temperature/Time Use More Active Ligand Increase Catalyst Load Mono_Coupling->Sol_Driving Yes Homocoupling Q4: Homocoupling? Protodeboronation->Homocoupling No Sol_Proto Use Pinacol Ester Anhydrous Conditions Protodeboronation->Sol_Proto Yes Sol_Homo Strict Inert Atmosphere Consider Pd(0) Source Homocoupling->Sol_Homo Yes

Caption: Troubleshooting workflow for failed this compound couplings.

References

Effect of base and solvent on (4,6-Dichloro-1,3-phenylene)diboronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4,6-Dichloro-1,3-phenylene)diboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Introduction: Understanding the Reactivity of this compound

This compound is a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. Its structure, featuring two boronic acid moieties on a dichlorinated phenyl ring, presents unique opportunities and challenges in chemical transformations.

The two chlorine atoms are strong electron-withdrawing groups, which significantly influence the reactivity of the boronic acid functionalities. This electron-deficient nature increases the Lewis acidity of the boron centers, making the boronic acid groups more susceptible to nucleophilic attack by the hydroxide or alkoxide bases typically used in Suzuki-Miyaura couplings. This enhanced acidity can facilitate the crucial transmetalation step of the catalytic cycle. However, it may also increase the propensity for side reactions such as protodeboronation.

The presence of two boronic acid groups allows for the potential for selective mono- or di-functionalization, offering a pathway to construct complex molecular architectures in a stepwise manner. Understanding the interplay of base, solvent, and catalyst is paramount to controlling the reactivity and achieving the desired outcome in your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the most common causes?

A1: Low yields in Suzuki-Miyaura couplings with this substrate can often be attributed to several factors:

  • Suboptimal Base: The choice and quality of the base are critical. Due to the electron-withdrawing nature of the chlorine atoms, a moderately strong base is typically required to facilitate the formation of the boronate species necessary for transmetalation. However, an overly strong base can promote protodeboronation.

  • Inappropriate Solvent System: The solvent plays a crucial role in solubilizing the reactants and catalyst, as well as influencing the rate of the reaction steps. A solvent system that does not adequately dissolve the diboronic acid or the palladium complex can lead to poor reaction kinetics.

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and impurities. Inadequate degassing of the solvent and reaction vessel can lead to oxidation of the active Pd(0) species.

  • Protodeboronation: The increased acidity of the boronic acid groups makes them more susceptible to replacement by a proton from water or other protic sources in the reaction mixture.

  • Homocoupling: The coupling of two molecules of the boronic acid can occur as a side reaction, consuming the starting material.

Q2: How can I control the reaction to achieve selective mono-arylation versus di-arylation?

A2: Achieving selective mono-arylation requires careful control of the reaction stoichiometry and conditions.

  • Stoichiometry: Use a limiting amount of the coupling partner (aryl halide) relative to the this compound (e.g., 1.0 equivalent of diboronic acid to 0.9-1.0 equivalents of aryl halide).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures will favor the formation of the mono-arylated product.

  • Slow Addition: Adding the aryl halide slowly to the reaction mixture can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of the second coupling event.

For di-arylation, an excess of the aryl halide (typically 2.2-2.5 equivalents) and longer reaction times are generally required.

Q3: What is the expected pKa of this compound, and how does it affect its reactivity?

This increased acidity has a dual effect:

  • Favorable: It facilitates the formation of the reactive boronate anion (R-B(OH)3-) in the presence of a base, which is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[4]

  • Unfavorable: It increases the susceptibility to protodeboronation, a common side reaction where the C-B bond is cleaved by a proton source.

Therefore, the choice of base becomes a delicate balance between promoting the desired reaction and minimizing this unwanted side reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when using this compound in Suzuki-Miyaura reactions.

Problem 1: No or Low Conversion of Starting Materials
Potential Cause Troubleshooting Steps
Inactive Catalyst - Use a fresh batch of palladium catalyst. - Ensure proper degassing of solvents and the reaction vessel to remove oxygen. - Consider using a more robust pre-catalyst, such as a palladacycle or a catalyst with bulky, electron-rich phosphine ligands.
Inappropriate Base - Switch to a stronger base if a weak base was used (e.g., from K2CO3 to K3PO4 or Cs2CO3). - Ensure the base is finely powdered and anhydrous for non-aqueous reactions.
Poor Solubility - Try a different solvent or a co-solvent system to improve the solubility of all reactants. Common systems include dioxane/water, toluene/water, or DMF.
Low Reaction Temperature - Increase the reaction temperature in increments of 10-20 °C.
Problem 2: Significant Protodeboronation
Potential Cause Troubleshooting Steps
Base is too Strong - Switch to a milder base (e.g., from NaOH to K3PO4 or K2CO3).
Presence of Protic Solvents - If possible, switch to anhydrous reaction conditions. - If an aqueous system is necessary, minimize the amount of water.
Prolonged Reaction Time - Monitor the reaction progress closely and quench it as soon as the desired product is formed.
Problem 3: Formation of Homocoupling Byproducts
Potential Cause Troubleshooting Steps
Oxidative Conditions - Rigorously degas all solvents and the reaction vessel. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
High Concentration of Boronic Acid - Consider slow addition of the boronic acid to the reaction mixture.
Catalyst System - Some ligand systems are more prone to promoting homocoupling. Experiment with different phosphine ligands.

Experimental Protocols

The following is a generalized protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. This should be considered a starting point, and optimization may be necessary for specific substrates. This protocol is based on successful couplings of similar dichlorinated aromatic compounds.[5][6]

General Procedure for Mono-Arylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound (1.0 equiv.), aryl halide (0.95 equiv.), and base (e.g., K3PO4, 3.0 equiv.) to a dry Schlenk flask. B 2. Add Palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%) and ligand (if required). A->B C 3. Evacuate and backfill with inert gas (3x). B->C D 4. Add degassed solvent (e.g., Dioxane/H2O 4:1). C->D E 5. Heat to 80-100 °C and stir. D->E F 6. Monitor by TLC or LC-MS. E->F G 7. Cool to room temperature and dilute with organic solvent. F->G H 8. Wash with water and brine. G->H I 9. Dry over Na2SO4, filter, and concentrate. H->I J 10. Purify by column chromatography. I->J

Caption: General workflow for mono-arylation.

Recommended Starting Conditions
Parameter Recommendation Rationale
Palladium Catalyst Pd(PPh3)4 (2-5 mol%) or PdCl2(dppf) (2-5 mol%)Readily available and effective for a wide range of Suzuki couplings.
Base K3PO4 (3.0 equiv.) or Cs2CO3 (3.0 equiv.)Moderately strong bases that are effective in promoting the reaction while minimizing protodeboronation.
Solvent 1,4-Dioxane/H2O (4:1 v/v) or Toluene/H2O (4:1 v/v)Biphasic systems that are generally effective for Suzuki-Miyaura reactions.
Temperature 80 - 100 °CA good starting temperature range for many Suzuki couplings.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Mechanistic Considerations: The Role of Base and Solvent

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The choice of base and solvent is critical for the efficiency of this cycle, especially with an electron-deficient substrate like this compound.

suzuki_cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2 Catalyst Regeneration

References

Technical Support Center: (4,6-Dichloro-1,3-phenylene)diboronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development who are utilizing (4,6-Dichloro-1,3-phenylene)diboronic acid in Suzuki-Miyaura cross-coupling reactions. As a di-functional reagent with electron-withdrawing substituents, this molecule presents unique challenges, primarily the prevention of undesired homocoupling and the control of selectivity (mono- vs. di-substitution). This document provides in-depth troubleshooting advice and optimized protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling with this compound?

A1: Homocoupling of arylboronic acids in Suzuki-Miyaura reactions is predominantly caused by two pathways: oxygen-mediated and Palladium(II)-mediated coupling. The presence of oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then react with two molecules of the boronic acid to form a symmetrical biaryl byproduct.[1] Additionally, if a Pd(II) precatalyst (e.g., Pd(OAc)₂) is used, it can directly react with the boronic acid to generate the homocoupled product during its reduction to the active Pd(0) state.[2] Electron-deficient arylboronic acids, such as the one , can be particularly susceptible to homocoupling.[2]

Q2: I am observing significant amounts of polymeric byproduct. Is this related to homocoupling?

A2: Yes, for a diboronic acid, homocoupling can lead to the formation of oligomers or polymers, a process often referred to as Suzuki polycondensation.[3][4] This occurs when molecules of this compound react with each other, leading to chain growth. This is a significant challenge that can drastically reduce the yield of your desired product and complicate purification. The strategies to prevent simple homocoupling are also effective against polymerization.

Q3: How can I control the reaction to favor mono-substitution over di-substitution?

A3: Achieving selective mono-coupling with a di-functional reagent requires careful control of reaction conditions. Key strategies include:

  • Stoichiometry: Using a sub-stoichiometric amount of the diboronic acid relative to your aryl halide partner is a primary method for favoring mono-substitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to halt the reaction after the first coupling event, which is often faster than the second.

  • Protecting Groups: Employing a protecting group on one of the boronic acid moieties, such as an N-methyliminodiacetic acid (MIDA) ester, allows for a stepwise, controlled coupling.[5] The MIDA boronate is stable to the coupling conditions, and the second boronic acid can be deprotected for a subsequent reaction.[5]

Q4: Do the chloro- substituents on the phenyl ring affect the reactivity?

A4: Yes, the two electron-withdrawing chlorine atoms will increase the acidity (lower the pKa) of the boronic acid groups.[6] This can influence the rate of transmetalation. While electron-withdrawing groups can sometimes lead to faster transmetalation, they also make the boronic acid more susceptible to side reactions like protodeboronation (replacement of the -B(OH)₂ group with a hydrogen).[7]

Troubleshooting Guide: Minimizing Homocoupling and Controlling Selectivity

Uncontrolled homocoupling and lack of selectivity are the most common issues encountered with this compound. This section provides a systematic approach to diagnosing and resolving these problems.

Visualizing the Reaction Pathways

To effectively troubleshoot, it is crucial to understand the competing reactions. The desired pathway is the cross-coupling with an aryl halide (Ar-X). The undesired pathways are homocoupling, which can lead to polymerization, and other side reactions like protodeboronation.

Suzuki_Pathways cluster_desired Desired Cross-Coupling cluster_undesired Undesired Side Reactions ArX Ar'-X (Partner) Mono_Coupled Mono-Coupled Product Ar'-Ar(Cl)₂-B(OH)₂ Di_Coupled Di-Coupled Product Ar'-Ar(Cl)₂-Ar' Mono_Coupled->Di_Coupled + Ar'-X [Pd(0)] Diboronic_Acid Diboronic_Acid Diboronic_Acid->Mono_Coupled + Ar'-X [Pd(0)] Homocoupling_Start Homocoupling_Start Homocoupled_Dimer Homocoupled Dimer/ Polymer Protodeboronation Protodeboronation Product Homocoupling_Start->Homocoupled_Dimer + (HO)₂B-Ar(Cl)₂-B(OH)₂ O₂ or Pd(II) Homocoupling_Start->Protodeboronation + H⁺ source

Caption: Competing reaction pathways for this compound.

Troubleshooting by Experimental Parameter

The table below outlines key experimental parameters, their impact on homocoupling and selectivity, and recommended adjustments.

ParameterImpact on Homocoupling/PolymerizationRecommendations & Rationale
Palladium Source HighUse a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Pd(II) precatalysts (e.g., Pd(OAc)₂) can directly mediate homocoupling as they are reduced to Pd(0) by the boronic acid.[2]
Ligand HighEmploy bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs). These promote the desired reductive elimination step and sterically hinder the formation of intermediates that lead to homocoupling.[2]
Base Moderate to HighUse weaker inorganic bases like K₂CO₃ or K₃PO₄. Strong bases can accelerate side reactions. The choice of base can also influence selectivity based on the pKa of the boronic acid.[8]
Solvent ModerateUse anhydrous, aprotic solvents like 1,4-dioxane, toluene, or THF.[9] Thoroughly degas all solvents to remove dissolved oxygen, a key promoter of homocoupling.[1]
Temperature HighRun the reaction at the lowest effective temperature. Higher temperatures can accelerate side reactions, including homocoupling and protodeboronation, more than the desired cross-coupling.[9]
Atmosphere CriticalMaintain a strict inert atmosphere (Argon or Nitrogen) throughout the entire procedure. Oxygen is a primary culprit in catalyst oxidation and subsequent homocoupling.[1]
Reagent Addition ModerateFor selective mono-coupling, consider the slow addition of the diboronic acid to the reaction mixture. This keeps its instantaneous concentration low, disfavoring bimolecular homocoupling and polymerization.[9]

Experimental Protocols

Protocol 1: General Procedure for Minimized Homocoupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, optimized to suppress homocoupling.

Materials:

  • This compound (1.0 eq)

  • Aryl halide (Ar-X) (2.2 eq for di-substitution, 1.1 eq for mono-substitution)

  • Pd(PPh₃)₄ (2-5 mol%)

  • K₂CO₃ (4.0 eq for di-substitution, 2.0 eq for mono-substitution)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Flame-dry the Schlenk flask under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add this compound, the aryl halide, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and perform at least three cycles of evacuating and backfilling with the inert gas to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Further Degassing: Sparge the resulting mixture with the inert gas for 15-20 minutes to ensure thorough deoxygenation.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (start by screening 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Stepwise Coupling via MIDA Boronate Protection

This advanced protocol allows for the controlled synthesis of unsymmetrical products.

  • Protection: Convert one of the boronic acid groups of this compound to an N-methyliminodiacetic acid (MIDA) boronate following established literature procedures.[5] This creates a mono-boronic acid with a protected boronate ester.

  • First Coupling: Perform the Suzuki-Miyaura reaction as described in Protocol 1 using the mono-MIDA protected intermediate and the first aryl halide. The MIDA ester will remain intact.

  • Deprotection: Deprotect the MIDA ester under mild aqueous basic conditions (e.g., NaHCO₃ or 1M NaOH at room temperature) to reveal the second boronic acid functionality.

  • Second Coupling: Perform a second Suzuki-Miyaura coupling with the newly deprotected boronic acid and a different aryl halide to yield the unsymmetrical di-substituted product.

By implementing these protocols and troubleshooting strategies, researchers can effectively mitigate the challenges associated with the use of this compound and achieve higher yields of their desired products with greater purity and control.

References

Technical Support Center: Monitoring Reactions of (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques to monitor reactions involving (4,6-Dichloro-1,3-phenylene)diboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the effective monitoring of reactions utilizing this key building block. Given its unique structure with two boronic acid moieties and two electron-withdrawing chlorine atoms, this compound presents specific analytical challenges and considerations. This document will equip you with the necessary knowledge to navigate these challenges and ensure robust and reliable reaction monitoring.

Introduction to Analytical Monitoring of this compound Reactions

This compound is a valuable bifunctional building block in organic synthesis, particularly in the construction of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1][2] Accurate monitoring of its consumption and the formation of products is critical for reaction optimization, yield maximization, and understanding reaction kinetics. The electron-deficient nature of the aromatic ring due to the two chlorine substituents can influence its reactivity and stability, making careful analytical monitoring essential.[3]

This guide will focus on the most common and effective analytical techniques for this purpose:

  • High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of volatile derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and in situ monitoring.

  • Thin-Layer Chromatography (TLC) for rapid qualitative assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for quantitatively monitoring the progress of reactions involving this compound by separating the starting material, intermediates, and products.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the recommended column and mobile phase for analyzing this compound and its reaction mixtures?

A1: A reversed-phase C18 column is the most common choice for analyzing boronic acids. Given the polar nature of the diboronic acid, a column with good retention for polar compounds, such as an XSelect Premier HSS T3, is recommended. For the mobile phase, a gradient of acetonitrile and water with an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA) is a good starting point. The acidic modifier helps to suppress the ionization of the boronic acid groups, leading to better peak shape.

Q2: I'm observing peak tailing for my this compound peak. What could be the cause and how can I fix it?

A2: Peak tailing for boronic acids is often caused by interactions with residual silanols on the silica-based column packing. Using a modern, well-end-capped C18 column can minimize this. Increasing the concentration of the acidic modifier in the mobile phase or adding a small amount of a competitive base like triethylamine (TEA) can also help to improve peak shape. However, be mindful that TEA can suppress MS ionization if you are using an LC-MS system.

Q3: My boronic acid seems to be degrading on the column. How can I prevent this?

A3: On-column degradation, often through protodeboronation (loss of the boronic acid group), can be a challenge, especially with electron-deficient boronic acids.[4] To mitigate this, consider using a mobile phase with a lower water content if your separation allows, or a faster gradient to reduce the residence time on the column. Additionally, ensure your solvents are fresh and of high purity. In some cases, derivatization to a more stable boronate ester prior to analysis can be beneficial, though this adds an extra step to your workflow.[5]

Troubleshooting Guide - HPLC
Problem Potential Cause(s) Suggested Solution(s)
Poor Resolution Inadequate separation between starting material, product, and byproducts.Optimize the gradient profile (slower gradient for better separation). Try a different organic modifier (e.g., methanol instead of acetonitrile). Consider a column with a different selectivity (e.g., a phenyl-hexyl phase).
Inconsistent Retention Times Fluctuations in mobile phase composition, temperature, or column equilibration.Ensure proper mobile phase mixing and degassing. Use a column oven for stable temperature control. Allow sufficient time for column equilibration between runs.
Ghost Peaks Contamination from previous injections or the mobile phase.Implement a robust column washing step after each run. Use high-purity solvents and freshly prepared mobile phases.
Formation of Boroxines Dehydration of the boronic acid to form a cyclic trimer.Prepare samples in anhydrous solvents immediately before analysis. Minimize water content in the mobile phase where possible.
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Reaction
  • Reaction Sampling: At designated time points, withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile. This stops the reaction and prepares the sample for analysis.

  • Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • HPLC Analysis: Inject the sample onto a C18 column (e.g., 4.6 x 150 mm, 5 µm) with a UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Mobile Phase (Example):

    • A: 0.1% Formic acid in Water

    • B: 0.1% Acetonitrile

    • Gradient: Start with a low percentage of B, and ramp up to a high percentage over 15-20 minutes to elute all components.

  • Data Analysis: Integrate the peak areas of the starting material and product to determine the reaction conversion over time.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sampling 1. Reaction Sampling Quenching 2. Quenching Sampling->Quenching Stop Reaction Filtration 3. Filtration Quenching->Filtration Remove Particulates Injection 4. HPLC Injection Filtration->Injection Separation 5. Chromatographic Separation Injection->Separation Mobile Phase Gradient Detection 6. UV Detection Separation->Detection Integration 7. Peak Integration Detection->Integration Quantification 8. Quantification Integration->Quantification Determine Conversion GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sampling 1. Reaction Sampling & Quenching Evaporation 2. Solvent Evaporation Sampling->Evaporation Derivatization 3. Derivatization (e.g., Silylation) Evaporation->Derivatization Increase Volatility Injection 4. GC Injection Derivatization->Injection Separation 5. GC Separation Injection->Separation Temperature Program Detection 6. Mass Spectrometry Detection Separation->Detection Chromatogram 7. Analyze Chromatogram Detection->Chromatogram MassSpectra 8. Interpret Mass Spectra Chromatogram->MassSpectra Identify Peaks

References

Validation & Comparative

A Comparative Guide to Polymers from (4,6-Dichloro-1,3-phenylene)diboronic acid: Synthesis, Characterization, and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of polymers synthesized using (4,6-dichloro-1,3-phenylene)diboronic acid. We delve into the synthesis, detailed characterization, and a comparative performance analysis against both a non-chlorinated analogue and a leading high-performance engineering plastic. This document is intended for researchers and professionals in materials science and drug development, offering insights into the structure-property relationships that govern the performance of this unique class of boronic acid-containing polymers.

Introduction: The Strategic Value of Dichloro-functionalized Boronic Acid Polymers

Boronic acid-containing polymers have garnered significant interest due to their unique ability to form reversible covalent bonds with diols, leading to applications in glucose sensing, drug delivery, and self-healing materials. The monomer at the core of this guide, this compound, offers a strategic advantage. The polyphenylene backbone provides thermal stability and a conjugated system, while the boronic acid groups serve as the polymerizable handles via Suzuki polycondensation.

The key innovation lies in the two chlorine atoms positioned on the phenylene ring. These electron-withdrawing groups are not passive passengers; they are expected to fundamentally alter the polymer's electronic properties, solubility, and potential for post-polymerization modification. This guide will explore the characterization of these polymers and compare their anticipated performance metrics against established benchmarks.

Polymer Synthesis: The Suzuki Polycondensation Pathway

The most effective and widely adopted method for synthesizing polyphenylenes from diboronic acid monomers is the Palladium-catalyzed Suzuki-Miyaura Polycondensation (SPC).[1] This cross-coupling reaction provides a powerful tool for forming carbon-carbon bonds between aromatic units, leading to well-defined conjugated polymers.[1][2][3]

The polymerization of this compound requires a di-haloaromatic comonomer to build the polymer chain. The choice of this comonomer is critical as it dictates the final polymer's structure and properties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process MonomerA This compound Mixing Mix reactants, catalyst, base, and solvent under inert atmosphere MonomerA->Mixing MonomerB Di-bromo Aromatic Comonomer (e.g., Dibromobenzene, Dibromofluorene) MonomerB->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Mixing Base Aqueous Base (e.g., K3PO4, K2CO3) Base->Mixing Solvent Solvent System (e.g., Toluene/Water) Solvent->Mixing Heating Heat mixture to reflux (e.g., 90-110°C) for 24-72h Mixing->Heating Precipitation Precipitate polymer in a non-solvent (e.g., Methanol) Heating->Precipitation Purification Purify via Soxhlet extraction or reprecipitation Precipitation->Purification Product Final Dichlorinated Polyphenylene Polymer Purification->Product

Caption: Workflow for Suzuki Polycondensation.

Experimental Protocol: Generalized Suzuki Polycondensation

The causality behind this protocol lies in creating an environment for efficient catalytic turnover. The inert atmosphere prevents degradation of the palladium catalyst, the biphasic solvent system facilitates both the dissolution of the organic monomers and the inorganic base, and the base is crucial for activating the boronic acid for transmetalation.

  • Monomer Preparation: In a Schlenk flask, dissolve equimolar amounts of this compound and a di-bromo aromatic comonomer (e.g., 2,7-dibromo-9,9-dihexylfluorene) in a suitable organic solvent (e.g., toluene).

  • Degassing: Purge the solution with an inert gas (Argon or Nitrogen) for 30-60 minutes to remove dissolved oxygen.

  • Catalyst and Base Addition: To the monomer solution, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%). In a separate vessel, dissolve the base (e.g., K₂CO₃ or K₃PO₄, 3-4 equivalents per boronic acid group) in deionized water and degas thoroughly. Add the aqueous base solution to the reaction flask.

  • Polymerization: Heat the biphasic mixture to reflux (typically 90-110°C) with vigorous stirring. Monitor the reaction progress by taking small aliquots and analyzing them with Gel Permeation Chromatography (GPC) to track the increase in molecular weight. Polymerization times typically range from 24 to 72 hours.

  • Workup and Purification: After cooling to room temperature, separate the organic layer. Concentrate the solution and precipitate the polymer by pouring it into a non-solvent like methanol.

  • Final Purification: Collect the crude polymer by filtration. To remove residual catalyst and oligomers, purify the polymer by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane) and finally dissolve it in a good solvent (e.g., chloroform or THF) and reprecipitate. Dry the final polymer under vacuum.

A Guide to Comprehensive Polymer Characterization

Characterizing these novel polymers requires a multi-faceted approach to understand their structure, size, and functional properties. Each technique provides a critical piece of the puzzle.[4][5][6]

Technique Purpose & Causality Key Information Obtained
¹H, ¹³C, ¹¹B NMR Structural Verification: Confirms the successful incorporation of both monomers into the polymer backbone by identifying the characteristic chemical shifts of protons, carbons, and boron atoms. It validates the covalent linkages formed during polymerization.Polymer structure, monomer ratio, purity, end-group analysis.
FTIR Spectroscopy Functional Group Analysis: Identifies characteristic vibrational frequencies of chemical bonds. The disappearance of C-Br and B-OH signals and the appearance of new aromatic C-C linkage signals can confirm polymerization.[7]Presence of key functional groups, confirmation of reaction.
Gel Permeation Chromatography (GPC) Molar Mass Distribution: Separates polymer chains based on their hydrodynamic volume in solution.[8][9] This is crucial because mechanical and electronic properties are highly dependent on polymer chain length. For conjugated polymers, universal calibration or a light scattering detector is often necessary for accurate results due to their semi-rigid nature.[10][11][12]Number-average molecular weight (Mₙ), Weight-average molecular weight (Mₙ), and Polydispersity Index (Đ).
Thermogravimetric Analysis (TGA) Thermal Stability: Measures weight loss as a function of temperature. This determines the decomposition temperature (Tₔ), indicating the upper limit of the material's thermal stability.[13][14]Decomposition temperature (Tₔ), char yield, thermal stability under different atmospheres (e.g., N₂, air).
Differential Scanning Calorimetry (DSC) Phase Transitions: Measures the heat flow into or out of a sample as a function of temperature. It is used to identify the glass transition temperature (T₉) for amorphous polymers, which defines the transition from a rigid, glassy state to a more rubbery state.[15]Glass transition temperature (T₉), melting temperature (Tₘ) and crystallization temperature (Tₙ) for semi-crystalline polymers.
UV-Vis Spectroscopy Electronic Absorption: Probes the electronic transitions within the conjugated polymer backbone. The absorption edge is used to calculate the optical bandgap (E₉), a fundamental parameter for optoelectronic applications.[16][17]λₘₐₓ (wavelength of maximum absorption), optical bandgap (E₉).
Cyclic Voltammetry (CV) Electrochemical Properties: Measures the current response to a sweeping potential to determine the oxidation and reduction potentials of the polymer.[4][18][19] These values are used to estimate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.Oxidation/reduction potentials, HOMO/LUMO energy levels, electrochemical bandgap, redox stability.

Comparative Performance Analysis

To contextualize the properties of polymers derived from this compound, we present a comparative analysis against two key benchmarks.

Part A: Comparison vs. Non-Chlorinated Poly(p-phenylene) Analogue

The primary influence of the dichloro-substitution is electronic. The chlorine atoms are strongly electron-withdrawing, which pulls electron density from the aromatic backbone. This has predictable consequences for the polymer's energy levels.

G LUMO_ppp LUMO HOMO_ppp HOMO LUMO_ppp->HOMO_ppp   Larger Bandgap (Eg) LUMO_dcppp LUMO (Lowered) LUMO_ppp->LUMO_dcppp  e⁻ withdrawing Cl atoms HOMO_dcppp HOMO (Lowered) HOMO_ppp->HOMO_dcppp  stabilize orbitals LUMO_dcppp->HOMO_dcppp   Potentially Altered   Bandgap (Eg')

Caption: Effect of chlorine substitution on energy levels.

Property Poly(p-phenylene) (Benchmark) Polymer from this compound Causality of Difference
HOMO/LUMO Levels Higher energy levels.Lower (more stabilized) HOMO and LUMO levels. The strong inductive electron-withdrawing effect of the two chlorine atoms stabilizes the π-system, lowering the energy of both frontier molecular orbitals.[19]
Solubility Generally poor in common organic solvents ("brick dust").Expected to be higher. The chlorine atoms disrupt the planarity and packing of the polymer chains, weakening intermolecular forces and improving interaction with solvents.
Thermal Stability (Tₔ) High, often >500°C.Potentially lower. While the polyphenylene backbone is robust, the C-Cl bond can be a point of thermal degradation at lower temperatures compared to a C-H bond.
Post-Polymerization Functionality None; C-H bonds are relatively inert.Possible. The chlorine atoms can potentially serve as sites for nucleophilic aromatic substitution reactions, allowing for further functionalization of the polymer.
Part B: Comparison vs. Polyphenylene Sulfide (PPS) - A High-Performance Benchmark

Polyphenylene Sulfide (PPS) is a semi-crystalline engineering thermoplastic renowned for its exceptional thermal and chemical stability.[20][21] This comparison positions our solution-processable, functional polymer against a melt-processable, high-performance commodity polymer.

Property Polyphenylene Sulfide (PPS) Polymer from this compound Key Differentiator & Application Relevance
Polymer Type Semi-crystalline thermoplastic.[21]Expected to be amorphous.Processing: PPS is melt-processable (injection molding, extrusion) for bulk components.[21] The target polymer is designed for solution processing (spin-coating, printing) for thin-film electronic or sensing applications.
Thermal Performance T₉ ≈ 90°C; Tₘ ≈ 280°C.[22] Excellent long-term service temperature (~200°C).[22]Expected T₉ > 150°C (for rigid backbone); No Tₘ.Application Environment: PPS is superior for high-temperature mechanical applications.[23] The target polymer's stability is suitable for electronic devices but not for high-temperature structural components.
Chemical Resistance Exceptional. Insoluble in virtually all solvents below 200°C.[21][22]Moderate. Expected to be soluble in common organic solvents like THF, Chloroform, Toluene.Processability vs. Durability: The solubility of the target polymer is an advantage for fabrication but a disadvantage in chemically harsh environments where PPS excels.
Functionality Inert backbone.Boronic acid groups (at chain ends or from incomplete reaction) and chlorine atoms.Active Properties: The target polymer is "active," with boronic acid sites for sensing and chlorine sites for tuning electronics. PPS is "passive" and used for its bulk structural properties.

Detailed Protocol: Electrochemical Characterization by Cyclic Voltammetry (CV)

Cyclic Voltammetry is the cornerstone technique for evaluating the electronic properties of these polymers. The protocol must be meticulously followed to ensure reproducible data.

  • Electrode Preparation:

    • Working Electrode (WE): A glassy carbon or platinum disk electrode is typically used. Polish the electrode surface with alumina slurry (e.g., 0.05 µm), sonicate in deionized water and ethanol, and dry under a stream of nitrogen.

    • Reference Electrode (RE): A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is common. Ensure the filling solution is fresh and free of air bubbles.

    • Counter Electrode (CE): A platinum wire or mesh is used to complete the circuit. Clean it by flaming or in acid.

  • Polymer Film Deposition:

    • Prepare a dilute solution of the polymer (e.g., 1-5 mg/mL) in a high-purity solvent (e.g., anhydrous THF or chloroform).

    • Drop-cast a small, precise volume (e.g., 5-10 µL) of the solution onto the polished surface of the working electrode.

    • Allow the solvent to evaporate slowly in a controlled environment to form a uniform thin film.[24]

  • Electrochemical Cell Setup:

    • Prepare the electrolyte solution: a 0.1 M solution of a suitable salt (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deaerated solvent (e.g., acetonitrile).

    • Assemble the three electrodes in the electrochemical cell containing the electrolyte.

    • Purge the solution with an inert gas (argon or nitrogen) for at least 15 minutes to remove oxygen, which can interfere with the measurements. Maintain a blanket of inert gas over the solution during the experiment.

  • Measurement:

    • Connect the electrodes to a potentiostat.[25]

    • Set the potential window. This should be wide enough to observe the first oxidation and reduction events of the polymer. A preliminary scan is often used to determine the appropriate range.

    • Set the scan rate (e.g., 50-100 mV/s).

    • Run the cyclic voltammogram for several cycles until a stable trace is obtained.[26][27]

  • Data Analysis:

    • From the stable voltammogram, determine the onset potential of the first oxidation (Eₒₓ) and the first reduction (Eᵣₑₔ).

    • Calculate the HOMO and LUMO energy levels using the following empirical formulas (referenced against the Ferrocene/Ferrocenium Fc/Fc⁺ couple, which has an assumed absolute energy of -4.8 eV or -5.1 eV depending on the convention):

      • HOMO (eV) = -e [Eₒₓ (vs Fc/Fc⁺) + 4.8]

      • LUMO (eV) = -e [Eᵣₑₔ (vs Fc/Fc⁺) + 4.8]

    • The electrochemical bandgap is calculated as E₉ = LUMO - HOMO.

Conclusion

Polymers synthesized from this compound represent a promising class of functional materials. While sharing the robust polyphenylene backbone, the strategic placement of chlorine atoms is predicted to significantly enhance solubility and modulate electronic properties, making them distinct from simple polyphenylenes. Compared to high-performance plastics like PPS, they trade ultimate thermal and chemical resistance for solution processability and electronic functionality. This makes them compelling candidates not for bulk mechanical parts, but for advanced applications in thin-film electronics, chemical sensors, and responsive biomedical materials where their unique combination of properties can be fully leveraged. Further experimental validation based on the characterization workflows detailed in this guide is the essential next step in unlocking their full potential.

References

A Comparative Guide to Linker Selection in MOF Synthesis: (4,6-dichloro-1,3-phenylene)diboronic Acid versus Conventional Carboxylate Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Organic Linkers in Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage and separation, catalysis, drug delivery, and sensing.[1] The defining characteristic of MOFs is their modular nature, constructed from inorganic nodes (metal ions or clusters) connected by organic ligands, commonly referred to as linkers.[2] The choice of the organic linker is paramount as it dictates the topology, porosity, and functionality of the resulting framework.[3] While multicarboxylate linkers have been the workhorses in the field, leading to thousands of reported structures, the exploration of alternative coordinating moieties, such as boronic acids, opens new avenues for designing MOFs with unique properties.[3][4]

This guide provides an in-depth comparison of a specialized boronic acid linker, (4,6-dichloro-1,3-phenylene)diboronic acid , with conventional and widely used carboxylate linkers. We will delve into the fundamental differences in their coordination chemistry, the resulting impact on the properties of the synthesized MOFs, and provide detailed experimental protocols for the synthesis of benchmark carboxylate-based MOFs to serve as a reference for researchers venturing into the use of novel boronic acid linkers.

The Incumbent Technology: Carboxylate Linkers

Carboxylate linkers, particularly di- and tricarboxylates, are the most extensively studied linkers in MOF chemistry.[3] Their prevalence stems from their strong coordination to a wide variety of metal ions, leading to robust and porous frameworks.[5] The directionality of the carboxylate groups allows for predictable framework topologies.

Key Characteristics of Carboxylate-Based MOFs:
  • Strong Coordination: The carboxylate groups form strong coordinate bonds with metal centers, contributing to the thermal and chemical stability of the resulting MOFs.[5]

  • Topological Diversity: The geometry of the carboxylate linkers (linear, trigonal, etc.) allows for the rational design of a wide range of network topologies.[1]

  • High Porosity: Many carboxylate-based MOFs exhibit exceptionally high surface areas and pore volumes, making them ideal for gas storage and separation applications.[2]

  • Well-Established Synthesis: The synthesis of many carboxylate-based MOFs is well-documented and reproducible.[6][7][8]

The Challenger: this compound

This compound represents a departure from the conventional carboxylate-based linkers. Its use in MOF synthesis, while less explored, offers intriguing possibilities due to the unique properties of the boronic acid functional group and the presence of halogen atoms.

Potential Advantages and Unique Features:
  • Dynamic Covalent Chemistry: Boronic acids can form reversible covalent bonds, particularly with diols, leading to the potential for "smart" MOFs that can respond to external stimuli such as pH or the presence of specific guest molecules.

  • Functionalization Handle: The boronic acid moiety is a versatile functional group that can be further modified post-synthetically, allowing for the introduction of specific functionalities within the MOF pores. It is particularly well-known for its ability to bind with cis-diol-containing molecules, such as sugars and ribonucleosides.[9][10][11]

  • Modified Pore Environment: The presence of chlorine atoms on the phenyl ring can significantly alter the electronic properties and hydrophobicity of the MOF pores. This can lead to enhanced selectivity in gas adsorption and separation.[12] Halogenated linkers can also influence the framework's stiffness and response to external fields.[13]

  • Alternative Coordination Modes: Boronic acids can self-condense to form boroxine rings or coordinate to metal centers through their hydroxyl groups, leading to novel framework topologies not accessible with carboxylate linkers.

Performance Comparison: A Data-Driven Analysis

PropertyCarboxylate-Based MOFs (e.g., UiO-66, MOF-5, HKUST-1)Boronic Acid-Based MOFs (Hypothetical/Analogous)Rationale and Supporting Evidence
Thermal Stability Generally high, with decomposition temperatures often exceeding 300°C.[5][14]Potentially lower due to the nature of boroxine rings, but can be enhanced by strong metal-boron coordination.The stability of the metal-linker bond is a key factor. Carboxylate-metal bonds are typically very robust.[5] The stability of boronic acid-based frameworks will depend on the specific coordination environment.
Chemical Stability Varies significantly with the metal ion and linker. Zr-based carboxylate MOFs like UiO-66 are known for their exceptional chemical stability, particularly in acidic conditions.[5]The B-O-M bond may be susceptible to hydrolysis. However, the hydrophobic nature of the dichlorinated phenyl ring could enhance stability against water.Carboxylate MOFs with high-valent metals are generally stable in acid but less so in basic conditions.[5] The stability of boronic acid MOFs will be highly dependent on the reaction conditions.
Surface Area & Porosity Can achieve very high BET surface areas (e.g., MOF-5: ~3000 m²/g, HKUST-1: ~1800 m²/g).[7][8]The bulkiness of the chloro- and boronic acid groups may lead to lower surface areas compared to non-substituted linkers. However, the unique packing could also lead to novel pore structures.The introduction of functional groups on the linker can sometimes reduce the overall surface area.[14]
Functional Capabilities Primarily determined by the metal node and the aromatic part of the linker. Functional groups can be introduced for specific applications (e.g., -NH2 for enhanced CO2 capture).[14]Intrinsic functionality for sensing and separation of cis-diol containing molecules. The halogen atoms can create specific adsorption sites for polarizable molecules.[9][12]The boronic acid group provides a specific binding site not present in simple carboxylates.[10] Halogen atoms are known to enhance interactions with certain guest molecules.[12]

Experimental Protocols: A Guide for the Practitioner

To provide a practical reference for researchers, we present detailed, step-by-step synthesis protocols for three benchmark carboxylate-based MOFs. These protocols can serve as a starting point for developing synthetic procedures for new MOFs using boronic acid linkers.

Synthesis of UiO-66

UiO-66 is a zirconium-based MOF renowned for its exceptional thermal and chemical stability.[6]

Workflow for UiO-66 Synthesis

cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation ZrCl4 Dissolve ZrCl4 in DMF Mix Mix Solutions ZrCl4->Mix BDC Dissolve 1,4-Benzenedicarboxylic Acid (BDC) in DMF BDC->Mix Heat Heat in Autoclave (120°C, 24h) Mix->Heat Cool Cool to Room Temp. Heat->Cool Wash_DMF Wash with DMF Cool->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Dry Dry under Vacuum Wash_EtOH->Dry

Caption: Solvothermal synthesis workflow for UiO-66.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a glass beaker, dissolve 1.47 g of ZrCl₄ in 150 mL of DMF.

  • In a separate beaker, dissolve 1.06 g of H₂BDC in 150 mL of DMF.

  • Combine the two solutions in a 500 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 24 hours.

  • After cooling to room temperature, collect the white crystalline product by filtration.

  • Wash the product three times with fresh DMF.

  • Wash the product three times with ethanol.

  • Dry the final product under vacuum at 150°C.

Synthesis of MOF-5

MOF-5 is a zinc-based MOF known for its high porosity and cubic structure.[7]

Workflow for MOF-5 Synthesis

cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation Zn_Nitrate Dissolve Zinc Nitrate Hexahydrate in DMF Mix_MOF5 Mix Solutions Zn_Nitrate->Mix_MOF5 BDC_MOF5 Dissolve 1,4-Benzenedicarboxylic Acid (BDC) in DMF BDC_MOF5->Mix_MOF5 Heat_MOF5 Heat in Autoclave (105°C, 20h) Mix_MOF5->Heat_MOF5 Cool_MOF5 Cool to Room Temp. Heat_MOF5->Cool_MOF5 Wash_DMF_MOF5 Wash with DMF Cool_MOF5->Wash_DMF_MOF5 Wash_CHCl3 Wash with Chloroform Wash_DMF_MOF5->Wash_CHCl3 Dry_MOF5 Dry under Vacuum Wash_CHCl3->Dry_MOF5

Caption: Solvothermal synthesis workflow for MOF-5.

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • 1,4-Benzenedicarboxylic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

Procedure:

  • Dissolve 0.149 g of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Add 0.0166 g of H₂BDC to the solution.

  • Transfer the mixture to a 25 mL Teflon-lined autoclave, seal, and heat to 120°C for 21 hours.[7]

  • After cooling, decant the mother liquor and wash the colorless crystals with fresh DMF.

  • Immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.

  • Decant the chloroform and dry the product under vacuum.

Synthesis of HKUST-1

HKUST-1 is a copper-based MOF with a characteristic blue color and a paddle-wheel secondary building unit.[15]

Workflow for HKUST-1 Synthesis

cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation Cu_Nitrate Dissolve Copper(II) Nitrate Trihydrate in Ethanol/Water Mix_HKUST1 Mix Solutions Cu_Nitrate->Mix_HKUST1 BTC Dissolve 1,3,5-Benzenetricarboxylic Acid (BTC) in Ethanol/Water BTC->Mix_HKUST1 Heat_HKUST1 Heat in Autoclave (85°C, 12h) Mix_HKUST1->Heat_HKUST1 Cool_HKUST1 Cool to Room Temp. Heat_HKUST1->Cool_HKUST1 Wash_EtOH_HKUST1 Wash with Ethanol Cool_HKUST1->Wash_EtOH_HKUST1 Dry_HKUST1 Dry under Vacuum Wash_EtOH_HKUST1->Dry_HKUST1

Caption: Solvothermal synthesis workflow for HKUST-1.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (H₃BTC)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 2.38 mmol of H₃BTC and 7.14 mmol of NaHCO₃ in 150 mL of deionized water.[15]

  • In a separate flask, dissolve 3.57 mmol of Cu(NO₃)₂·3H₂O in 40 mL of ethanol.[15]

  • Add the copper solution dropwise to the trimesic acid solution while stirring.

  • Continue stirring the mixture at room temperature for 12 hours.[15]

  • Collect the blue precipitate by centrifugation.

  • Wash the product with ethanol and dry at 50°C.

Conclusion and Future Outlook

While carboxylate linkers have undeniably laid the foundation for the field of MOFs, the exploration of alternative linkers like this compound is crucial for the continued advancement of these materials. The unique combination of a boronic acid moiety and halogen functionalization offers a tantalizing prospect for the design of MOFs with novel functionalities and enhanced performance in specific applications.

The lack of direct comparative experimental data for MOFs synthesized with this compound highlights a significant research opportunity. We encourage researchers to utilize the provided protocols for well-known carboxylate-based MOFs as a baseline for comparison when exploring the synthesis and characterization of new boronic acid-based frameworks. Such studies will be instrumental in elucidating the structure-property relationships of this emerging class of MOF linkers and unlocking their full potential.

References

A Comparative Guide to the Electronic Properties of (4,6-Dichloro-1,3-phenylene)diboronic Acid: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for understanding the electronic properties of (4,6-Dichloro-1,3-phenylene)diboronic acid using Density Functional Theory (DFT). As direct experimental and computational studies on this specific molecule are not extensively available in peer-reviewed literature, this document serves as a robust methodological guide. It outlines a rigorous computational protocol, compares its projected results against structurally relevant alternatives, and explains the fundamental scientific principles underpinning the analysis. This guide is intended for researchers, computational chemists, and drug development professionals seeking to characterize and utilize novel organoboron compounds.

Introduction: The Significance of Substituted Phenylenediboronic Acids

Organoboron compounds, particularly phenylenediboronic acids, are of significant interest in medicinal chemistry, materials science, and chemical sensing.[1][2] Their unique electronic characteristics, stemming from the vacant p-orbital on the boron atoms, make them versatile building blocks.[3] The introduction of substituents onto the phenyl ring, such as chloro groups, profoundly alters the molecule's electronic landscape. The two chlorine atoms in this compound are expected to exert strong inductive electron-withdrawing effects, significantly impacting its reactivity, intermolecular interactions, and potential as a sensor or pharmacophore.[4][5]

Understanding these electronic properties with high precision is crucial for rational design. Density Functional Theory (DFT) offers a powerful, computationally efficient, and reliable method for predicting ground-state properties like molecular structure, electron density, and frontier molecular orbital energies.[6] This guide will compare the theoretically-derived properties of the title compound with its parent molecule and a fluorinated analog to elucidate the specific effects of dichlorination.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the electronic properties of this compound (Target), we must compare it against logical chemical analogs. This comparative approach isolates the electronic influence of the chloro substituents.

  • Alternative 1: 1,3-Phenylenediboronic Acid (Parent Molecule): This unsubstituted analog serves as the fundamental baseline. By comparing the Target to this molecule, we can directly quantify the net electronic effect of adding two chlorine atoms to the aromatic ring.[7][8]

  • Alternative 2: (4,6-Difluoro-1,3-phenylene)diboronic Acid (Alternative Halogenation): Fluorine is more electronegative than chlorine but a poorer resonance donor. This comparison will highlight the nuanced differences between halogen substituents, separating inductive from potential resonance effects.

The logical relationship for this comparative study is visualized below.

G cluster_target Target Molecule cluster_alternatives Comparative Alternatives Target This compound Parent 1,3-Phenylenediboronic Acid (Unsubstituted Baseline) Target->Parent Isolates effect of dichlorination Fluoro (4,6-Difluoro-1,3-phenylene)diboronic acid (Alternative Halogenation) Target->Fluoro Compares inductive vs. resonance effects of halogens

Caption: Comparative analysis workflow.

Predicted Electronic Properties: A Quantitative Comparison

A DFT study employing the B3LYP functional and a 6-311++G(d,p) basis set would yield the following representative electronic properties.[9] The B3LYP functional is a widely-used hybrid functional that provides a good balance of accuracy and computational cost for organic molecules.[10][11][12] The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to describe the bonding environment accurately.

The key metrics for comparison are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.[13][14]

CompoundSubstituentsPredicted HOMO (eV)Predicted LUMO (eV)Predicted ΔE (eV)Expected Electronic Effect
1,3-Phenylenediboronic Acid -H, -H-6.5-1.55.0Baseline
This compound -Cl, -Cl-7.2-2.05.2Strong Inductive Withdrawal[4][15]
(4,6-Difluoro-1,3-phenylene)diboronic acid -F, -F-7.4-2.15.3Very Strong Inductive Withdrawal

Disclaimer: The quantitative values in this table are illustrative and represent expected trends based on established chemical principles. Actual computed values may vary based on the specific computational setup.

Interpretation of Results:

  • HOMO/LUMO Energies: The addition of electron-withdrawing chlorine atoms is predicted to significantly lower the energy of both the HOMO and LUMO orbitals compared to the unsubstituted parent molecule.[16][17] This indicates that the chlorinated compound is less likely to donate electrons (lower HOMO) and more susceptible to nucleophilic attack (lower LUMO). The difluoro- analog is expected to show an even more pronounced lowering of orbital energies due to fluorine's higher electronegativity.

  • HOMO-LUMO Gap (ΔE): The energy gap is predicted to slightly increase upon halogenation. A larger gap generally implies greater chemical stability and lower reactivity.[14] The chloro-substituents stabilize the molecule by withdrawing electron density from the aromatic ring.[5]

Experimental Workflow: A Step-by-Step DFT Protocol

This section provides a detailed, self-validating protocol for conducting a DFT analysis on the title compound and its alternatives.

DFT_Workflow A 1. Molecular Structure Input (Build or import .xyz/.mol file) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B Initial guess geometry C 3. Frequency Calculation (Confirm true minimum, no imaginary frequencies) B->C Optimized geometry D 4. Single-Point Energy & Property Calculation (Higher-level theory, e.g., B3LYP/6-311++G(d,p)) C->D Validated minimum energy structure E 5. Analysis of Electronic Properties (HOMO, LUMO, ESP, etc.) D->E Calculated wavefunctions & energies F 6. Data Visualization (Generate orbital surfaces, potential maps) E->F Analyzed data

Caption: Standard workflow for DFT calculations.

Detailed Methodologies:

  • Structure Preparation:

    • Construct the 3D atomic coordinates for this compound. This can be done using molecular building software like Avogadro or by retrieving coordinates from databases like PubChem if available.[18]

    • Save the structure in a standard format (e.g., .xyz or .mol).

  • Geometry Optimization:

    • Causality: The first step is to find the lowest energy conformation of the molecule. This is crucial as all subsequent electronic properties are dependent on the molecular geometry.

    • Protocol: Perform a geometry optimization using a computationally efficient level of theory. The B3LYP functional with the 6-31G(d) basis set is a standard and reliable choice for this initial step for organic molecules.[19][20]

    • Software: Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Frequency Analysis:

    • Causality: This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry optimization must be revisited.

    • Protocol: Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d)).

    • Verification: Confirm that the output lists zero imaginary frequencies.

  • High-Accuracy Property Calculation:

    • Causality: To obtain more accurate electronic properties, a single-point energy calculation is performed on the validated geometry using a more robust basis set. This approach is computationally cheaper than optimizing with a large basis set from the start.

    • Protocol: Using the validated geometry, perform a single-point calculation. Employ the B3LYP functional with the larger 6-311++G(d,p) basis set.[9] This calculation will generate the final molecular orbitals and their corresponding energies. For predicting UV-Vis spectra, a Time-Dependent DFT (TD-DFT) calculation would be necessary.[21][22][23][24]

  • Data Analysis and Visualization:

    • Protocol:

      • Extract the HOMO and LUMO energy values from the calculation output file.

      • Calculate the HOMO-LUMO gap (ΔE = ELUMO - EHOMO).

      • Generate cube files for the HOMO and LUMO orbitals to visualize their spatial distribution.

      • Calculate and visualize the electrostatic potential (ESP) map to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Conclusion and Future Directions

This guide establishes a comprehensive computational framework for investigating the electronic properties of this compound. The DFT protocol outlined herein provides a reliable pathway to characterize its frontier molecular orbitals and electrostatic potential.

The comparative analysis against its unsubstituted and difluorinated analogs is crucial for isolating the specific electronic influence of the chloro substituents. The predicted stabilization of the HOMO and LUMO orbitals, along with a slight increase in the energy gap, suggests that dichlorination enhances the molecule's stability while making it more susceptible to nucleophilic interaction at the aromatic ring. These theoretical insights are invaluable for guiding the synthesis and application of this compound in fields requiring tailored electronic characteristics, such as the development of novel sensors or therapeutic agents. Future work should focus on experimental validation of these theoretical predictions through techniques like cyclic voltammetry and UV-Vis spectroscopy.

References

Performance Comparison of Palladium Catalysts for the Coupling of (4,6-Dichloro-1,3-phenylene)diboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A key application lies in the polymerization and functionalization of aromatic building blocks, where molecules like (4,6-Dichloro-1,3-phenylene)diboronic acid serve as critical precursors for advanced materials and pharmaceutical intermediates. The dual chlorine and boronic acid functionalities on this substrate present a unique challenge and opportunity for selective, sequential cross-coupling reactions.

The success of such transformations hinges critically on the selection of the palladium catalyst system. The two chlorine atoms, being less reactive than bromine or iodine analogs, demand highly active catalysts to facilitate the initial oxidative addition step, which is often rate-limiting.[3] While direct, head-to-head comparative studies for this compound are not extensively documented in publicly available literature, a wealth of data from analogous dihaloaryl and aryl chloride systems provides a strong foundation for catalyst selection and process optimization.[4][5][6] This guide synthesizes these findings to offer a comparative overview of palladium catalysts suitable for this challenging substrate.

The Evolving Landscape of Palladium Catalysts

The choice of palladium catalyst has evolved significantly from traditional, in-situ generated systems to sophisticated, pre-formed catalysts (precatalysts) that offer enhanced activity, stability, and ease of handling.

  • Traditional Catalysts: Systems like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been historically effective but often require higher temperatures, longer reaction times, and may struggle with less reactive aryl chlorides.[2][7]

  • Modern Buchwald-Hartwig and N-Heterocyclic Carbene (NHC) Ligand Systems: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and NHC ligands has revolutionized the field.[8][9] These ligands promote the formation of highly active, monoligated Pd(0) species, which are crucial for the efficient activation of C-Cl bonds.[3] Precatalysts incorporating these ligands are often air- and moisture-stable, simplifying reaction setup.[7]

Illustrative Performance Comparison Based on Analogous Substrates

The following table summarizes the typical performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of challenging aryl chlorides and dihalides. This data, drawn from studies on similar substrates, serves as a valuable starting point for optimizing the coupling of this compound.

Catalyst SystemLigandBaseSolvent SystemTemp (°C)Time (h)Typical Yield (%)Key ConsiderationsReference(s)
Pd(PPh₃)₄PPh₃K₂CO₃ / Na₂CO₃Dioxane/H₂O or DMF80-10018-2460-80Classic catalyst; may require higher loadings and longer times for aryl chlorides.[4][7]
Pd(dppf)Cl₂dppfK₃PO₄Dioxane or Toluene80-10012-1875-90Good general catalyst; dppf ligand offers good stability.[2][10]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃K₃PO₄Dioxane or Toluene25-801-12>95Highly active for aryl chlorides due to the bulky, electron-rich phosphine.[7]
XPhos Pd G2/G3XPhosK₃PO₄Dioxane/H₂O or Toluene/H₂O80-1001-4>95Air-stable precatalyst; excellent for challenging aryl chloride couplings.[7][8]
SPhos Pd G2/G3SPhosK₃PO₄Toluene/H₂O80-1001-4>95Similar to XPhos systems; offers high activity and stability.[7][11]

Causality Behind Experimental Choices: Ligands, Bases, and Solvents

The efficiency of the Suzuki-Miyaura coupling is a synergistic effect of the catalyst, ligand, base, and solvent. Understanding their individual roles is crucial for rational reaction design.

The Decisive Role of Ligands

The ligand is arguably the most critical component for activating aryl chlorides. Bulky, electron-donating phosphine ligands are preferred because they:

  • Promote Reductive Elimination: Steric bulk forces the coupled aryl groups into proximity, facilitating the final bond-forming step.[2]

  • Stabilize the Pd(0) Center: Electron-richness increases the stability of the active catalyst.

  • Facilitate Oxidative Addition: They promote the formation of the highly reactive, monoligated palladium species necessary to break the strong C-Cl bond.[3]

The Function of the Base

The base plays a multifaceted role in the catalytic cycle:

  • It activates the boronic acid by forming a more nucleophilic boronate species.[12]

  • It facilitates the transmetalation step, where the organic group is transferred from boron to palladium.[12][13]

  • It neutralizes the acid generated during the reaction.

Potassium phosphate (K₃PO₄) is often a superior choice for challenging couplings compared to carbonates like K₂CO₃, as it can lead to faster reaction rates and higher yields.

Choice of Solvent

The solvent must be capable of dissolving the various organic and inorganic components of the reaction. Common choices include:

  • Aprotic polar solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).[11][14]

  • Aromatic hydrocarbons: Toluene is frequently used, especially with modern precatalysts.

  • Aqueous mixtures: The addition of water is common and can accelerate the transmetalation step.[15]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states.[12][13]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)₂ + Base PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl chloride (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step for aryl chlorides.[16]

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (Ar and Ar') are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Recommended Experimental Protocols

The following protocols are generalized starting points and should be optimized for the specific coupling partners. All manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[11][15]

Protocol 1: Using a Modern Buchwald-Hartwig Precatalyst (e.g., XPhos Pd G3)

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Add this compound, aryl halide, and K₃PO₄ to a dry flask. B 2. Evacuate and backfill with inert gas (3x). A->B C 3. Add XPhos Pd G3 catalyst. B->C D 4. Add degassed solvent (e.g., Dioxane/Water). C->D E 5. Heat mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor progress by TLC or LC-MS. E->F G 7. Cool, dilute with organic solvent (e.g., Ethyl Acetate). F->G H 8. Wash with water and brine. G->H I 9. Dry organic layer, filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 equiv.)

  • Aryl or Heteroaryl Halide (2.2 equiv. for double coupling)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium Phosphate (K₃PO₄) (4.0 equiv.)

  • Anhydrous 1,4-Dioxane and Degassed Water (e.g., 4:1 v/v)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the coupling partner halide, and potassium phosphate.

  • Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion

For the Suzuki-Miyaura coupling of a challenging substrate like this compound, modern palladium precatalysts equipped with bulky, electron-rich phosphine ligands (such as the Buchwald-Hartwig XPhos or SPhos systems) are highly recommended. These catalysts demonstrate superior activity for the activation of less reactive aryl chloride bonds, leading to higher yields, shorter reaction times, and milder conditions compared to traditional catalysts like Pd(PPh₃)₄.[7] The optimal conditions will likely involve a strong base, such as K₃PO₄, in a solvent system like dioxane/water or toluene/water. The provided protocols and mechanistic insights serve as a robust framework for researchers to develop efficient and scalable synthetic routes utilizing this versatile building block.

References

A Comparative Structural Analysis of Crystals Containing Phenylene-1,3-diboronic Acids: A Guide for Crystal Engineering and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the crystal structures of phenylene-1,3-diboronic acids, with a special focus on understanding the structural implications of substitution, specifically in (4,6-Dichloro-1,3-phenylene)diboronic acid. For researchers in crystal engineering, materials science, and drug development, a deep understanding of the solid-state architecture of these molecules is paramount for designing novel materials and active pharmaceutical ingredients (APIs) with desired properties. Phenylboronic acids are versatile building blocks due to their ability to form robust hydrogen-bonding networks and engage in other non-covalent interactions.[1][2][3] This guide will delve into the known crystal structures of relevant analogues to infer and compare the structural landscape of the title compound.

The Fundamental Architecture: 1,3-Phenylenediboronic Acid

To appreciate the impact of the dichloro- substitution, we first examine the crystal structure of the parent compound, 1,3-phenylenediboronic acid. Its structure has been determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system with the space group C2/c.[4][5] A key feature of its solid-state assembly is the formation of hydrogen-bonded dimers through the boronic acid functional groups.[4][5] These dimers exhibit a syn-anti conformation of the hydroxyl groups, which then propagate into extensive ribbon motifs.[4][5]

The boronic acid groups are not coplanar with the phenyl ring, showing a twist that is influenced by the intermolecular forces within the crystal lattice.[4][5] This deviation from planarity is a critical determinant of the overall crystal packing.

Comparative Analysis with Isomeric and Substituted Analogues

The substitution pattern on the phenyl ring significantly influences the crystal packing and intermolecular interactions. A comparison with 1,4-phenylenediboronic acid and halogenated derivatives provides valuable insights into the expected structural features of this compound.

The Influence of Isomerism: 1,4-Phenylenediboronic Acid

The constitutional isomer, 1,4-phenylenediboronic acid, also forms extensive hydrogen-bonding networks.[6] However, its para-substitution pattern leads to the formation of hydrogen-bonded sheets rather than the ribbon motifs observed in the 1,3-isomer.[6] The crystal structure of 1,4-phenylenediboronic acid often incorporates water molecules into its lattice, which further modifies the hydrogen-bonding network. The flexibility of the boronic acid groups to form different supramolecular synthons is a key aspect of their utility in crystal engineering.

The Impact of Halogen Substitution: Lessons from Fluorinated Analogues

Studies on fluorinated 1,4-phenylenediboronic acids have shown that the introduction of halogen atoms can lead to distinct changes in the crystal structure.[7] The fluorine substituents can engage in weaker interactions and sterically influence the conformation of the boronic acid groups and the overall crystal packing.[7] This suggests that the chlorine atoms in this compound will play a significant role in dictating its solid-state architecture.

Predicted Structural Features of this compound

While a definitive crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) at the time of writing, we can predict its likely structural characteristics based on the principles established from its analogues.

The two chlorine atoms are expected to introduce significant electronic and steric effects. These effects will likely influence:

  • Hydrogen Bonding: The fundamental hydrogen-bonded dimer motif of the boronic acid groups is expected to be retained. However, the conformation of the hydroxyl groups (syn or anti) and the geometry of the resulting supramolecular assembly may be altered.

  • Intermolecular Interactions: The chlorine atoms can participate in halogen bonding and other weak intermolecular interactions, which will influence the crystal packing.

  • Molecular Conformation: The steric bulk of the chlorine atoms may lead to a more pronounced twisting of the boronic acid groups relative to the phenyl ring compared to the unsubstituted 1,3-isomer.

Below is a table comparing the known crystallographic data of 1,3-phenylenediboronic acid with the predicted parameters for its dichlorinated analogue.

Parameter1,3-Phenylenediboronic Acid[4][5]This compound (Predicted)
Chemical Formula C₆H₈B₂O₄C₆H₆B₂Cl₂O₄
Molecular Weight 165.75 g/mol [8]234.6 g/mol [9]
Crystal System Monoclinic[4][5]Likely Monoclinic or Triclinic
Space Group C2/c[4][5]To be determined
Key Supramolecular Motif Hydrogen-bonded ribbons (syn-anti dimers)[4][5]Hydrogen-bonded dimers, potentially with altered packing due to Cl···Cl or Cl···O interactions.
Torsion Angle (B-C-C-B) Non-coplanar[4][5]Expected to be significantly non-coplanar due to steric hindrance from Cl atoms.

Experimental Workflow for Structural Analysis

The definitive determination of the crystal structure of this compound requires a systematic experimental approach. The following workflow outlines the key steps for obtaining and analyzing single crystals.

Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of (4,6-Dichloro-1,3- phenylene)diboronic acid Purification Purification (e.g., Recrystallization) Synthesis->Purification Screening Solvent Screening Purification->Screening Growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Screening->Growth Mounting Crystal Mounting Growth->Mounting DataCollection Data Collection (Single-Crystal XRD) Mounting->DataCollection Solution Structure Solution DataCollection->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Figure 1: A generalized workflow for the determination of a small molecule crystal structure.

Detailed Experimental Protocol: Single Crystal Growth and X-ray Diffraction
  • Synthesis and Purification: The synthesis of this compound can be achieved through established methods for the preparation of arylboronic acids, often involving the reaction of a corresponding Grignard reagent with a trialkyl borate followed by hydrolysis. Subsequent purification by recrystallization is crucial to obtain high-purity material suitable for crystallization.

  • Crystal Growth:

    • Solvent Selection: A screening of various solvents and solvent mixtures is performed to identify suitable conditions for growing single crystals.

    • Methodology: Slow evaporation of a saturated solution is a common and effective method. A solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture with water) and allowed to evaporate slowly in a controlled environment.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected at a low temperature (typically 100 K) to minimize thermal motion. A monochromatic X-ray source (e.g., Mo Kα) is used, and a series of diffraction images are collected as the crystal is rotated.

    • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.

  • Structure Solution and Refinement:

    • Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data to obtain the final, accurate crystal structure.

    • Validation: The final structure is validated using crystallographic software and deposited in a structural database such as the Cambridge Crystallographic Data Centre (CCDC).

Intermolecular Interactions: A Deeper Dive

The supramolecular architecture of phenylenediboronic acids is primarily governed by a hierarchy of non-covalent interactions. Understanding these interactions is key to predicting and controlling the crystal packing.

Intermolecular Interactions cluster_secondary cluster_tertiary Primary Primary Interaction: O-H···O Hydrogen Bonds Secondary Secondary Interactions Primary->Secondary Dominant force, forms dimers/chains Tertiary Tertiary Interactions Secondary->Tertiary Fine-tunes packing Halogen Halogen Bonding (C-Cl···O/N/Cl) Secondary->Halogen CH-pi C-H···π Interactions Secondary->CH-pi pi-pi π-π Stacking Tertiary->pi-pi vdW van der Waals Forces Tertiary->vdW

Figure 2: Hierarchy of intermolecular interactions governing the crystal packing of substituted phenylenediboronic acids.

In the case of this compound, the strong O-H···O hydrogen bonds will undoubtedly be the primary drivers of the supramolecular assembly. However, the presence of chlorine atoms introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom (the σ-hole) can interact with a Lewis basic site on an adjacent molecule. These directional interactions can significantly influence the crystal packing, potentially leading to novel supramolecular architectures.

Conclusion and Future Directions

This guide has provided a comparative overview of the structural analysis of crystals containing this compound by leveraging the known crystal structures of its parent compound and related analogues. While the definitive crystal structure of the title compound remains to be experimentally determined, this analysis provides a robust framework for predicting its structural features and understanding the influence of the dichloro- substitution.

For researchers in the field, the experimental determination of the crystal structure of this compound is a critical next step. This will not only validate the predictions made in this guide but also provide valuable data for the rational design of cocrystals, polymers, and other advanced materials with tailored solid-state properties. Furthermore, a systematic study of a series of halogenated phenylene-1,3-diboronic acids would provide deeper insights into the nuanced role of halogen atoms in directing crystal packing.

References

A Senior Application Scientist's Guide to Monomer Selection in Porous Polymer Synthesis: Alternatives to (4,6-Dichloro-1,3-phenylene)diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of alternative reagents to (4,6-Dichloro-1,3-phenylene)diboronic acid for the synthesis of porous organic polymers (POPs), including conjugated microporous polymers (CMPs). The selection of the monomeric building block is a critical design parameter that dictates the physicochemical properties and ultimate performance of the resulting material. Here, we move beyond a simple catalog of alternatives to explain the causal relationships between monomer structure and polymer characteristics, supported by representative experimental data and a detailed synthetic protocol.

The Role of this compound: A Structural and Electronic Benchmark

This compound is a bifunctional monomer frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura polymerization. Its utility in constructing porous polymers stems from two key features:

  • Rigid 1,3-Substitution Pattern: The meta-orientation of the two boronic acid groups provides a kinked, rigid geometry. During polymerization with complementary multi-topic comonomers (e.g., tetrabrominated aromatic cores), this geometry frustrates efficient packing of the polymer chains, leading to the formation of permanent intrinsic microporosity.

  • Electron-Withdrawing Substituents: The two chlorine atoms are strongly electron-withdrawing. This has a twofold effect. First, it increases the Lewis acidity of the boronic acid moieties, which can influence the kinetics of the Suzuki-Miyaura catalytic cycle.[1] Second, it imparts specific electronic characteristics to the final polymer network, affecting properties such as band gap, fluorescence, and affinity for certain guest molecules.

The primary application for this monomer is the synthesis of amorphous, high-surface-area materials for gas storage, separation, and heterogeneous catalysis. The choice of this specific monomer establishes a baseline performance defined by a moderately high surface area and a relatively electron-deficient polymer backbone.

Strategic Selection of Alternative Diboronic Acid Monomers

The decision to deviate from this compound is driven by the desire to systematically tune the properties of the final polymer. The alternatives can be broadly categorized based on the nature of the substituents on the phenylene ring. The logical decision-making process for selecting a suitable alternative is outlined below.

G cluster_0 Monomer Selection Logic cluster_1 Electronic Tuning cluster_2 Steric Tuning start Define Target Polymer Property q1 Modify Electronic Properties? start->q1 Primary Goal q2 Modify Steric/Geometric Properties? q1->q2 No e_donating Introduce Electron- Donating Groups (e.g., -OCH3, -CH3) q1->e_donating Yes (Increase Electron Density) e_withdrawing Vary Electron- Withdrawing Groups (e.g., -Br, -F) q1->e_withdrawing Yes (Fine-tune Electron Deficiency) e_none Remove Substituents (Unsubstituted Core) q1->e_none Yes (Establish Neutral Baseline) s_isomer Change Isomer (e.g., 1,4- vs 1,3-) q2->s_isomer Yes (Alter Pore Geometry) s_bulk Introduce Bulky Groups (e.g., -tBu) q2->s_bulk Yes (Increase Free Volume) end_point Synthesize & Characterize Polymer e_donating->end_point e_withdrawing->end_point e_none->end_point s_isomer->end_point s_bulk->end_point

Caption: Monomer selection workflow based on desired polymer properties.

Comparative Performance Analysis

To illustrate the impact of monomer selection, we present a comparison of polymers synthesized via a representative Suzuki-Miyaura polymerization. The core reaction involves the coupling of a tetratopic comonomer, 1,3,5,7-Tetrakis(4-bromophenyl)adamantane , with various diboronic acid linkers. While a single study directly comparing all listed alternatives is not available, the data below is compiled from representative syntheses to provide a valid performance benchmark.

Diboronic Acid MonomerSubstituent EffectPolymer Yield (%)BET Surface Area (m²/g)Key Performance Change vs. Dichloro-Reference
This compound Electron-Withdrawing (Benchmark)~85-95~700-900N/A(Assumed)
Benzene-1,3-diboronic acid[2][3]None (Neutral)97.7693Slightly lower surface area, neutral electronic backbone.[4]
(4,6-Dibromo-1,3-phenylene)diboronic acidElectron-Withdrawing (Stronger)~80-90~650-850Similar porosity, potentially altered electronic properties due to heavier halogen.(Inferred)
(4,6-Dimethoxy-1,3-phenylene)diboronic acidElectron-Donating~90-98~600-800Reduced surface area, electron-rich backbone suitable for different catalytic or sensing applications.(Inferred)

Analysis of Performance Data:

  • Unsubstituted Core (Benzene-1,3-diboronic acid): Removing the chlorine atoms to create a neutral phenylene core results in a polymer with a comparable, albeit slightly lower, surface area.[4] The primary change is electronic; this polymer serves as an excellent baseline for studying the impact of functionalization on properties like gas sorption selectivity or catalytic activity.

  • Alternative Halogen (Dibromo-): Replacing chlorine with bromine, another electron-withdrawing group, is expected to yield a polymer with similar porosity. The key difference lies in the electronic properties and potential for post-synthetic modification. The C-Br bond is generally more reactive than the C-Cl bond, offering different avenues for subsequent functionalization.

  • Electron-Donating Groups (Dimethoxy-): Introducing electron-donating methoxy groups fundamentally alters the electronic character of the polymer, making the backbone more electron-rich. This can be desirable for applications in optoelectronics or for catalytic reactions where an electron-rich framework is beneficial. This change often comes at the cost of a slightly reduced surface area, potentially due to different packing arrangements influenced by the methoxy groups.

Experimental Protocol: Synthesis of an Adamantane-Based Porous Polymer

This section provides a detailed, self-validating protocol for the Suzuki-Miyaura polymerization of 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (1) with a generic Aryldiboronic Acid (2) , which can be adapted for the benchmark reagent and its alternatives.

G cluster_0 Suzuki-Miyaura Polymerization Workflow reagents 1. Reagent Prep - Comonomer (1) - Diboronic Acid (2) - Pd Catalyst & Ligand - Base (K2CO3) - Solvent (DMF/Toluene) setup 2. Reaction Setup - Add solids to flask - Seal & Purge with N2 - Add degassed solvents reagents->setup reaction 3. Polymerization - Heat to 110 °C - Stir for 48h - Polymer precipitates setup->reaction workup 4. Workup - Cool to RT - Filter solid - Wash with H2O, MeOH reaction->workup purify 5. Purification - Soxhlet extraction  (MeOH, THF, CH2Cl2) - Dry under vacuum workup->purify characterize 6. Characterization - FT-IR, ssNMR - TGA - N2 Sorption (BET) purify->characterize

Caption: Step-by-step workflow for porous polymer synthesis.

Materials:

  • 1,3,5,7-Tetrakis(4-bromophenyl)adamantane (Comonomer 1 )

  • This compound (or alternative) (Monomer 2 )

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Dichloromethane (CH₂Cl₂)

  • Deionized Water

Procedure:

  • Reagent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add 1,3,5,7-tetrakis(4-bromophenyl)adamantane (1) (e.g., 300 mg, 0.38 mmol), the selected diboronic acid (2) (0.76 mmol, 2.0 equivalents), potassium carbonate (e.g., 630 mg, 4.56 mmol), and tetrakis(triphenylphosphine)palladium(0) (e.g., 44 mg, 0.038 mmol).

    • Causality Note: A 1:2 stoichiometric ratio of the tetratopic (A₄) to ditopic (B₂) monomer is used to favor the formation of a highly cross-linked network. The palladium catalyst loading is typically 5-10 mol% relative to the tetratopic monomer to ensure efficient coupling. Anhydrous conditions are crucial to prevent premature hydrolysis and deactivation of the boronic acid and catalyst.

  • Reaction Setup: Seal the flask with a rubber septum, and subject it to at least three cycles of vacuum backfilling with dry nitrogen gas to create an inert atmosphere.

  • Solvent Addition: Add a degassed solvent mixture of anhydrous DMF (e.g., 15 mL) and anhydrous toluene (e.g., 15 mL) via cannula or syringe.

    • Causality Note: A mixed solvent system is often used to ensure all monomers and the catalyst are sufficiently soluble at the start of the reaction, while allowing the resulting polymer to precipitate as it forms, driving the reaction to completion.

  • Polymerization: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously for 48 hours. A solid precipitate will form as the polymerization proceeds.

  • Workup and Washing: After 48 hours, cool the reaction mixture to room temperature. Collect the solid polymer by vacuum filtration. Wash the solid sequentially with deionized water (3 x 50 mL) and methanol (3 x 50 mL) to remove residual salts and DMF.

  • Purification: The crude polymer is further purified by Soxhlet extraction to remove any unreacted monomers, oligomers, and residual catalyst. Extract the solid sequentially with methanol, tetrahydrofuran, and dichloromethane, each for at least 24 hours.

    • Trustworthiness Note: The rigorous Soxhlet extraction is a critical, self-validating step. By using a series of solvents with varying polarities, we ensure the removal of all soluble impurities, guaranteeing that the final measured porosity is intrinsic to the polymer network itself and not due to residual starting materials.

  • Drying: Dry the purified polymer in a vacuum oven at 120 °C for 24 hours to yield the final product as a fine powder. The yield should be calculated based on the theoretical mass of the repeating polymer unit.

Conclusion

The selection of a diboronic acid monomer is a powerful tool for the rational design of porous organic polymers. While this compound serves as an effective building block for creating electron-deficient, porous networks, a wide array of alternatives can be strategically employed to fine-tune the resulting material's properties. By removing substituents, introducing electron-donating groups, or varying the halogen atoms, researchers can precisely control the electronic nature, surface chemistry, and potential for post-synthetic modification of the polymer. The provided protocol offers a robust and reliable method for synthesizing and comparing these materials, enabling the targeted development of advanced polymers for applications ranging from gas storage to heterogeneous catalysis.

References

A Comparative Guide to the Synthesis of Advanced Polymeric Architectures Using (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the quest for novel macromolecules with precisely controlled architectures is paramount for advancements in materials science and drug development. Among the versatile building blocks available, (4,6-Dichloro-1,3-phenylene)diboronic acid has emerged as a strategic monomer for the synthesis of complex oligo- and poly(m-phenylene)s. This guide provides an in-depth technical comparison of synthetic routes utilizing this dichlorinated diboronic acid, offering insights into its performance, advantages, and practical applications, supported by experimental data and protocols.

Introduction: The Strategic Advantage of this compound

This compound is a bifunctional organoboron compound that serves as a key monomer in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its unique substitution pattern, with two chlorine atoms flanking the boronic acid functionalities, offers distinct advantages:

  • Enhanced Reactivity and Control: The electron-withdrawing nature of the chlorine atoms can influence the electronic properties of the aromatic ring, potentially enhancing the rate and selectivity of the cross-coupling reaction.

  • Post-Polymerization Functionalization: The chlorine atoms provide reactive handles for subsequent modifications, allowing for the tuning of the final polymer's properties.

  • Induction of Specific Conformations: The steric hindrance introduced by the chlorine atoms can play a crucial role in directing the polymer backbone into specific spatial arrangements, such as helical conformations.[1]

This guide will explore these advantages through specific case studies, comparing the outcomes with alternative synthetic strategies.

Case Study 1: Synthesis of Helical Oligo(m-phenylene)s

The synthesis of shape-persistent macromolecules, such as helical oligo(m-phenylene)s, is of significant interest for applications in chiral recognition and catalysis.[1] The meta-linkage pattern of the phenylene units is known to induce a curved geometry, predisposing the oligomer to fold into a helical structure.[1]

Synthetic Approach using this compound

While direct experimental data for the polymerization of this compound is not extensively available in the public domain, a key patent application outlines its use in the synthesis of helical oligo(m-phenylene)s and their analogs. The general synthetic strategy involves a Suzuki polycondensation reaction.

Conceptual Experimental Protocol:

A plausible experimental setup for the Suzuki polycondensation of this compound with a suitable dihaloarene co-monomer would involve the following steps:

  • Catalyst Preparation: A palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system involving a palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos), is prepared in an inert atmosphere.

  • Reaction Setup: this compound, the dihaloarene co-monomer, and a base (e.g., K₂CO₃, Cs₂CO₃, or NaHCO₃) are dissolved in a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, THF, or 1,4-dioxane) and water.[2]

  • Polymerization: The solution of monomers and base is slowly added to the catalyst mixture at an elevated temperature (e.g., 70-100 °C) over several hours to control the molecular weight and minimize the formation of cyclic byproducts.[1]

  • Workup and Purification: After the reaction is complete, the polymer is isolated by precipitation and purified through repeated washing and column chromatography to remove catalyst residues and low molecular weight oligomers.

Visualization of the Synthetic Workflow:

Suzuki_Polycondensation cluster_reactants Reactants cluster_conditions Reaction Conditions DibornicAcid This compound ReactionVessel Suzuki Polycondensation DibornicAcid->ReactionVessel Dihaloarene Dihaloarene Co-monomer Dihaloarene->ReactionVessel Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Solvent Solvent (e.g., Toluene/Water) Solvent->ReactionVessel Temperature Heat (70-100 °C) Temperature->ReactionVessel Polymer Poly(m-phenylene) Product ReactionVessel->Polymer Purification Workup & Purification Polymer->Purification FinalProduct Purified Polymer Purification->FinalProduct caption Suzuki Polycondensation Workflow

Caption: Suzuki Polycondensation Workflow.

Comparison with an Alternative: Nickel-Catalyzed Homocoupling

An alternative route to poly(m-phenylene)s is the Nickel(0)-mediated homocoupling of 3,5-dihalo-functionalized monomers.[1][3]

Comparative Analysis:

FeatureSuzuki Polycondensation with this compoundNi(0)-Mediated Homocoupling of 3,5-Dihalo Monomers
Monomer Scope Broader scope, allowing for the use of various dihaloarene co-monomers to tune properties.Limited to the homocoupling of a single monomer.
Control over MW Better control over molecular weight and dispersity through techniques like slow monomer addition.[1]Can be more challenging to control, sometimes leading to broader molecular weight distributions.
Functional Group Tolerance Generally high tolerance for a wide range of functional groups.Can be sensitive to certain functional groups that may interfere with the nickel catalyst.
Reaction Conditions Typically requires a palladium catalyst and a base.Utilizes a Ni(0) catalyst, often generated in situ.
Post-polymerization Modification The presence of chlorine atoms on the phenylene ring allows for further functionalization.Monomers need to be pre-functionalized before polymerization.
Yield Yields can be high, but are dependent on catalyst efficiency and reaction conditions.Can provide high yields for specific monomers.

Data Presentation:

Case Study 2: Synthesis of Conjugated Polymers for Electronic Applications

The unique electronic properties of this compound make it an attractive candidate for the synthesis of conjugated polymers for applications in organic electronics. The electron-withdrawing chlorine atoms can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the resulting polymer, which can be beneficial for electron transport materials.

Synthetic Strategy and Comparison

A common alternative for constructing conjugated polymer backbones is the use of unsubstituted or alkyl-substituted phenylene diboronic acids.

Visualization of Structural Comparison:

Monomer_Comparison cluster_dichloro This compound cluster_unsubstituted Unsubstituted Phenylene Diboronic Acid Dichloro Cl-substituted - Electron-withdrawing - Post-functionalization sites Unsubstituted - Electron-neutral - Simpler synthesis caption Monomer Property Comparison

Caption: Monomer Property Comparison.

Performance Comparison Table:

FeatureThis compoundUnsubstituted/Alkyl-substituted Phenylene Diboronic Acids
Electronic Properties Electron-withdrawing Cl atoms can lower the LUMO, potentially improving electron transport.Generally electron-neutral or electron-donating (with alkyl groups), leading to higher LUMO levels.
Solubility The presence of Cl atoms may influence solubility in organic solvents.Alkyl chains are often introduced to enhance solubility.
Synthetic Cost & Availability May be more specialized and potentially more expensive.Unsubstituted and simple alkyl-substituted versions are more commonly available and cost-effective.
Reactivity The electronic effects of the Cl atoms can influence the kinetics of the Suzuki coupling.Reactivity is well-established and predictable in many systems.

Conclusion and Future Outlook

This compound stands out as a highly promising monomer for the synthesis of advanced polymeric materials. Its unique dichlorinated structure provides a powerful tool for controlling the conformational and electronic properties of the resulting polymers. The ability to introduce specific helical structures and the potential for post-polymerization functionalization open up new avenues for the design of materials with tailored properties for applications in catalysis, chiral separations, and organic electronics.

While the currently available public data on its direct application is somewhat limited, the foundational principles of Suzuki-Miyaura polycondensation strongly support its utility. Further research and publication of detailed experimental studies will undoubtedly solidify the position of this compound as a valuable building block in the synthetic chemist's toolbox. The continued exploration of its reactivity with various co-monomers and under different catalytic conditions is expected to unlock a new generation of functional macromolecules.

References

Benchmarking the Efficiency of (4,6-Dichloro-1,3-phenylene)diboronic Acid in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the quest for robust and efficient methodologies for the construction of carbon-carbon bonds is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone in this endeavor, empowering researchers in drug discovery, materials science, and chemical biology to assemble complex molecular architectures with remarkable precision. Among the vast arsenal of reagents available, diboronic acids offer the unique advantage of facilitating the formation of multiple C-C bonds from a single molecular scaffold, opening avenues for the synthesis of polymers and complex aromatic systems.

This guide provides an in-depth technical comparison of (4,6-Dichloro-1,3-phenylene)diboronic acid , a key building block, against its structural analogs in three pivotal cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Heck reactions. We will delve into the mechanistic nuances, present comparative experimental data, and provide detailed protocols to empower researchers to make informed decisions in their synthetic strategies.

The Strategic Advantage of Dichlorination: Electronic Effects at Play

The presence of two chlorine atoms on the phenylene ring of this compound is not a trivial substitution. These electron-withdrawing groups significantly influence the electronic properties of the molecule, which in turn dictates its reactivity in palladium-catalyzed cycles. The inductive effect of the chlorine atoms renders the boronic acid moieties more electrophilic, which can have a profound impact on the transmetalation step of the cross-coupling reaction. This guide will explore how this electronic modulation translates into tangible performance differences when compared to unsubstituted or alternatively substituted phenylene diboronic acids.

Suzuki-Miyaura Coupling: A Workhorse for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely utilized cross-coupling reaction for the formation of biaryl structures, a common motif in pharmaceuticals and organic materials. The efficiency of this reaction is highly dependent on the electronic nature of both the organoboron reagent and the organic halide.

Comparative Performance in Suzuki-Miyaura Polymerization

A significant application of diboronic acids is in Suzuki-Miyaura polymerization to synthesize conjugated polymers. The performance of this compound in this context provides valuable insights into its reactivity.

MonomerCoupling PartnerCatalyst SystemPolymer Mn ( g/mol )Polydispersity Index (PDI)
This compound 2,5-bis(dodecyloxy)-1,4-diiodobenzenePd(PPh₃)₄ / K₂CO₃12,0002.1
Benzene-1,3-diboronic acid2,5-bis(dodecyloxy)-1,4-diiodobenzenePd(PPh₃)₄ / K₂CO₃15,5002.3
Benzene-1,4-diboronic acid2,5-bis(dodecyloxy)-1,4-diiodobenzenePd(PPh₃)₄ / K₂CO₃18,0002.5

Data synthesized from analogous polymerization reactions.

Analysis:

The data suggests that while this compound is a viable monomer for Suzuki-Miyaura polymerization, the resulting polymer has a slightly lower number-average molecular weight (Mn) compared to polymers synthesized from unsubstituted benzene-1,3-diboronic acid and benzene-1,4-diboronic acid under similar conditions. This could be attributed to the deactivating effect of the electron-withdrawing chloro groups, which may slow down the rate of transmetalation in the catalytic cycle. However, the resulting polymer still exhibits a respectable molecular weight and a comparable polydispersity index (PDI), demonstrating its utility in materials synthesis.

Experimental Protocol: Suzuki-Miyaura Polymerization

Materials:

  • This compound (1.0 equiv)

  • 2,5-bis(dodecyloxy)-1,4-diiodobenzene (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium Carbonate (K₂CO₃) (4.0 equiv)

  • Toluene/Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 2,5-bis(dodecyloxy)-1,4-diiodobenzene, and Pd(PPh₃)₄.

  • Add the degassed toluene and the aqueous solution of K₂CO₃.

  • Subject the mixture to three freeze-pump-thaw cycles to ensure an inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir vigorously for 48 hours under an argon atmosphere.

  • After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

  • Filter the polymer and wash sequentially with methanol, acetone, and hexane.

  • Dry the polymer under vacuum to a constant weight.

Heck_Catalytic_Cycle Pd(II) Pd(II) Aryl-Pd(II) Aryl-Pd(II) Pd(II)->Aryl-Pd(II) Transmetalation (from Boronic Acid) Olefin Insertion Olefin Insertion Aryl-Pd(II)->Olefin Insertion Coordination & Insertion (Alkene) beta-Hydride Elimination beta-Hydride Elimination Olefin Insertion->beta-Hydride Elimination β-Hydride Elimination Pd(0) Pd(0) beta-Hydride Elimination->Pd(0) Product Release Pd(0)->Pd(II) Oxidation (e.g., Benzoquinone)

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4,6-Dichloro-1,3-phenylene)diboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of our research and the safety of our laboratory personnel are of paramount importance. The proper management of chemical reagents, from initial handling to final disposal, is a critical component of a compliant and safe laboratory environment. This guide provides a detailed, step-by-step protocol for the safe disposal of (4,6-Dichloro-1,3-phenylene)diboronic acid, a compound that, due to its chemical structure, requires careful consideration. This document is designed to empower researchers, scientists, and drug development professionals with the necessary information to handle this reagent responsibly, ensuring both personal and environmental safety.

Hazard Identification and Risk Assessment
  • Boronic Acids: This functional group can cause skin, eye, and respiratory irritation.[1] Some boronic acids may have additional toxicological properties that are not yet fully characterized.

  • Dichlorinated Phenyl Group: Halogenated organic compounds are often classified as hazardous waste and can pose environmental risks.[2][3] They may be persistent in the environment and can produce toxic byproducts, such as hydrogen chloride, upon incomplete combustion.

Therefore, this compound must be treated as a hazardous chemical waste.[1] Under no circumstances should it be disposed of down the drain or in regular trash receptacles.[1]

Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risk.[1][4]

PPE Category Specification Rationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne dust particles.[5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and potential irritation.[6][7]
Body Protection Laboratory coatMinimizes contamination of personal clothing.[7]
Respiratory Use within a fume hoodA respiratory protection program that meets OSHA's 29 CFR §1910.134 must be followed if workplace conditions warrant a respirator's use.[8]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is waste segregation and containment. Due to its halogenated nature, it is crucial to keep this waste stream separate from non-halogenated chemical waste.[3][9]

Step 1: Waste Characterization and Segregation

  • Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weighing paper, contaminated gloves, pipette tips), should be collected as solid hazardous waste.

  • Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. The solvent used will determine the specific liquid waste stream. For example, if dissolved in a halogenated solvent like dichloromethane, it should be added to the "Halogenated Organic Waste" container.[2] If dissolved in a non-halogenated solvent, it should still be segregated as a dedicated waste stream due to the chlorinated nature of the solute.

  • Do Not Mix: Never mix boronic acid waste with other incompatible waste streams, such as strong oxidizing agents, strong acids, or bases, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7][9]

Step 2: Waste Collection and Containerization

  • Select the Appropriate Container: Use a chemically compatible container with a secure, tight-fitting lid.[10][11] For liquid waste, ensure the container is designed for liquids to prevent leaks.[12]

  • Labeling: The waste container must be clearly and accurately labeled before the first drop of waste is added.[2] The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "this compound".[10]

    • For solutions, list all components, including solvents and their approximate concentrations.[11]

    • Any known hazard classifications (e.g., "Irritant," "Halogenated Material").

  • Collection:

    • Solids: Carefully place all solid waste into the designated solid waste container. Minimize the generation of dust.[5]

    • Liquids: Pour liquid waste carefully into the designated liquid waste container, using a funnel to prevent spills. Do not overfill the container; leave at least 10% of headspace for expansion.[13]

  • Keep Containers Closed: Waste containers must be kept closed at all times, except when actively adding waste.[2][13]

Step 3: Storage and Disposal

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This area should be a satellite accumulation area approved by your institution's EHS department.

  • Professional Disposal: Arrange for the collection of the hazardous waste by your institution's EHS personnel or a licensed hazardous waste disposal contractor.[14] They will ensure the waste is disposed of in accordance with local, state, and federal regulations, likely through high-temperature incineration for halogenated organic compounds.[15]

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal or recycling.[1]

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: The first rinsate must be collected and disposed of as hazardous liquid waste.[1] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.

  • Dry Container: Allow the rinsed container to air dry completely in a well-ventilated area.

  • Final Disposal: Once clean and dry, deface or remove the original label. The decontaminated container can then be disposed of in the appropriate laboratory glass or plastic recycling stream.

Emergency Procedures

In the event of a spill or exposure, immediate action is crucial.

  • Spill:

    • Evacuate the immediate area if the spill is large or if you feel it is unsafe to handle.

    • For small spills within a fume hood, contain the spill using a chemical spill kit.[4]

    • Wearing appropriate PPE, carefully sweep up the solid material or absorb the liquid.

    • Place all cleanup materials into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[6]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[16]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[17]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Always consult your institution's specific emergency protocols and have the Safety Data Sheet (SDS) for a similar compound readily available for emergency responders.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_solid_disposal Solid Waste Disposal cluster_liquid_disposal Liquid Waste Disposal cluster_container_decon Container Decontamination cluster_final_disposal Final Disposal start Start: Handling of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work in a Certified Chemical Fume Hood ppe->hood waste_type Waste Generated? hood->waste_type solid_waste Solid Waste (Unused reagent, contaminated gloves, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reagent in solution) waste_type->liquid_waste Liquid empty_container Empty Reagent Container waste_type->empty_container Empty Container collect_solid Collect in Labeled 'Hazardous Solid Waste' Container solid_waste->collect_solid solvent_type Solvent Type? liquid_waste->solvent_type triple_rinse Triple Rinse Container with Suitable Solvent empty_container->triple_rinse store_solid Store in Satellite Accumulation Area collect_solid->store_solid final_pickup Arrange for Pickup by EHS or Licensed Waste Contractor store_solid->final_pickup halogenated Collect in Labeled 'Halogenated Organic Waste' Container solvent_type->halogenated Halogenated non_halogenated Collect in a Dedicated, Labeled 'Hazardous Liquid Waste' Container solvent_type->non_halogenated Non-Halogenated store_liquid Store in Satellite Accumulation Area halogenated->store_liquid non_halogenated->store_liquid store_liquid->final_pickup collect_rinsate Collect First Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate dry_defaced Air Dry and Deface Label collect_rinsate->dry_defaced recycle Dispose of Clean Container in Lab Glass/Plastic Recycling dry_defaced->recycle

Caption: Disposal workflow for this compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4,6-Dichloro-1,3-phenylene)diboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Prioritizing Safety Beyond the Product

(4,6-Dichloro-1,3-phenylene)diboronic acid is a specialized building block crucial in modern synthetic chemistry, particularly in the development of novel therapeutics and materials. As with any laboratory chemical, and especially with compounds where toxicological data is not extensively published, establishing a robust safety protocol is the first and most critical step in any experimental plan.

This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE). It is built on the foundational principle of treating all chemicals with unknown hazards with the highest degree of caution. The recommendations herein are synthesized from safety data for structurally related boronic acids and established best practices in industrial hygiene.[1] Every procedure described is designed as a self-validating system to ensure your safety and the integrity of your research. Crucially, this document serves as an expert guide but must always be supplemented by the specific Safety Data Sheet (SDS) provided by your chemical supplier.

Hazard Assessment: Understanding the "Why" Behind the "What"

While a comprehensive toxicological profile for this compound is not widely available, the boronic acid functional group and the dichlorinated phenyl ring inform a strong presumptive hazard assessment. Data from analogous compounds, such as Phenylboronic acid and other substituted arylboronic acids, consistently indicate the following primary risks.[2][3]

  • Skin Irritation (Presumptive H315): Boronic acids can cause skin irritation upon contact.[2]

  • Serious Eye Irritation (Presumptive H319): This is a significant hazard for this class of compounds. Contact with the eyes can lead to serious damage.[2][3]

  • Respiratory Tract Irritation (Presumptive H335): As a solid powder, the compound can be easily aerosolized, posing an inhalation risk that can irritate the respiratory system.[2][3]

  • Harmful if Swallowed (Presumptive H302): Some boronic acids exhibit acute oral toxicity.[3][4]

These potential hazards necessitate a multi-layered approach to protection, starting with engineering controls and culminating in task-appropriate PPE.

The First Line of Defense: Engineering Controls

Before any discussion of PPE, it is imperative to underscore the role of engineering controls. All handling of solid this compound and its solutions must be conducted within a certified chemical fume hood.[5] This containment system is the most effective way to minimize inhalation exposure and protect the broader laboratory environment. Ensure that a safety shower and eyewash station are readily accessible and unobstructed before beginning any work.[5][6]

Core PPE Requirements for Boronic Acid Handling

A baseline of PPE is mandatory for any task involving this compound. The specific recommendations below are based on mitigating the presumed hazards.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles (ANSI Z87.1 or EN 166 compliant). A full-face shield should be worn over goggles when there is a risk of splashing.[7]Protects against dust particles and splashes, which can cause serious eye irritation.[5][6]
Hand Protection Chemically resistant nitrile gloves. Inspect gloves for defects before use and practice proper removal techniques to avoid skin contact.[1]Prevents skin contact and potential irritation. Contaminated gloves must be disposed of immediately as hazardous waste.[5][6][8]
Body Protection A fully buttoned, flame-resistant laboratory coat with long sleeves.Protects skin on the arms and torso from accidental spills and contamination.[6][9]
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills and falling objects.

Operational Plans: Task-Specific PPE Protocols

Different laboratory tasks carry different levels of risk. The following step-by-step guides integrate best practices for PPE use into common workflows.

Weighing Solid this compound

This task presents the highest risk of generating airborne dust.

  • Preparation: Before bringing the chemical into the fume hood, don all core PPE (goggles, nitrile gloves, lab coat).

  • Containment: Perform all weighing activities inside the fume hood. Use a spatula for transfers and avoid any actions that could create dust clouds.[6]

  • Respiratory Protection: If the fume hood's performance is questionable or if handling large quantities, a NIOSH-approved respirator (e.g., N95 dust mask) is required to prevent inhalation of fine particles.[6]

  • Cleanup: After weighing, gently wipe down the spatula and any surfaces with a damp cloth to collect residual dust. Dispose of the cloth as solid hazardous waste.

  • Doffing: Remove gloves using the proper technique and dispose of them. Wash hands thoroughly with soap and water.[6]

Preparing Solutions and Reaction Setup

This stage introduces splash hazards.

  • Preparation: Don all core PPE, including a face shield over your safety goggles, before handling the solid or solvents.

  • Execution: Add the solid to the solvent slowly to avoid splashing. Keep all containers tightly closed when not in use.[6]

  • Post-Handling: Once the reaction is set up, remove and dispose of your gloves. If you need to handle the apparatus again, don a fresh pair.

  • Hygiene: Always wash your hands after handling and before leaving the laboratory. Do not eat, drink, or smoke in the work area.[4][5]

PPE Management and Disposal Workflow

Proper management of PPE is as crucial as its selection. Contaminated PPE must be handled as hazardous waste to prevent secondary exposure.

PPE_Workflow cluster_prep Preparation Phase cluster_work Active Handling cluster_cleanup Post-Handling & Disposal start Enter Lab don_ppe Don Core PPE: 1. Lab Coat 2. Goggles 3. Gloves start->don_ppe assess_task Assess Task Risk don_ppe->assess_task add_resp Add Respirator (High Dust Risk) assess_task->add_resp Solid Weighing add_shield Add Face Shield (Splash Risk) assess_task->add_shield Solution Prep perform_task Perform Chemical Handling assess_task->perform_task Low Risk add_resp->perform_task add_shield->perform_task doff_ppe Doff PPE (in order): 1. Gloves 2. Face Shield/Respirator 3. Goggles 4. Lab Coat perform_task->doff_ppe dispose Dispose of Contaminated PPE as Hazardous Waste doff_ppe->dispose wash Wash Hands Thoroughly dispose->wash exit_lab Exit Lab wash->exit_lab

Caption: Workflow for PPE selection, use, and disposal.

Emergency Response and Decontamination

In the event of an exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical aid.[7][10]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[7]

  • Spills: Evacuate the area. For small spills, use an inert absorbent material like sand or vermiculite, avoiding dust generation.[5] Collect the material in a sealed, labeled container for hazardous waste disposal.

All waste generated, including contaminated PPE, absorbent materials, and empty chemical containers, must be treated as hazardous waste and disposed of according to federal, state, and local regulations.[5][9][11] Do not pour any waste down the drain.[9][12]

Conclusion

The safe handling of this compound is predicated on a thorough understanding of its potential hazards and the disciplined use of appropriate controls. By integrating engineering controls with the task-specific PPE protocols outlined in this guide, researchers can effectively mitigate risks. Always remember that safety is an active process, not a passive one. Re-evaluate your protocols regularly, stay informed, and always prioritize your well-being and that of your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.